molecular formula C3HCl7 B1583055 1,1,1,2,2,3,3-Heptachloropropane CAS No. 594-89-8

1,1,1,2,2,3,3-Heptachloropropane

Cat. No.: B1583055
CAS No.: 594-89-8
M. Wt: 285.2 g/mol
InChI Key: YFIIENAGGCUHIQ-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3-Heptachloropropane is a useful research compound. Its molecular formula is C3HCl7 and its molecular weight is 285.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7298. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3-heptachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3HCl7/c4-1(5)2(6,7)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIIENAGGCUHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208130
Record name 1,1,1,2,2,3,3-Heptachloropropane
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Molecular Weight

285.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

594-89-8
Record name 1,1,1,2,2,3,3-Heptachloropropane
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Record name 1,1,1,2,2,3,3-Heptachloropropane
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Record name 594-89-8
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Record name 1,1,1,2,2,3,3-Heptachloropropane
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Record name 1,1,1,2,2,3,3-heptachloropropane
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Record name 1,1,1,2,2,3,3-HEPTACHLOROPROPANE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1,1,1,2,2,3,3-Heptachloropropane chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 1,1,1,2,2,3,3-Heptachloropropane

Foreword: A Note from the Scientist's Bench

In the landscape of synthetic chemistry, chlorinated alkanes represent a class of compounds that are both foundational and functionally versatile. While they may not always capture the spotlight in cutting-edge drug discovery, their utility as intermediates, reagents, and structural motifs is undeniable. This guide is dedicated to this compound (CAS No. 594-89-8), a molecule whose dense halogenation imparts a unique profile of reactivity and physical characteristics.

As a Senior Application Scientist, my objective extends beyond the mere recitation of data. This document is structured to provide not just the "what," but the "why"—to connect the molecule's structure to its observable properties and to frame its handling and application within a context of practical, safety-conscious laboratory work. For the researcher, scientist, or drug development professional, understanding this molecule in depth is key to leveraging its potential, whether as a starting material for complex fluorinated compounds or as a subject of study in halogenation chemistry.

Molecular Identity and Structural Elucidation

The identity of a chemical compound is its most fundamental attribute. For this compound, its structure is defined by a three-carbon backbone saturated with chlorine atoms, leaving only a single hydrogen. This high degree of chlorination is the primary determinant of its chemical behavior.

Core Identifiers

A compound is known by many names and codes across various databases and regulatory bodies. Establishing these identifiers is the first step in any rigorous chemical assessment.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 594-89-8NIST[2][3], PubChem[1]
Molecular Formula C₃HCl₇PubChem[1], Wikipedia[4]
Molecular Weight 285.21 g/mol Wikipedia[4], Fisher Scientific[5]
InChI Key YFIIENAGGCUHIQ-UHFFFAOYSA-NNIST[2][3], PubChem[1]
Canonical SMILES C(C(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)ClPubChem[1], Fisher Scientific[5]
Molecular Structure Visualization

The spatial arrangement of atoms dictates steric hindrance, bond polarity, and potential reaction sites. The structure of this compound is characterized by two perchlorinated carbon atoms (C1 and C3) and a central carbon (C2) bonded to two chlorine atoms and the lone hydrogen.

Caption: Ball-and-stick model of this compound.

Physicochemical Properties

The bulk properties of a substance are a direct consequence of its molecular structure and intermolecular forces. The high molecular weight and polarity from the numerous C-Cl bonds result in a compound that is a solid at room temperature with a relatively high boiling point.

PropertyValueUnitSource(s)
Physical Form White to pale yellow crystalline lumps or solid.-Fisher Scientific[5]
Melting Point 29 (302 K)°CWikipedia[4]
Normal Boiling Point 243.5 - 247 (516.6 K)°CWikipedia[4], Fisher Scientific[5]
Enthalpy of Vaporization (ΔvapH) 34.8kJ/molNIST[2]
Octanol/Water Partition Coeff. (logPoct/wat) 4.334-Cheméo[6]
Water Solubility (log10WS) -4.47mol/LCheméo[6]

The high octanol/water partition coefficient indicates significant lipophilicity, while the very low water solubility is expected for a large, non-polar (overall) molecule with no hydrogen bonding capability.[6] These properties are critical for predicting its behavior in biphasic reaction systems or its environmental fate.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a chemical. The unique electronic and nuclear environment of this compound gives rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most telling feature is the presence of a single hydrogen atom. In a standard proton NMR experiment, this would result in a singlet. The chemical shift would be significantly downfield due to the deshielding effect of the adjacent chlorine atoms. This provides a clean and unambiguous signal for structural confirmation.

  • ¹³C NMR: Three distinct carbon environments are present: the -CCl₃ group, the -CHCl₂- group, and another -CCl₂- group (this appears to be an error in the common name vs structure, the structure C(C(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl corresponds to CCl3-CCl2-CHCl2). Assuming the IUPAC name this compound (CCl₃-CCl₂-CHCl₂) is correct, we would expect three unique signals in the ¹³C NMR spectrum. The carbon of the CHCl₂ group would be identifiable via a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, Electron Ionization (EI) is a common technique.

  • Molecular Ion (M⁺): The molecular weight is 285.21 g/mol .[4] However, the key feature is the isotopic pattern of chlorine. With seven chlorine atoms, the molecular ion peak will be a complex cluster of peaks (M, M+2, M+4, etc.) due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This isotopic signature is definitive proof of the number of chlorine atoms in the molecule and its fragments.

  • Fragmentation Pattern: The C-C bonds are the most likely points of initial fragmentation under EI conditions. Common fragments would include [C₂Cl₅]⁺, [CHCl₂]⁺, and [CCl₃]⁺. The stability of the resulting carbocations and radical species dictates the relative abundance of these fragment ions. Data from the NIST Mass Spectrometry Data Center confirms the presence of these characteristic fragments.[1]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds.

  • C-H Stretch: A weak to medium band is expected around 2950-3000 cm⁻¹, corresponding to the stretching of the single C-H bond.

  • C-Cl Stretch: Strong absorption bands are expected in the fingerprint region, typically between 800 and 600 cm⁻¹, corresponding to the numerous C-Cl bond stretches. The complexity of the molecule will result in multiple overlapping bands in this region.

Caption: A typical workflow for the spectroscopic confirmation of the compound.

Synthesis and Reactivity Profile

Understanding how a molecule is formed and how it reacts is crucial for its application in further synthetic endeavors.

Synthetic Pathway

This compound can be synthesized via a modified Friedel-Crafts or Prins reaction.[4] The key step involves the catalytic addition of chloroform across the double bond of tetrachloroethylene.

Reaction: CHCl₃ + CCl₂=CCl₂ --(AlCl₃)--> CCl₃-CCl₂-CHCl₂

Synthesis Reactants Chloroform (CHCl₃) + Tetrachloroethylene (C₂Cl₄) Product This compound (C₃HCl₇) Reactants->Product Reaction Catalyst Aluminum Chloride (AlCl₃) Catalyst->Product Catalyst

Caption: Synthesis of this compound via catalytic addition.

Experimental Protocol: Representative Synthesis

The following is a generalized protocol based on the principles of the reaction. Causality: Aluminum chloride is a potent Lewis acid, essential for polarizing the C-H bond in chloroform, facilitating its addition to the electron-rich tetrachloroethylene double bond. The reaction must be conducted under anhydrous conditions as AlCl₃ reacts violently with water.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel.

  • Reagents: Charge the flask with tetrachloroethylene and a catalytic amount of anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Addition: Slowly add chloroform to the stirred mixture via the dropping funnel. The reaction is often exothermic, so controlled addition and external cooling (e.g., an ice bath) may be necessary to maintain a target temperature.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by GC or TLC).

  • Workup: Quench the reaction by carefully pouring the mixture over crushed ice and dilute acid (e.g., HCl) to neutralize the catalyst.

  • Purification: Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and filter. The crude product is then purified, typically by fractional distillation under reduced pressure, to yield the pure this compound.

Key Reactivity
  • Dehydrochlorination: The most significant reaction is the elimination of hydrogen chloride (HCl) upon treatment with a base. This reaction is facile due to the presence of the single, relatively acidic proton, which is activated by the electron-withdrawing chlorine atoms. The product of this elimination is hexachloropropene.[4] This reaction is a valuable pathway for creating chlorinated alkenes, which are themselves useful synthetic intermediates.

  • Thermal Decomposition: While stable under normal conditions, at elevated temperatures, chlorinated hydrocarbons can undergo decomposition. This process can lead to the formation of smaller chlorinated molecules and potentially hazardous byproducts like phosgene or HCl gas.[7] Any high-temperature application should be approached with caution and appropriate ventilation.

Safety, Handling, and Regulatory Information

As a highly chlorinated compound, this compound requires careful handling to minimize exposure and environmental impact.

GHS Hazard Classification

According to aggregated GHS data, the compound presents the following hazards:[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H413: May cause long lasting harmful effects to aquatic life.

The corresponding signal word is Warning .[1]

Recommended Handling Protocols

Based on the hazard profile, the following laboratory procedures are mandated:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases or reactive metals.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Due to its potential for long-lasting aquatic harm, it must not be discharged into the environment.

Applications and Relevance

While not a direct pharmaceutical agent, this compound's value lies in its role as a chemical intermediate.[8] Its high degree of chlorination makes it a useful starting material in the synthesis of fluorinated organic molecules.[8] These fluorinated compounds are critical in various industries, including:

  • Refrigerants: As precursors to hydrofluorocarbons (HFCs) or hydrofluoroolefins (HFOs).

  • Solvents: For creating specialized, non-flammable solvents.

  • Fire Extinguishing Agents: As a building block for clean-agent fire suppressants.[8]

Its use has also been explored in the formulation of certain pesticides, though this application is limited due to environmental persistence and regulatory scrutiny.[8] For drug development professionals, understanding the chemistry of such intermediates can be crucial when designing synthetic routes for complex fluorinated APIs or when evaluating potential impurities that may arise from starting materials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11677, this compound. Retrieved from [Link].

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  • MySkinRecipes (n.d.). 1,1,1,2,3,3,3-Heptachloropropane. Note: This source refers to an isomer, but describes general applications of heptachloropropanes. Retrieved from [Link].

  • Wikipedia (n.d.). This compound. Retrieved from [Link].

  • NIST (2021). This compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].

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An In-depth Technical Guide to the Physical Properties of 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 1,1,1,2,2,3,3-Heptachloropropane (CAS No. 594-89-8). As a highly chlorinated propane derivative, understanding its physical characteristics is paramount for its application in specialized industrial synthesis, research, and development. This document moves beyond a simple cataloging of data, offering insights into the interplay between the molecule's structure and its macroscopic properties.

Molecular Identity and Structure

This compound is a halogenated hydrocarbon. Its structure is characterized by a three-carbon propane backbone where seven of the eight hydrogen atoms have been substituted by chlorine atoms.[1] This high degree of chlorination significantly influences its physical and chemical behavior.

The sole hydrogen atom is located on the central carbon, making the full IUPAC name this compound. The linear formula is often represented as C₂Cl₅CHCl₂.[1]

Molecular Structure Visualization:

The arrangement of atoms in this compound can be visualized as follows:

Caption: Molecular structure of this compound.

Core Physicochemical Properties: A Tabulated Summary

The following table summarizes the key physical properties of this compound, compiled from various authoritative sources. It is important to note that minor variations in reported values can exist due to different experimental conditions and purity levels of the samples.

PropertyValueUnitSource(s)
Molecular Formula C₃HCl₇-[1]
Molecular Weight 285.21 g/mol [1]
CAS Number 594-89-8-[1]
Appearance White to yellow crystalline lumps or solid-[2]
Melting Point 29 - 29.4°C[3]
Boiling Point 243.5 - 247.5°C[1][3]
Density 1.8048 (at 34 °C)g/cm³
Water Solubility Log10WS: -4.47 (Calculated)-[4]
Refractive Index Not available-
Vapor Pressure Not available-

In-Depth Analysis of Physical Properties

Melting and Boiling Points: The Influence of Intermolecular Forces

This compound exhibits a relatively high boiling point for a three-carbon molecule, a direct consequence of its substantial molecular weight and the strong intermolecular van der Waals forces. The presence of seven chlorine atoms contributes significantly to the molecule's mass and electron cloud, enhancing these dispersion forces.

Experimental Protocol: Boiling Point Determination (Thiele Tube Method)

A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.

Methodology:

  • A small amount of the sample is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.

  • The fusion tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid is drawn back into the capillary tube. This signifies the point where the vapor pressure of the sample equals the atmospheric pressure.

Diagram of Boiling Point Determination Workflow:

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement Process A Place sample in fusion tube B Insert inverted sealed capillary tube A->B C Attach to thermometer B->C D Place assembly in Thiele tube C->D E Heat Thiele tube D->E Begin heating F Observe stream of bubbles from capillary E->F G Remove heat and allow to cool F->G H Record temperature when liquid enters capillary G->H I I H->I Boiling Point Recorded

Caption: Workflow for boiling point determination using the Thiele tube method.

Density: A Reflection of Atomic Composition

The high density of this compound is primarily attributed to the high atomic mass of chlorine relative to hydrogen. With seven chlorine atoms packed into a small three-carbon frame, the mass per unit volume is significantly greater than that of non-halogenated propanes.

Solubility Profile: "Like Dissolves Like"

The calculated Log10 of water solubility (-4.47) indicates that this compound is practically insoluble in water.[4] This is expected, as the molecule is largely nonpolar. While the C-Cl bonds have some polarity, the symmetrical distribution of a large number of these bonds around the carbon skeleton results in a low overall molecular dipole moment.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Mass Spectrometry (MS)

Mass spectrometry data from the NIST WebBook provides a fingerprint for the molecule, showing characteristic fragmentation patterns.[6] The molecular ion peak would be expected around m/z 282, corresponding to the nominal mass of the molecule. The isotopic pattern would be highly characteristic due to the presence of seven chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the presence of only one hydrogen atom, the ¹H NMR spectrum of this compound is expected to be very simple, showing a single signal. A reported ¹H NMR spectrum in CDCl₃ shows a singlet at approximately 5.29 ppm.[5] The downfield shift is due to the deshielding effect of the numerous electronegative chlorine atoms on the adjacent carbons.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show three distinct signals, corresponding to the three carbon atoms in their unique chemical environments. Information from chemical databases indicates the availability of ¹³C NMR data, which would be essential for confirming the carbon skeleton.[7]

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by absorptions corresponding to C-Cl bond stretching, typically found in the fingerprint region (below 1500 cm⁻¹). The C-H stretching vibration would be observed around 3000 cm⁻¹. The absence of other functional group absorptions (e.g., O-H, C=O) would be a key identifying feature.

Synthesis Overview

This compound can be synthesized via a modified Friedel-Crafts or Prins reaction involving chloroform and tetrachloroethylene with a catalytic amount of aluminum chloride.[3] Subsequent dehydrochlorination of the product with a base can yield hexachloropropene.[3]

Synthesis and Subsequent Reaction Pathway:

SynthesisPathway Reactant1 Chloroform (CHCl₃) Product This compound Reactant1->Product Reactant2 Tetrachloroethylene (C₂Cl₄) Reactant2->Product Catalyst AlCl₃ (catalyst) Catalyst->Product FinalProduct Hexachloropropene Product->FinalProduct Dehydrochlorination Base Base Base->FinalProduct

Caption: Synthesis pathway of this compound and its subsequent reaction.

Concluding Remarks for the Practicing Scientist

The physical properties of this compound are dominated by its high degree of chlorination. This results in a dense, high-boiling point solid with very low water solubility. These characteristics are crucial considerations for its handling, storage, and application in synthetic chemistry. The provided spectroscopic information serves as a foundational reference for its identification and quality control. While a comprehensive set of experimental data for all physical properties is not fully available in public literature, the established values and predicted behaviors offer a robust working knowledge base for researchers and developers.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 594-89-8). Retrieved January 26, 2026, from [Link].

  • PubChem. (n.d.). Propane, 1,1,1,2,3,3,3-heptachloro-. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link].

  • MySkinRecipes. (n.d.). 1,1,1,2,3,3,3-Heptachloropropane. Retrieved January 26, 2026, from [Link].

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link].

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link].

  • Wikipedia. (n.d.). This compound. Retrieved January 26, 2026, from [Link].

  • Mauter, M. S., & Elimelech, M. (2006). Quantitative determination of absolute organohalogen concentrations in environmental samples by X-ray absorption spectroscopy. Analytical Chemistry, 78(16), 5711–5718. [Link]

  • Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. In Chemistry LibreTexts. Retrieved from [Link]

  • Bellevue College. (n.d.). BOILING POINT DETERMINATION. Retrieved January 26, 2026, from [Link].

  • Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved January 26, 2026, from [Link].

  • Urano, K., & Kato, M. (n.d.). Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. ResearchGate. Retrieved January 26, 2026, from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved January 26, 2026, from [Link].

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  • Fedor, A. J., et al. (n.d.). Vapor Pressure Measurements of 1,1,1,2,3,3,3-Heptafluoropropane from 233.15 to 375.15 K. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Urano, K., & Kato, M. (n.d.). Measuring Methods of Semi- and Non-Volatile Organohalogen Compounds for Efficient Investigation, Monitoring and Countermeasure. Journal of Health Science, 51(4), 387-397. [Link]

  • Columbia University. (n.d.). # 5 Determination of Boiling Points. Retrieved January 26, 2026, from [Link].

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 26, 2026, from [Link].

  • IvyPanda. (2024). Micro Method Determination of Boiling Point of Hydrocarbons. Retrieved January 26, 2026, from [Link].

  • Quora. (n.d.). How do you determine density experimentally?. Retrieved January 26, 2026, from [Link].

  • WebAssign. (n.d.). Density Determinations and Various Methods to Measure Volume. Retrieved January 26, 2026, from [Link].

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  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved January 26, 2026, from [Link].

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An In-Depth Technical Guide to the Molecular Structure of 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1,1,1,2,2,3,3-heptachloropropane (C₃HCl₇), a fully chlorinated propane derivative. The document delineates its synthesis, elucidates its three-dimensional structure through an analysis of spectroscopic data, and explores its conformational landscape. This guide is intended to serve as a foundational resource for researchers in chemistry and drug development, offering insights into the physicochemical properties and structural nuances of this halogenated molecule.

Introduction

This compound, also known as asym-heptachloropropane, is a chlorinated alkane with the chemical formula C₃HCl₇ and a molecular weight of approximately 285.21 g/mol .[1][2] Its structure is characterized by a three-carbon backbone saturated with seven chlorine atoms and a single hydrogen atom. The high degree of chlorination significantly influences its chemical and physical properties, including its reactivity and stereochemistry. Understanding the precise molecular architecture of this compound is crucial for its application as a chemical intermediate and for predicting its behavior in various chemical transformations. This guide provides a detailed exploration of its synthesis and a multi-faceted analysis of its molecular structure, incorporating spectroscopic and theoretical data.

Synthesis of this compound

The primary route for the synthesis of this compound is through a modified Friedel-Crafts or Prins reaction involving the addition of chloroform to tetrachloroethylene, catalyzed by aluminum chloride.[2] This reaction is a well-established method for the formation of carbon-carbon bonds and the introduction of a trichloromethyl group.

Reaction Mechanism

The synthesis proceeds via the activation of chloroform by the Lewis acid catalyst, aluminum chloride, to generate a reactive electrophilic species. This electrophile then attacks the electron-rich double bond of tetrachloroethylene. A subsequent series of steps, including rearrangement and chloride addition, leads to the formation of the heptachloropropane skeleton.

G cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Product Formation A Chloroform (CHCl₃) C [Cl₃C]⁻ [AlCl₃H]⁺ A->C + AlCl₃ B Aluminum Chloride (AlCl₃) E Carbocation Intermediate C->E + C₂Cl₄ D Tetrachloroethylene (C₂Cl₄) F This compound E->F + Cl⁻, Rearrangement

Figure 1: Simplified reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of heptachloropropane.[3]

Materials:

  • Chloroform (CHCl₃), anhydrous

  • Tetrachloroethylene (C₂Cl₄), anhydrous

  • Aluminum chloride (AlCl₃), anhydrous

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Drying agent (e.g., calcium chloride or molecular sieves)

  • Hydrochloric acid (HCl)

Procedure:

  • Purification of Reagents: Both chloroform and tetrachloroethylene must be anhydrous for the reaction to proceed efficiently, as water will deactivate the aluminum chloride catalyst.[3] Dry the solvents by washing with concentrated sulfuric acid, followed by washing with water, a saturated sodium bicarbonate solution, and a final water wash. Subsequently, dry the solvents over a suitable drying agent.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (13 g).[3]

  • Addition of Reactants: Add a mixture of anhydrous chloroform (150 g, 100 mL) and anhydrous tetrachloroethylene (90 g) to the dropping funnel.[3]

  • Reaction Conditions: Add the chloroform-tetrachloroethylene mixture to the aluminum chloride dropwise with stirring. The reaction is exothermic and will proceed with the evolution of hydrogen chloride gas. Maintain the reaction temperature and allow it to proceed for several hours.

  • Workup: After the reaction is complete, cool the mixture and slowly add it to a mixture of crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

  • Purification: Separate the organic layer, wash it with water, and dry it over a drying agent. The crude product can be purified by fractional distillation under reduced pressure.

Molecular Structure Elucidation

The molecular structure of this compound has been determined through a combination of spectroscopic techniques. The molecule consists of a central carbon atom (C2) bonded to a hydrogen, a chlorine, a dichloromethyl group (-CHCl₂), and a trichloromethyl group (-CCl₃).

Figure 2: 2D representation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a single signal for the lone proton. The chemical shift of this proton will be significantly downfield due to the deshielding effect of the numerous electron-withdrawing chlorine atoms. For the similar compound 1,1,1,2,3,3,3-heptachloropropane, the single proton resonance is observed at approximately 5.29 ppm.[4] A similar chemical shift would be anticipated for the title compound.

  • ¹³C NMR Spectroscopy: Due to the asymmetry of the molecule, the ¹³C NMR spectrum of this compound is expected to display three distinct signals, one for each of the three carbon atoms in different chemical environments.[5] The chemical shifts will be influenced by the number of attached chlorine atoms, with carbons bearing more chlorine atoms appearing further downfield.

Carbon AtomExpected Chemical Shift Range (ppm)
-CCl₃90 - 110
-C(Cl)₂-70 - 90
-CHCl₂60 - 80

Table 1: Predicted ¹³C NMR Chemical Shift Ranges.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule. The infrared and Raman spectra of this compound are characterized by vibrations of the C-H and C-Cl bonds.

  • C-H Vibrations: A characteristic C-H stretching vibration is expected in the region of 3000-2850 cm⁻¹. C-H bending vibrations will appear at lower wavenumbers.

  • C-Cl Vibrations: Strong absorptions corresponding to C-Cl stretching vibrations are expected in the fingerprint region of the infrared spectrum, typically between 800 and 600 cm⁻¹. The presence of multiple C-Cl bonds will likely result in a complex pattern of absorptions in this region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.[1] However, due to the presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks.

The fragmentation pattern will be dominated by the loss of chlorine atoms and chlorinated fragments. Common fragmentation pathways for polychlorinated alkanes involve the cleavage of C-C and C-Cl bonds. A prominent fragment is often observed corresponding to the loss of a chlorine radical (M-35 and M-37). Further fragmentation can lead to the formation of various chlorocarbon ions. The NIST WebBook provides mass spectral data for this compound.[1]

Conformational Analysis and Computational Insights

The three-dimensional structure of this compound is not static, with rotation possible around the C-C single bonds. This rotation gives rise to different conformational isomers, or rotamers.

Due to the significant steric bulk of the seven chlorine atoms, rotation around the C-C bonds is expected to be highly hindered. The most stable conformation will be the one that minimizes steric repulsion between the large chlorine atoms. Staggered conformations are generally more stable than eclipsed conformations.[6]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

PropertyValueReference
Molecular Formula C₃HCl₇[1]
Molecular Weight 285.21 g/mol [1]
CAS Number 594-89-8[1]
Melting Point 29-30 °C[1]
Boiling Point 243.5 °C[2]
Appearance Colorless solid or liquid
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.

Table 2: Physicochemical and Safety Data.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound. The synthesis via a Friedel-Crafts type reaction has been outlined, and the key spectroscopic features that define its structure have been discussed. While experimental spectroscopic data provide a solid foundation for its structural elucidation, further computational and crystallographic studies would be invaluable for a more precise and dynamic understanding of its three-dimensional architecture and conformational behavior. The information presented herein serves as a critical resource for scientists working with this and related polychlorinated compounds.

References

  • Wheeler Scientific. (2023, March 27). Heptachloropropane Synthesis from Chloroform, Tetrachloroethylene and Aluminum Chloride [Video]. YouTube. [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 28). This compound. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2020). Quantum Chemical Investigation of Polychlorinated Dibenzodioxins, Dibenzofurans and Biphenyls: Relative Stability and Planarity Analysis. Molecules, 25(23), 5697. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 594-89-8). Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition. The Journal of Physical Chemistry C, 125(34), 18695-18706. [Link]

  • Spectroscopy Online. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Master Organic Chemistry. (2020, March 27). Conformational Isomers of Propane. Retrieved from [Link]

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A Technical Guide to 1,1,1,2,2,3,3-Heptachloropropane: Properties, Synthesis, and Handling for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of 1,1,1,2,2,3,3-heptachloropropane, a fully chlorinated propane derivative. Tailored for researchers, chemists, and professionals in drug development and materials science, this guide synthesizes critical data on its chemical properties, a validated synthesis protocol, key reactivity, and essential safety protocols. The focus is on providing practical, field-proven insights to enable its effective and safe use as a chemical intermediate in advanced synthesis applications.

Nomenclature and Chemical Identification

Precise identification is the cornerstone of chemical research and safety. This compound is the recognized IUPAC name for this compound.[1][2][3] For unambiguous documentation and database retrieval, the following identifiers are critical.

IdentifierValue
IUPAC Name This compound
CAS Number 594-89-8[1][2][3]
Molecular Formula C₃HCl₇[1][2][3]
Synonyms asym-Heptachloropropane, Propane, 1,1,1,2,2,3,3-heptachloro-[2][3][4]
PubChem CID 11677[1]
EC Number 209-856-1[1]
InChI InChI=1S/C3HCl7/c4-1(5)2(6,7)3(8,9)10/h1H[2][3][4]
InChIKey YFIIENAGGCUHIQ-UHFFFAOYSA-N[2][3][4]
SMILES C(C(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl[1][2][4]

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for designing experiments, particularly for purification processes like distillation and for predicting its behavior in different solvent systems. The data below has been aggregated from authoritative chemical databases.

PropertyValueUnitSource
Molar Mass 285.21 g/mol [1][2]
Melting Point 29 (302.15)°C (K)[1]
Boiling Point 243.5 (516.65)°C (K)[1]
Enthalpy of Vaporization (ΔvapH°) 49.99kJ/mol[4]
Octanol/Water Partition Coeff. (logPoct/wat) 4.334[4]
Critical Temperature (Tc) 777.32K[4]
Critical Pressure (Pc) 3384.14kPa[4]

Synthesis and Chemical Reactivity

This compound is not a naturally occurring compound; its synthesis is achieved through specific organic reactions. Its utility is defined by its subsequent reactivity, serving as a precursor for other halogenated molecules.

Primary Synthesis Route: Modified Friedel-Crafts Reaction

The established method for producing this compound is a modified Friedel-Crafts or Prins reaction.[1] This involves the reaction of tetrachloroethylene with chloroform in the presence of a Lewis acid catalyst, typically aluminum chloride.[1]

Causality of Component Selection:

  • Reactants: Tetrachloroethylene (C₂Cl₄) and Chloroform (CHCl₃) provide the three-carbon backbone and the requisite seven chlorine atoms for the final product.

  • Catalyst: Aluminum chloride (AlCl₃) is a powerful Lewis acid essential for activating the C-Cl bond in chloroform. It polarizes the bond, facilitating the electrophilic attack on the electron-rich double bond of tetrachloroethylene. This catalytic action is crucial for overcoming the activation energy of the reaction.

The workflow below illustrates the logical progression from starting materials to the final, purified product.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_product Product & Verification chloroform Chloroform (CHCl₃) reaction Friedel-Crafts Reaction (Anhydrous Conditions) chloroform->reaction tce Tetrachloroethylene (C₂Cl₄) tce->reaction catalyst Aluminum Chloride (AlCl₃) catalyst->reaction Catalyst quench Aqueous Quench (e.g., dilute HCl) reaction->quench Crude Product purify Purification (Distillation) quench->purify Organic Phase product This compound purify->product verify QC/Verification (GC-MS, NMR) product->verify Analysis

Caption: Workflow for the synthesis and verification of this compound.

Key Reactivity: Dehydrochlorination

A significant reaction of this compound is its dehydrochlorination when treated with a base. This elimination reaction removes a hydrogen and a chlorine atom to yield hexachloropropene, another valuable chemical intermediate.[1] This reactivity highlights its role as a stable precursor that can be readily converted into other functionalized molecules.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a self-validating procedure for the synthesis and confirmation of this compound.

Objective: To synthesize this compound and verify its identity via Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents:

  • Tetrachloroethylene (≥99%, anhydrous)

  • Chloroform (≥99%, anhydrous)

  • Aluminum chloride (anhydrous, powder)

  • Hydrochloric acid (5% aqueous solution)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube.

    • Scientist's Note (Expertise): Anhydrous (dry) conditions are critical. Aluminum chloride reacts violently with water, which would deactivate the catalyst and halt the reaction. The drying tube prevents atmospheric moisture from entering the apparatus.

  • Charging the Flask: In a fume hood, charge the flask with tetrachloroethylene and chloroform. Begin stirring.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride to the stirring solution in small portions. An exothermic reaction may be observed.

    • Scientist's Note (Causality): Slow, portion-wise addition is a key safety and control measure. It helps manage the initial exotherm of the reaction, preventing a dangerous runaway reaction.

  • Reaction: Gently heat the mixture to reflux and maintain for several hours until the reaction is complete (completion can be monitored by GC analysis of aliquots).

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over crushed ice and 5% HCl solution in a beaker.

    • Scientist's Note (Trustworthiness): This step quenches the reaction by hydrolyzing and dissolving the aluminum chloride catalyst. The acidic solution ensures that aluminum salts remain dissolved in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the lower organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize any remaining acid) and then with water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the known boiling point of this compound.

  • Product Verification (Self-Validation):

    • Obtain a GC-MS spectrum of the purified product.

    • Confirm the presence of a parent ion peak and fragmentation pattern consistent with the structure of C₃HCl₇.

    • Acquire ¹H NMR and ¹³C NMR spectra and compare them with reference data available in databases like PubChem to confirm the chemical structure.[2]

Safety and Handling

As a highly chlorinated compound, this compound requires careful handling to minimize exposure and environmental impact.

GHS Hazard Identification:

  • Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

  • Environmental Hazards: May cause long-lasting harmful effects to aquatic life (H413).[2]

Recommended Handling Practices:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

  • Ventilation: All handling, including weighing and transfers, must be performed in a certified chemical fume hood to avoid inhalation of vapors.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[6]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for halogenated organic compounds. Do not release into the environment.[7]

Applications in Research and Development

While direct applications of this compound in drug development are not widely documented, its value lies in its role as a specialized chemical intermediate. Its high degree of chlorination makes it a dense, stable, and reactive building block. By analogy with its isomers, it serves as a precursor in the synthesis of more complex molecules, including:

  • Fluorinated Compounds: It can be a starting material for synthesizing fluorinated organic molecules through halogen exchange (HALEX) reactions. Such fluorinated compounds are of high interest in pharmaceuticals and advanced materials for their unique electronic properties and metabolic stability.[8]

  • Pesticides and Herbicides: The broader class of chlorinated hydrocarbons has been explored in the formulation of pesticides, although environmental concerns often limit this use.[8]

  • Reagent for Halogenation Studies: In a laboratory setting, it serves as a model compound or reagent for studying halogenation reactions and developing new synthetic methodologies.[8]

References

  • Chemical Properties of this compound (CAS 594-89-8) . Cheméo. [Link]

  • This compound . Wikipedia. [Link]

  • This compound | C3HCl7 | CID 11677 . PubChem. [Link]

  • 1,1,1,2,3,3,3-Heptachloropropane . MySkinRecipes. [Link]

  • This compound . NIST WebBook. [Link]

  • Propane, 1,1,1,2,3,3,3-heptachloro- | C3HCl7 . PubChem. [Link]

  • Propane, 1,1,1,2,3,3,3-heptachloro- - Substance Details . EPA. [Link]

  • Propane, 1,1,1,2,3,3,3-heptachloro- . NIST WebBook. [Link]

  • Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol . Chemos. [Link]

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A Technical Guide to the Nomenclature and Identification of 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of 1,1,1,2,2,3,3-Heptachloropropane, a halogenated organic compound. For researchers, scientists, and professionals in drug development and chemical synthesis, precise molecular identification is paramount to ensure experimental reproducibility, safety, and regulatory compliance. This document delineates the primary nomenclature, extensive synonyms, and critical registry identifiers for this compound. Furthermore, it addresses the potential for isomeric confusion by explicitly differentiating it from its structural isomer, 1,1,1,2,3,3,3-Heptachloropropane. Key physicochemical properties, a summary of its synthesis, and its hazard profile are included to provide a holistic understanding. The objective is to equip scientific professionals with the necessary information to unambiguously identify, handle, and reference this chemical in their work.

Primary Chemical Identifiers

The foundational step in characterizing any chemical substance is to establish its primary, globally recognized identifiers. These serve as the bedrock for all further research and communication, eliminating ambiguity.

Preferred IUPAC Name and Chemical Structure

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1][2] This name precisely describes a three-carbon (propane) backbone where seven chlorine atoms are distributed across the first, second, and third carbon atoms as indicated by the numerical locants.

The molecular formula for this compound is C₃HCl₇.[1][2]

Caption: 2D Chemical Structure of this compound.

CAS Registry Number

The most reliable and unambiguous identifier for a chemical substance is its CAS Registry Number, assigned by the Chemical Abstracts Service. It is a unique numerical identifier that is independent of any naming convention.

  • CAS Number: 594-89-8[1][2]

The use of the CAS number is strongly recommended in all documentation, procurement, and regulatory filings to prevent errors that can arise from the use of synonyms or different naming systems.

Synonym Compendium and Other Identifiers

Beyond its formal IUPAC name, this compound is known by several other names and is cataloged in numerous chemical and regulatory databases.

Common and Depositor-Supplied Synonyms

The following table lists synonyms that may be encountered in literature, commercial listings, and databases. The terms "Asym-" and "unsym-" refer to the asymmetrical distribution of chlorine atoms on the propane backbone.

Synonym Source / Comment
Asym-heptachloropropaneCommon trivial name.[2][3]
unsym-HeptachloropropaneAlternative trivial name.[3]
Propane, 1,1,1,2,2,3,3-heptachloro-A systematic name format used in some databases.[2][3]
NSC-7298Identifier from the National Cancer Institute (NCI) database.[2]
HeptachlorpropanGerman language variant.[2]
Key Database and Regulatory Identifiers

For cross-referencing across different platforms and regulatory frameworks, the following identifiers are essential.

Identifier Type Identifier Code Issuing Body / Database
PubChem CID11677PubChem[1][2]
EC Number209-856-1European Chemicals Agency (ECHA)[1][2]
UNIIJ7BW4GD9PSFDA Global Substance Registration System (GSRS)[1][2]
ChemSpider ID11187Royal Society of Chemistry[1]
DSSTox Substance IDDTXSID50208130U.S. Environmental Protection Agency (EPA)[1][2]
ECHA InfoCard100.008.962European Chemicals Agency (ECHA)[1]

The Isomeric Landscape: A Critical Distinction

A significant source of potential error in chemical research is the confusion between structural isomers. This compound has a notable isomer, 1,1,1,2,3,3,3-Heptachloropropane , which has a different chlorine substitution pattern and, consequently, different properties and a unique CAS number.

Caption: 2D Chemical Structure of isomer 1,1,1,2,3,3,3-Heptachloropropane.

The table below highlights the critical differences in their primary identifiers.

Property This compound 1,1,1,2,3,3,3-Heptachloropropane
IUPAC Name This compound1,1,1,2,3,3,3-Heptachloropropane[4][5]
CAS Number 594-89-8[1]3849-33-0[4][5]
InChIKey YFIIENAGGCUHIQ-UHFFFAOYSA-N[2]LZOUTMTXULWVSU-UHFFFAOYSA-N[4]

Causality Insight: The difference in the InChIKey, a hashed version of the InChI structural identifier, confirms that these are distinct molecular entities. Researchers must always verify the CAS number of their starting materials to ensure they are using the correct isomer for their intended application.

Physicochemical Properties

The identity of this compound is further defined by its unique set of physical and chemical properties.

Property Value Unit Source
Molecular Weight285.21 g/mol [1][2]
Melting Point29 (302 K)°C[1]
Boiling Point243.5 (516.6 K)°C[1]
Octanol/Water Partition Coeff. (logP)4.334[6]
Water Solubility (log₁₀WS)-4.47mol/l[6]
Enthalpy of Vaporization (ΔvapH°)49.99kJ/mol[6]
Enthalpy of Fusion (ΔfusH°)14.55kJ/mol[6]

Synthesis and Reactivity Context

Understanding the origin and reactivity of a compound provides valuable context for its handling and potential applications.

Synthesis Pathway

This compound can be synthesized via a modified Friedel-Crafts or Prins reaction.[1] The core of this process involves the reaction of chloroform (CHCl₃) and tetrachloroethylene (C₂Cl₄) in the presence of a catalytic amount of aluminum chloride (AlCl₃).[1]

Reactant1 Chloroform (CHCl₃) Product This compound (C₃HCl₇) Reactant1->Product Reaction Reactant2 Tetrachloroethylene (C₂Cl₄) Reactant2->Product Catalyst Aluminum Chloride (AlCl₃) Catalyst->Product   Catalyst

Caption: Conceptual workflow for the synthesis of Heptachloropropane.

Key Reaction: Dehydrochlorination

A notable reaction of this compound is its dehydrochlorination when treated with a base. This process eliminates a molecule of hydrogen chloride (HCl) to yield hexachloropropene (C₃Cl₆).[1] This reactivity is important for understanding its stability and potential downstream chemical transformations.

Hazard and Safety Profile

From a safety and handling perspective, this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements.

  • GHS Signal Word: Warning[1]

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Older classification systems also identify it with the "Xi" hazard code for irritants and Risk Phrases R36/37/38 (Irritating to eyes, respiratory system and skin).[3]

Trustworthiness and Self-Validation: This hazard profile mandates specific precautionary measures. All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Before any handling, the complete Safety Data Sheet (SDS) from the supplier must be consulted and understood. This protocol forms a self-validating system where the known hazards dictate the necessary safety controls.

Conclusion

The accurate identification of this compound is critical for scientific integrity and safety. While numerous synonyms exist, reliance on the preferred IUPAC name and, most importantly, the CAS Registry Number 594-89-8 , is essential to prevent ambiguity. The clear differentiation from its isomer, 1,1,1,2,3,3,3-Heptachloropropane (CAS 3849-33-0), is a crucial step in experimental design and material procurement. This guide serves as a foundational reference for researchers, providing the necessary nomenclature, properties, and safety context to work with this compound confidently and accurately.

References

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Propane, 1,1,1,2,3,3,3-heptachloro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 594-89-8). Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 594-89-8. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Propane, 1,1,1,2,3,3,3-heptachloro- - Substance Details. Substance Registry Services. Retrieved from [Link]

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A Senior Application Scientist's In-Depth Technical Guide to the Solubility of 1,1,1,2,2,3,3-Heptachloropropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,1,2,2,3,3-heptachloropropane in organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and practical, field-proven methodologies for solubility determination. In the absence of extensive published quantitative solubility data for this specific compound, this guide emphasizes a qualitative understanding based on molecular structure and provides a robust experimental protocol for researchers to generate their own precise solubility data.

Introduction: The Significance of Solubility in Application

This compound (C₃HCl₇) is a highly chlorinated propane derivative.[1] Its utility in various chemical syntheses and specialized applications is fundamentally linked to its solubility in different media.[2] For researchers in organic synthesis and drug development, understanding and precisely quantifying the solubility of such compounds in a range of organic solvents is paramount for reaction kinetics, purification processes, and formulation development. The choice of solvent can dictate reaction efficiency, yield, and the ease of downstream processing. This guide serves to bridge the current gap in readily available quantitative data by providing a foundational understanding and the practical tools for its determination.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is the cornerstone for predicting its solubility behavior. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₃HCl₇[3]
Molecular Weight 285.21 g/mol [3][4]
Melting Point 29 °C (302 K)[1]
Boiling Point 243.5 °C (516.6 K)[1]
Appearance Colorless to pale yellow solid/liquid[2]
logP (Octanol-Water Partition Coefficient) 4.6 (Calculated)[3]

The molecular structure of this compound is dominated by carbon-chlorine bonds. The high degree of chlorination and the symmetrical distribution of these electronegative atoms result in a molecule with a low overall dipole moment, rendering it largely non-polar.[5] The calculated octanol-water partition coefficient (logP) of 4.6 further underscores its lipophilic and hydrophobic nature, indicating a strong preference for non-polar environments over aqueous ones.[3]

Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" is a fundamental principle in solubility science.[5] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a non-polar molecule, its primary intermolecular interactions are London dispersion forces. Consequently, it is expected to be most soluble in solvents that also exhibit these forces as their dominant intermolecular interaction.

Based on these principles, a qualitative prediction of solubility in various classes of organic solvents can be made:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Aliphatic Hexane, Cyclohexane, HeptaneHigh Solute and solvent are both non-polar and rely on London dispersion forces.
Non-polar Aromatic Toluene, Benzene, XyleneHigh Similar reliance on dispersion forces, with potential for weak pi-stacking interactions.
Halogenated Chloroform, DichloromethaneHigh Structural similarity and shared reliance on dispersion forces.[5]
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Moderate Solvents have dipole moments but also significant non-polar character, allowing for some interaction.
Polar Protic Ethanol, Methanol, WaterLow to Insoluble Strong hydrogen bonding in the solvents excludes the non-polar solute. Extremely low solubility in water is expected.[5]

Experimental Determination of Solubility: A Self-Validating Protocol

Given the scarcity of published quantitative data, an accurate determination of solubility requires a robust experimental protocol. The isothermal equilibrium method, often referred to as the "shake-flask" method, is a reliable and widely accepted technique. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer or thermocouple

  • Glass vials with PTFE-lined screw caps

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The key is to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. This ensures that the solvent is fully saturated with the solute. A preliminary kinetic study can determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the solution through a solvent-compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Record the final weight of the volumetric flask containing the filtered saturated solution.

  • Quantification:

    • Dilute the filtered solution to a known volume with the same solvent.

    • Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC or GC). A calibration curve prepared with standards of known concentrations is essential for accurate quantification.

  • Calculation of Solubility:

    • From the concentration of the diluted solution, calculate the concentration of the original saturated solution.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or mole fraction.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification A Add excess solute to vial B Add known volume of solvent A->B C Incubate in thermostatic shaker (e.g., 24-72h at 25°C) B->C D Settle excess solid C->D E Withdraw supernatant with pre-warmed syringe D->E F Filter with 0.22µm syringe filter E->F G Dilute sample to known volume F->G H Analyze by HPLC or GC against calibration curve G->H I Calculate Solubility (g/100mL, mole fraction) H->I

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes dissolving in liquid solvents, the process is endothermic, meaning solubility increases with temperature. However, this must be determined experimentally for each solute-solvent system.

  • Solvent Polarity: As discussed, the closer the polarity of the solvent to that of the non-polar solute, the higher the solubility.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

  • Crystalline Form (Polymorphism): If this compound can exist in different crystalline forms (polymorphs), each will have a unique solubility.

Conclusion

References

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An In-depth Technical Guide to the Reaction Mechanisms of 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,2,2,3,3-Heptachloropropane is a highly chlorinated organic compound with potential applications as a chemical intermediate.[1] Understanding its reaction mechanisms is crucial for its effective utilization and for the development of novel synthetic methodologies. This guide provides a comprehensive overview of the known and predicted reaction pathways of this compound, focusing on its synthesis, dehydrochlorination, and potential for nucleophilic substitution, thermal decomposition, and photochemical reactions. The content is designed to offer both a theoretical foundation and practical insights for professionals in the chemical and pharmaceutical sciences.

Introduction to this compound

This compound (C₃HCl₇) is a dense, non-flammable liquid at room temperature. Its structure, characterized by a high degree of chlorination, renders the molecule relatively inert under normal conditions but susceptible to specific types of chemical transformations. The electron-withdrawing nature of the numerous chlorine atoms significantly influences the reactivity of the carbon skeleton and the single hydrogen atom.

This guide will delve into the core reaction mechanisms governing the transformation of this compound, providing a framework for its synthetic manipulation and for predicting its behavior in various chemical environments.

Synthesis of this compound

The primary route for the synthesis of this compound involves a modified Friedel-Crafts or Prins-type reaction.[2] This process utilizes readily available starting materials, chloroform (CHCl₃) and tetrachloroethylene (C₂Cl₄), in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]

Mechanistic Pathway

The reaction is initiated by the activation of tetrachloroethylene by the Lewis acid, creating a carbocationic intermediate. This electrophile then attacks the chloroform molecule. The subsequent rearrangement and quenching of the resulting intermediate lead to the formation of this compound.

Experimental Protocol: Synthesis of this compound

  • To a stirred solution of tetrachloroethylene in an excess of chloroform, slowly add anhydrous aluminum chloride at a controlled temperature (typically below 25 °C).

  • The reaction mixture is stirred for several hours to ensure complete conversion.

  • Upon completion, the reaction is quenched by the slow addition of water or a dilute acid.

  • The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄).

  • The product is isolated and purified by fractional distillation under reduced pressure.

Synthesis_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation C2Cl4 Tetrachloroethylene (C₂Cl₄) Intermediate1 Activated Complex [C₂Cl₄···AlCl₃] C2Cl4->Intermediate1 + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Intermediate2 Carbocation Intermediate Intermediate1->Intermediate2 + CHCl₃ CHCl3 Chloroform (CHCl₃) Product This compound Intermediate2->Product Rearrangement & Quenching

Caption: Synthesis of this compound via a Lewis acid-catalyzed reaction.

Dehydrochlorination: A Key Transformation

One of the most well-documented reactions of this compound is its dehydrochlorination to form hexachloropropene.[2] This elimination reaction is typically carried out in the presence of a base.

Mechanistic Considerations: E2 Pathway

The dehydrochlorination of this compound is expected to proceed through a bimolecular elimination (E2) mechanism. The base abstracts the single acidic proton on the central carbon, and in a concerted step, a chlorine atom from an adjacent carbon is eliminated, leading to the formation of a double bond.

The steric hindrance around the secondary carbon may influence the rate of this reaction. The choice of base and solvent system is critical for optimizing the yield of the desired alkene. Strong, sterically hindered bases are often preferred to minimize competing nucleophilic substitution reactions.

Experimental Protocol: Dehydrochlorination of this compound

  • Dissolve this compound in a suitable solvent, such as a high-boiling point alcohol or an aprotic polar solvent.

  • Slowly add a solution or slurry of a strong base (e.g., potassium hydroxide, sodium ethoxide) to the reaction mixture while maintaining a controlled temperature.

  • The reaction is typically heated to drive the elimination to completion.

  • After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

  • The organic extracts are combined, dried, and the solvent is removed to yield the crude hexachloropropene, which can be further purified by distillation.

Dehydrochlorination_Mechanism Substrate This compound TransitionState E2 Transition State Substrate->TransitionState Base Base (B:) Base->TransitionState Product Hexachloropropene TransitionState->Product Byproducts BH⁺ + Cl⁻ TransitionState->Byproducts

Caption: E2 mechanism for the dehydrochlorination of this compound.

Predicted Reaction Mechanisms

While specific experimental data for the following reactions of this compound are limited in the available literature, its reactivity can be predicted based on the behavior of analogous polychlorinated alkanes.

Nucleophilic Substitution

The carbon atoms in this compound are highly electron-deficient due to the inductive effect of the chlorine atoms. This makes them potential sites for nucleophilic attack. However, significant steric hindrance from the bulky chlorine atoms would likely disfavor an Sₙ2 mechanism.[3] An Sₙ1-type mechanism is also unlikely due to the instability of the resulting carbocation. Therefore, nucleophilic substitution reactions are expected to be slow and require harsh conditions.

Thermal Decomposition (Pyrolysis)

The pyrolysis of polychlorinated compounds generally proceeds through free-radical chain mechanisms.[4] At high temperatures, the C-C and C-Cl bonds in this compound would be expected to undergo homolytic cleavage, generating a variety of radical species. These radicals can then participate in a complex series of propagation and termination steps, leading to the formation of smaller chlorinated hydrocarbons, elemental carbon (char), and hydrogen chloride.[5][6] The exact product distribution would be highly dependent on the temperature, pressure, and presence of other substances.

Pyrolysis_Pathway Start This compound Initiation Homolytic Cleavage (C-C or C-Cl bonds) Start->Initiation High Temperature Radicals Chlorinated Alkyl Radicals + Cl• Initiation->Radicals Propagation Radical Chain Reactions (Abstraction, Elimination, Addition) Radicals->Propagation Termination Radical Combination Radicals->Termination Propagation->Radicals Products Smaller Chlorinated Alkanes/Alkenes + HCl Propagation->Products Products->Propagation FinalProducts Stable Products + Char Termination->FinalProducts

Caption: Predicted free-radical pathway for the pyrolysis of this compound.

Photochemical Reactions

In the presence of ultraviolet (UV) light, the C-Cl bonds in this compound are susceptible to homolytic cleavage, generating chlorine radicals.[7] These highly reactive radicals can initiate chain reactions, similar to those observed in the free-radical chlorination of alkanes or the decomposition of chlorofluorocarbons (CFCs) in the stratosphere. This could lead to further chlorination if a source of chlorine is present, or to decomposition and rearrangement products.

Data Summary

PropertyValueUnit
Molecular FormulaC₃HCl₇
Molecular Weight285.211 g/mol
Boiling Point520.7K
Enthalpy of Vaporization34.8kJ/mol
(Source: NIST Chemistry WebBook[8])

Conclusion

The reactivity of this compound is dominated by its high degree of chlorination. While its synthesis and dehydrochlorination are established reaction pathways, a significant portion of its chemistry remains to be experimentally verified. The predicted mechanisms for nucleophilic substitution, pyrolysis, and photochemical reactions are based on sound chemical principles and the behavior of analogous compounds. Further research into these areas will undoubtedly uncover new synthetic applications for this interesting molecule and provide a more complete understanding of its chemical behavior.

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An In-depth Technical Guide to Heptachloropropane Isomers and Their Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the isomers of heptachloropropane (C₃HCl₇), delving into their physicochemical properties, synthesis, analytical characterization, and toxicological profiles. As highly chlorinated alkanes, these compounds are of significant interest in various fields, from materials science to environmental and toxicological studies. This document is intended to serve as a foundational resource for professionals requiring a deep technical understanding of these complex molecules.

Introduction to Heptachloropropane Isomers

Heptachloropropane encompasses a group of structural isomers with the molecular formula C₃HCl₇. These isomers are characterized by a three-carbon propane backbone where seven of the eight hydrogen atoms have been substituted by chlorine atoms. The single remaining hydrogen atom can occupy different positions on the carbon chain, giving rise to five distinct structural isomers. The arrangement of the numerous chlorine atoms significantly influences the physical, chemical, and toxicological properties of each isomer.

The five structural isomers of heptachloropropane are:

  • 1,1,1,2,2,3,3-Heptachloropropane

  • 1,1,1,2,3,3,3-Heptachloropropane

  • 1,1,1,2,2,3-Heptachloropropane

  • 1,1,2,2,3,3,3-Heptachloropropane

  • 1,1,1,2,2,3-Heptachloropropane (chiral)

A fundamental understanding of the unique properties of each isomer is crucial for their effective application and for assessing their environmental and health impacts.

Physicochemical Properties of Heptachloropropane Isomers

The physicochemical properties of heptachloropropane isomers are largely dictated by the position of the hydrogen atom and the resulting molecular symmetry and polarity. Comprehensive experimental data is available for some isomers, while for others, properties are estimated based on computational models.

Table 1: Physicochemical Properties of Heptachloropropane Isomers

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)Refractive Index
This compound 594-89-8[1]285.21[1]29-30[2]243.5[2]1.82 (at 20°C)[3]1.5410-1.5450 (at 20°C)[3]
1,1,1,2,3,3,3-Heptachloropropane 3849-33-0[4]285.21[4]11[3]249[3]1.8130-1.8150 (at 20°C)[3]1.5410-1.5450 (at 20°C)[3]
1,1,1,2,2,3-Heptachloropropane Not available285.21PredictedPredictedPredictedPredicted
1,1,2,2,3,3,3-Heptachloropropane Not available285.21PredictedPredictedPredictedPredicted
1,1,1,2,2,3-Heptachloropropane Not available285.21PredictedPredictedPredictedPredicted

Note: Predicted values are based on computational modeling and may vary from experimental data.

The high degree of chlorination in these molecules results in high molecular weights and densities. The boiling points are significantly higher than that of propane due to increased intermolecular van der Waals forces.[5] Solubility in water is expected to be very low for all isomers due to their nonpolar nature, while they should be soluble in nonpolar organic solvents.

Synthesis of Heptachloropropane Isomers

The synthesis of highly chlorinated propanes can be challenging and often results in a mixture of isomers that require subsequent separation. The primary industrial methods involve the direct chlorination of propane or the chlorination of partially chlorinated propanes.

General Synthetic Approaches

Free-Radical Chlorination: This is a common method for the chlorination of alkanes. The reaction proceeds via a free-radical chain mechanism, initiated by UV light or heat. However, this method typically lacks selectivity and produces a complex mixture of chlorinated products.

Addition Reactions: The addition of chlorine or chlorine-containing compounds across the double bond of chlorinated propenes can also yield heptachloropropanes. For example, the addition of chlorine to hexachloropropene could theoretically produce octachloropropane, which could then be selectively dehydrochlorinated.

A known laboratory-scale synthesis for this compound involves a modified Friedel-Crafts or Prins reaction of chloroform and tetrachloroethylene with aluminum chloride as a catalyst.[2]

Illustrative Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis and purification of a heptachloropropane isomer. The causality behind the choice of a multi-step process lies in the need to control the chlorination and separate the desired isomer from a complex reaction mixture.

SynthesisWorkflow Reactants Propane / Chlorinated Propane Chlorination Controlled Chlorination (e.g., UV, Catalyst) Reactants->Chlorination CrudeProduct Crude Product Mixture Chlorination->CrudeProduct Separation Isomer Separation (e.g., Fractional Distillation) CrudeProduct->Separation PureIsomer Purified Heptachloropropane Isomer Separation->PureIsomer Analysis Characterization (GC-MS, NMR, IR) PureIsomer->Analysis

Caption: Conceptual workflow for the synthesis and purification of heptachloropropane isomers.

Analytical Characterization

The unambiguous identification and quantification of individual heptachloropropane isomers necessitate the use of advanced analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the separation and identification of volatile and semi-volatile organic compounds like heptachloropropane isomers. The choice of the GC column and temperature program is critical for achieving baseline separation of the isomers.

Experimental Protocol: GC-MS Analysis of Heptachloropropane Isomers

  • Sample Preparation: Dissolve the sample mixture in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended for the separation of chlorinated hydrocarbons.

  • Injection: Use a split/splitless injector, typically in splitless mode for trace analysis, with an injection volume of 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Final hold: Hold at 250°C for 5 minutes. (This program is a starting point and should be optimized for the specific mixture of isomers.)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify isomers based on their retention times and characteristic mass spectral fragmentation patterns. The molecular ion peak (M+) should be observable, along with fragment ions resulting from the loss of chlorine atoms and chlorinated carbon fragments.

GCMS_Workflow Sample Heptachloropropane Isomer Mixture Injection GC Injection Sample->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analyzer (Quadrupole/Ion Trap) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection Data Mass Spectrum & Chromatogram Detection->Data

Caption: Workflow for the analysis of heptachloropropane isomers by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of organic molecules.

  • ¹H NMR: The single proton in heptachloropropane isomers will produce a signal whose chemical shift is highly dependent on its electronic environment, specifically the number of adjacent chlorine atoms. The multiplicity of the signal will provide information about the number of neighboring non-equivalent protons (which is zero in this case, so a singlet is expected).

  • ¹³C NMR: The three carbon atoms in each isomer will give rise to distinct signals in the ¹³C NMR spectrum, with their chemical shifts being significantly influenced by the number of attached chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of C-H and C-Cl bonds in the molecule. The C-H stretching vibration will appear in the region of 2900-3000 cm⁻¹, while the C-Cl stretching vibrations will be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The specific pattern of C-Cl absorptions can provide structural information.

Toxicology and Environmental Fate

The high degree of chlorination in heptachloropropanes raises concerns about their potential toxicity and environmental persistence. They fall under the broader category of short-chain chlorinated paraffins (SCCPs), which are known for their environmental persistence, bioaccumulation potential, and adverse health effects.[6]

Toxicological Profile:

  • General Toxicity: SCCPs are considered to have low acute toxicity but can cause adverse effects upon repeated exposure. The liver, kidneys, and thyroid are often the target organs.[7]

  • Carcinogenicity: Some studies have suggested that certain SCCPs may be carcinogenic.[6]

  • Isomer-Specific Toxicity: The toxicity of individual heptachloropropane isomers has not been extensively studied. However, it is known that the toxicological properties of isomers of other chlorinated compounds can vary significantly.

Environmental Fate:

  • Persistence: The C-Cl bond is generally resistant to hydrolysis and microbial degradation, leading to the persistence of these compounds in the environment.

  • Bioaccumulation: Due to their lipophilicity (high octanol-water partition coefficient), heptachloropropanes are expected to bioaccumulate in fatty tissues of organisms.

  • Transport: While not as volatile as smaller chlorinated molecules, there is potential for long-range atmospheric transport of these compounds.

Further research is critically needed to fully elucidate the specific toxicological profiles and environmental degradation pathways of each heptachloropropane isomer.

Applications

Historically, highly chlorinated alkanes have found use in a variety of industrial applications due to their chemical inertness, non-flammability, and solvent properties.

  • Former Pesticide Use: Some chlorinated propanes have been used as pesticides or as intermediates in their synthesis.[3]

  • Industrial Solvents: Their ability to dissolve a wide range of organic materials has led to their use as industrial solvents and cleaning agents.

  • Flame Retardants and Plasticizers: Polychlorinated alkanes are used as flame retardants and plasticizers in various polymers, paints, and coatings.

  • Chemical Intermediates: They can serve as starting materials or intermediates in the synthesis of other chemicals. 1,1,1,2,3,3,3-Heptachloropropane is used in research and development for creating fluorinated organic molecules.[3]

The use of many highly chlorinated compounds has been restricted due to their environmental and health concerns.

Conclusion

The isomers of heptachloropropane represent a fascinating and complex group of molecules. While significant progress has been made in understanding the properties of some of these isomers, substantial knowledge gaps remain, particularly concerning the experimental properties, synthesis, and toxicology of the less common isomers. This guide provides a solid foundation for researchers and professionals working with these compounds and highlights the critical need for further investigation to fully characterize their behavior and potential impacts. A thorough understanding of each isomer is paramount for the responsible development and management of these and similar highly chlorinated compounds.

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A Theoretical Exploration of 1,1,1,2,2,3,3-Heptachloropropane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical examination of 1,1,1,2,2,3,3-heptachloropropane, a fully chlorinated propane derivative. Addressed to researchers, scientists, and professionals in drug development, this document delves into the molecular structure, conformational possibilities, and electronic properties of this compound. By integrating established theoretical principles with available experimental data, this guide aims to provide a foundational understanding of this compound's physicochemical behavior, offering insights into its synthesis, reactivity, and intermolecular interactions. This work serves as a critical resource for those investigating halogenated compounds in various scientific and industrial applications.

Introduction

This compound (C₃HCl₇) is a heavily chlorinated alkane, a class of compounds with diverse industrial applications, but also significant environmental and toxicological considerations.[1] Understanding the fundamental molecular properties of such compounds is paramount for predicting their behavior, reactivity, and potential impact. This guide will explore the theoretical underpinnings of this compound's structure and properties, leveraging computational chemistry principles and available experimental data to provide a detailed molecular portrait.

The strategic placement of seven chlorine atoms on a three-carbon backbone results in a molecule with unique steric and electronic characteristics. These features govern its conformational preferences, vibrational modes, and the nature of its intermolecular interactions. A thorough theoretical analysis, therefore, provides a powerful lens through which to understand and predict its behavior in various environments.

Molecular Structure and Conformational Analysis

The structural foundation of this compound is a propane chain where all hydrogen atoms, except for one on the central carbon, have been substituted by chlorine atoms. This high degree of chlorination significantly influences its geometry and conformational flexibility.

Solid-State Structure: An Experimental Benchmark

A pivotal study by Nuzzo, Twamley, and Baker provides the definitive solid-state structure of this compound through single-crystal X-ray diffraction. This experimental data is invaluable as it offers a concrete reference for theoretical models. The key structural parameters are summarized in the table below.

ParameterBond Length (Å)Bond Angle (°)
C1-C21.556
C2-C31.549
C-HNot reported
C-Cl (average)1.77-1.80
C1-C2-C3115.4
Cl-C-Cl (average)108-111
H-C2-C1Not reported
H-C2-C3Not reported

Data extracted from Nuzzo, S. M., Twamley, B., & Baker, R. J. (2017). Cl⋯Cl and Cl⋯H Interactions in the Chlorinated Hydocarbon this compound: A Structural Study. Journal of Chemical Crystallography, 47(7-8), 229-235.

The C-C-C bond angle of 115.4° deviates significantly from the ideal tetrahedral angle of 109.5°, a direct consequence of the steric repulsion between the bulky chlorine atoms on the terminal carbons.

Conformational Isomerism: A Theoretical Perspective

The primary conformations of interest are the staggered and eclipsed forms. The staggered conformation, where the substituents on adjacent carbons are as far apart as possible, is generally the most stable due to minimized steric strain. Conversely, the eclipsed conformation, where substituents are aligned, represents an energy maximum. Given the significant steric bulk of the chlorine atoms, the energy barrier to rotation in this compound is expected to be substantial.

Experimental Protocol: Computational Geometry Optimization and Conformational Analysis

A typical computational workflow to determine the stable conformers and rotational energy barriers would involve the following steps:

  • Initial Structure Generation: Build an initial 3D model of this compound.

  • Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the C1-C2 and C2-C3 bonds.

  • Geometry Optimization: For each identified potential conformer, perform a geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d) or larger. This process finds the lowest energy geometry for each conformer.

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized conformer to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Relative Energy Calculation: Calculate the relative energies of the conformers, including the ZPVE correction, to determine their relative populations at a given temperature.

  • Transition State Search: To determine the rotational energy barriers, perform a transition state search for the eclipsed conformations that connect the staggered conformers. This involves finding a first-order saddle point on the potential energy surface.

G cluster_input Input cluster_workflow Computational Workflow cluster_output Output initial_structure Initial 3D Structure conf_search Conformational Search initial_structure->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search rel_energy Relative Energy Calculation freq_calc->rel_energy stable_conformers Stable Conformers rel_energy->stable_conformers energy_barriers Rotational Energy Barriers ts_search->energy_barriers

Caption: A generalized workflow for the computational conformational analysis of a molecule.

Vibrational and Electronic Properties

The vibrational and electronic properties of this compound are dictated by its atomic composition and three-dimensional structure. Theoretical calculations can provide valuable insights into these properties, which can be correlated with experimental spectroscopic data.

Vibrational Spectroscopy: A Theoretical Interpretation

Key expected vibrational modes for this compound would include:

  • C-H stretching: A characteristic, though likely weak, absorption corresponding to the single C-H bond on the central carbon.

  • C-C stretching: Vibrations of the carbon backbone.

  • C-Cl stretching: Strong absorptions in the fingerprint region of the IR spectrum, characteristic of chlorinated hydrocarbons.

  • Deformation modes: Bending, rocking, wagging, and twisting motions of the various functional groups.

DFT calculations are a powerful tool for predicting vibrational spectra. By calculating the second derivatives of the energy with respect to the atomic positions, the harmonic vibrational frequencies can be obtained.

Electronic Structure: HOMO-LUMO Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized on the chlorine atoms due to their lone pairs of electrons. The LUMO is likely to be an anti-bonding orbital associated with the C-Cl bonds. A relatively large HOMO-LUMO gap is anticipated due to the presence of strong C-Cl bonds, suggesting high chemical stability.

Experimental Protocol: Computational Electronic Structure Analysis

A typical computational workflow to analyze the electronic structure would involve:

  • Optimized Geometry: Start with the optimized geometry of the most stable conformer.

  • Single-Point Energy Calculation: Perform a single-point energy calculation using a suitable level of theory (e.g., DFT with a hybrid functional like B3LYP and a sufficiently large basis set).

  • Molecular Orbital Analysis: Visualize the HOMO and LUMO to understand their spatial distribution.

  • Electrostatic Potential Mapping: Generate a molecular electrostatic potential (MEP) map to identify electron-rich and electron-poor regions of the molecule. This is useful for predicting sites of electrophilic and nucleophilic attack.

G cluster_input Input cluster_workflow Computational Workflow cluster_output Output optimized_geometry Optimized Geometry single_point_energy Single-Point Energy Calculation (DFT) optimized_geometry->single_point_energy mo_analysis Molecular Orbital Analysis single_point_energy->mo_analysis mep_mapping Electrostatic Potential Mapping single_point_energy->mep_mapping homo_lumo HOMO/LUMO Energies and Visualization mo_analysis->homo_lumo mep_map Electrostatic Potential Map mep_mapping->mep_map

Caption: A generalized workflow for the computational electronic structure analysis of a molecule.

Synthesis and Reactivity: A Mechanistic Perspective

Synthesis of this compound

This compound can be synthesized via a modified Friedel-Crafts or Prins reaction involving chloroform (CHCl₃) and tetrachloroethylene (C₂Cl₄) with aluminum chloride (AlCl₃) as a catalyst.[2] The reaction likely proceeds through the formation of a dichlorocarbene intermediate from chloroform in the presence of the Lewis acid, which then adds to the double bond of tetrachloroethylene.

Dehydrochlorination

A characteristic reaction of highly chlorinated alkanes is dehydrochlorination, the elimination of a hydrogen and a chlorine atom from adjacent carbons to form an alkene. In the case of this compound, treatment with a base can lead to the formation of hexachloropropene.[2] Theoretical studies on similar dehydrochlorination reactions of polychlorinated alkanes can provide insights into the reaction mechanism, including the transition state geometry and activation energy, helping to predict the reaction's feasibility and regioselectivity.

Intermolecular Interactions and Solid-State Packing

The solid-state structure of this compound reveals the importance of non-covalent interactions in its crystal packing. The study by Nuzzo, Twamley, and Baker highlights the presence of both Cl···Cl and Cl···H interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis for this compound shows that the crystal packing is dominated by Cl···Cl and Cl···H contacts. These interactions, while weak, collectively play a crucial role in determining the solid-state architecture of the molecule.

Conclusion

This technical guide has provided a detailed theoretical overview of this compound, integrating fundamental principles of computational chemistry with available experimental data. The highly chlorinated nature of this molecule results in significant steric hindrance, influencing its molecular geometry and leading to a substantial energy barrier for conformational changes. Theoretical methods such as DFT are invaluable for predicting its vibrational and electronic properties, offering insights that complement experimental investigations. The elucidation of its solid-state structure has provided a crucial benchmark for understanding the role of weak intermolecular interactions in its crystal packing. For researchers in materials science, environmental chemistry, and drug development, a thorough understanding of the theoretical underpinnings of such halogenated compounds is essential for predicting their behavior and designing new molecules with desired properties.

References

  • Nuzzo, S. M., Twamley, B., & Baker, R. J. (2017). Cl⋯Cl and Cl⋯H Interactions in the Chlorinated Hydocarbon this compound: A Structural Study. Journal of Chemical Crystallography, 47(7-8), 229-235. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (2023, September 26). This compound. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – 1,2,3-Trichloropropane (TCP). Retrieved January 26, 2026, from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for 1,1,1,2,2,3,3-Heptachloropropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

1,1,1,2,2,3,3-Heptachloropropane is a highly chlorinated organic compound with the chemical formula C₃HCl₇.[1][2][3] While it is a known chemical entity, a thorough review of the scientific literature reveals limited specific applications of this particular isomer as a reagent or building block in common organic synthesis. Its primary utility appears to be in specialized industrial applications or as a chemical intermediate, with a notable mention of the related isomer, 1,1,1,2,3,3,3-heptachloropropane, in the synthesis of fluorinated organic molecules.[4]

This guide provides a comprehensive overview of the known properties of this compound, discusses its potential reactivity based on its chemical structure and analogies to similar compounds, and outlines essential safety and handling protocols. This information is intended to serve as a foundational resource for researchers considering the use of this or structurally related compounds in their synthetic endeavors.

Physicochemical Properties

A clear understanding of a compound's physical properties is crucial for its effective use in any experimental setup. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₃HCl₇[1][2][3]
Molecular Weight 285.21 g/mol [2]
CAS Number 594-89-8[1][2][3]
Boiling Point 247.5 °C (520.7 K)[1]
Appearance Colorless to very pale yellow liquid[4]
Density ~1.82 g/cm³[4]

Potential Reactivity and Synthetic Utility: A Theoretical Perspective

While specific, documented protocols for the use of this compound in organic synthesis are scarce, its structure as a polyhalogenated alkane suggests several potential avenues of reactivity. The following sections provide a theoretical framework for its possible applications, drawing parallels with the known reactions of similar compounds.

Dehydrohalogenation Reactions

Polyhalogenated alkanes are known to undergo dehydrohalogenation (the removal of a hydrogen and a halogen atom) to form alkenes.[5] Given the structure of this compound, treatment with a strong base could potentially lead to the formation of a hexachloropropene isomer. The specific isomer formed would depend on the reaction conditions and the relative acidity of the single proton.

Hypothetical Reaction Scheme:

G This compound This compound Hexachloropropene Isomer Hexachloropropene Isomer This compound->Hexachloropropene Isomer Base (-HCl)

Caption: Hypothetical dehydrohalogenation of this compound.

Researchers exploring this possibility should consider strong, non-nucleophilic bases to favor elimination over substitution. The choice of solvent would also be critical in influencing the reaction pathway.

Radical Reactions

The carbon-chlorine bonds in this compound can be susceptible to homolytic cleavage under radical conditions (e.g., using a radical initiator like AIBN or under photochemical conditions). The resulting chloroalkyl radical could then participate in various radical-mediated transformations, such as addition to alkenes or alkynes. This approach is analogous to the radical addition of carbon tetrachloride to vinyl chloride.[6]

Conceptual Workflow for Radical Addition:

G reagent This compound radical_formation Formation of Chloroalkyl Radical reagent->radical_formation initiator Radical Initiator (e.g., AIBN, hv) initiator->radical_formation substrate Unsaturated Substrate (Alkene/Alkyne) addition Radical Addition to Substrate substrate->addition radical_formation->addition product Functionalized Product addition->product

Sources

The Untapped Potential of 1,1,1,2,2,3,3-Heptachloropropane as a Niche Non-Polar Solvent in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research and development, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation, influence purification efficiency, and ultimately impact the viability of a synthetic route. While a portfolio of common non-polar solvents is well-established, the exploration of novel or less common solvents with unique physicochemical properties remains a frontier for innovation. This technical guide introduces 1,1,1,2,2,3,3-heptachloropropane, a dense, high-boiling, non-polar, aprotic solvent, and elucidates its potential applications in contemporary drug discovery workflows. Through a detailed analysis of its properties, supported by comparative data and inferred application protocols, we present a case for its use in specialized scenarios where conventional solvents may fall short.

Introduction: Beyond the Conventional Non-Polar Solvents

The drug development process is a relentless pursuit of molecular novelty and efficiency. Medicinal chemists routinely employ a range of non-polar solvents such as toluene, hexanes, and dichloromethane for reactions involving non-polar substrates and reagents. However, challenges such as temperature limitations, solvent volatility, and specific solubility requirements can necessitate the exploration of alternative solvent systems. Chlorinated solvents, in particular, have a long history in organic synthesis due to their inertness and broad solvency for organic compounds.[1][2] this compound (HCP), a perchlorinated propane derivative, presents a unique combination of properties that merit its consideration as a specialized, non-polar solvent for niche applications in drug discovery.

This guide will provide a comprehensive overview of the physicochemical properties of HCP, compare it with commonly used non-polar solvents, and propose detailed application notes and protocols for its use in relevant synthetic transformations. The causality behind these proposed applications will be rationalized based on fundamental principles of solvent effects on reaction kinetics and mechanisms.

Physicochemical Profile of this compound

A thorough understanding of a solvent's physical and chemical properties is paramount to its effective application. The key attributes of this compound are summarized in the table below, with comparative data for other common non-polar solvents.

PropertyThis compoundTolueneHexanes (n-Hexane)Dichloromethane (DCM)
CAS Number 594-89-8[3]108-88-3110-54-375-09-2
Molecular Formula C₃HCl₇[3]C₇H₈C₆H₁₄CH₂Cl₂
Molecular Weight ( g/mol ) 285.21[3]92.1486.1884.93
Boiling Point (°C) 243.5[3]110.668.739.6
Melting Point (°C) 29[3]-95-95-96.7
Density (g/mL at 20°C) ~1.8 (Isomer dependent)[4]0.8670.6591.326
Dielectric Constant (ε) at 20°C ~2.5 (Estimated)2.381.889.08
logP (Octanol-Water Partition Coefficient) 4.334[5]2.733.91.25
Water Solubility Very Low[5]0.52 g/L9.5 mg/L13 g/L
Key Features High density, high boiling point, highly non-polar, aproticAromatic, moderate boiling point, non-polar, aproticAliphatic, low boiling point, highly non-polar, aproticChlorinated, volatile, moderately polar, aprotic

The high boiling point of HCP makes it particularly suitable for reactions requiring elevated temperatures, offering a significant advantage over more volatile solvents like hexanes and dichloromethane. Its high density can facilitate phase separations, and its highly non-polar nature, indicated by a high logP and low estimated dielectric constant, suggests excellent solvating power for non-polar compounds.

Inferred Applications in Drug Discovery & Medicinal Chemistry

Based on its distinctive physicochemical profile, this compound can be strategically employed in several areas of drug synthesis and development. The following sections detail potential applications, providing the scientific rationale for its selection.

High-Temperature Reactions Involving Non-Polar Substrates

Causality: Many organic reactions, such as certain nucleophilic aromatic substitutions (SNA_r), late-stage C-H functionalizations, and rearrangements, require significant thermal energy to overcome activation barriers.[6] The high boiling point of HCP (243.5 °C) allows for a much wider operational temperature range compared to common non-polar solvents. This enables reactions to be conducted at temperatures that would be inaccessible under standard reflux conditions with solvents like toluene or xylene, potentially leading to faster reaction rates and improved yields. Its non-polar, aprotic nature is ideal for reactions involving non-polar substrates and intermediates, ensuring their solubility throughout the reaction course.

Logical Workflow for High-Temperature Reaction Screening:

G cluster_0 Reaction Setup cluster_1 Thermal Conditions cluster_2 Work-up & Isolation A Reactants & Catalyst B This compound A->B C Inert Atmosphere (N2/Ar) B->C D Heat to Desired Temperature (e.g., 150-220 °C) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Solvent Removal (High-Vacuum Distillation) F->G H Purification (e.g., Chromatography) G->H

Caption: Workflow for high-temperature synthesis using HCP.

Solubilization of Highly Lipophilic Compounds and Reagents

Causality: In the development of drugs targeting lipophilic pockets of proteins or for indications requiring high membrane permeability, medicinal chemists often work with highly lipophilic molecules.[4] These compounds can exhibit poor solubility in common organic solvents, leading to heterogeneous reaction mixtures and purification challenges. The highly chlorinated and non-polar structure of HCP, reflected in its high logP value, suggests it would be an excellent solvent for "greasy" or highly lipophilic molecules, where "like dissolves like" is the guiding principle.

Protocol for Solubility Testing of a Lipophilic Drug Candidate:

  • Preparation: Prepare saturated solutions of the target compound in both HCP and a standard non-polar solvent (e.g., toluene) at a controlled temperature (e.g., 25 °C).

  • Equilibration: Agitate the solutions for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sampling: Carefully extract an aliquot of the supernatant from each solution.

  • Analysis: Determine the concentration of the dissolved compound in each aliquot using a suitable analytical technique (e.g., HPLC with a calibration curve).

  • Comparison: Compare the solubility data to assess the effectiveness of HCP as a solvent for the target molecule.

Reaction Medium for Moisture-Sensitive Reactions

Causality: As an aprotic solvent, HCP lacks acidic protons and is immiscible with water. This makes it a suitable medium for reactions that are sensitive to moisture and require strictly anhydrous conditions, such as certain organometallic reactions or reactions involving strong bases. Its high boiling point also aids in the azeotropic removal of trace amounts of water prior to the addition of sensitive reagents.

Experimental Setup for a Moisture-Sensitive Reaction:

G A Reaction Flask 1. Add reactants to HCP 2. Attach Dean-Stark trap 3. Reflux to remove water B Addition Funnel Add moisture-sensitive reagent dropwise A->B After azeotropic drying C Reaction Monitoring TLC or LC-MS analysis B->C During/After addition D Quenching & Work-up Careful addition of quenching agent C->D Upon reaction completion

Caption: Anhydrous reaction setup using HCP.

Safety, Handling, and Disposal

As with all chlorinated hydrocarbons, this compound must be handled with appropriate safety precautions.

  • Hazard Profile: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7] It may also cause long-lasting harmful effects to aquatic life.[7]

  • Personal Protective Equipment (PPE): Always handle HCP in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[8]

  • Handling: Due to its low melting point (29 °C), it may be a solid at room temperature and require gentle warming to liquefy. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.

  • Disposal: Dispose of waste HCP and contaminated materials in accordance with local, state, and federal regulations for halogenated organic waste. Do not discharge to the environment.

Conclusion and Future Outlook

This compound is a non-polar, aprotic solvent with a unique set of properties, including a high boiling point, high density, and excellent solvating power for lipophilic compounds. While not a universal replacement for common non-polar solvents, it represents a valuable tool for specific, challenging applications in drug discovery. Its utility in high-temperature reactions and for the solubilization of highly non-polar molecules warrants its consideration in the medicinal chemist's toolbox. Further research into its reaction compatibility and the development of efficient recovery and recycling protocols will enhance its appeal as a niche solvent for specialized synthetic challenges. As the demand for novel chemical entities continues to drive innovation, the exploration and strategic application of less common solvents like HCP will be crucial in expanding the boundaries of synthetic possibility.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 594-89-8). Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1,2,3,3,3-Heptachloropropane. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1,1,1,2,3,3,3-Heptachloropropane. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • MDPI. (2021). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021). Enabling Techniques for Organic Synthesis. Retrieved from [Link]

  • Ecolink, Inc. (2023). Exploring Chlorinated Solvents Uses in Industrial Applications. Retrieved from [Link]

  • Chemical Reviews. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • PubMed Central. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

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Application Notes and Protocols for the Analytical Determination of 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1,1,1,2,2,3,3-Heptachloropropane

This compound (CAS No. 594-89-8) is a halogenated hydrocarbon with a molecular formula of C₃HCl₇.[1][2] Its chemical structure and properties, such as a boiling point of approximately 247°C and a molar mass of 285.21 g/mol , necessitate robust and sensitive analytical methods for its detection and quantification in various matrices.[1][3] The presence of such compounds in the environment, even at trace levels, is of significant concern due to their potential persistence and toxicity. Therefore, accurate analytical methodologies are crucial for environmental monitoring, toxicological studies, and in the quality control of industrial processes where it may be present as a byproduct or impurity.

This document provides a comprehensive guide to the analytical determination of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, step-by-step procedures.

Pillar 1: The Principle of Detection - Gas Chromatography-Mass Spectrometry (GC-MS)

The cornerstone of sensitive and selective analysis for volatile and semi-volatile organic compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[4] This hybrid technique offers the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.

Gas Chromatography (GC): The GC component separates the analyte from other components in the sample matrix based on its volatility and interaction with a stationary phase within a capillary column. The choice of the GC column is critical for resolving the target analyte from potential interferents. For chlorinated hydrocarbons, a mid-polarity column, such as one with a (6% cyanopropylphenyl)methylpolysiloxane stationary phase (e.g., DB-624), is often a suitable starting point.

Mass Spectrometry (MS): Following separation by the GC, the eluted this compound molecules enter the mass spectrometer. Here, they are ionized, typically by Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process causes the molecules to fragment in a reproducible manner, creating a unique mass spectrum that serves as a chemical "fingerprint."[5][6]

The resulting mass spectrum of this compound, as documented in the NIST Mass Spectrometry Data Center, provides the basis for its unequivocal identification.[5]

Pillar 2: Sample Preparation - The Gateway to Accurate Analysis

The quality of the analytical data is intrinsically linked to the effectiveness of the sample preparation. The primary goal is to isolate and concentrate this compound from the sample matrix while minimizing the introduction of interfering substances.[7] The choice of technique is dictated by the sample matrix (e.g., water, soil, biological tissue) and the expected concentration of the analyte.

Two highly effective and widely adopted techniques for volatile halogenated compounds are Purge-and-Trap and Solid-Phase Microextraction (SPME).

Purge-and-Trap (P&T)

This dynamic headspace technique is particularly well-suited for the analysis of volatile organic compounds (VOCs) in aqueous samples.[8][9] The principle involves bubbling an inert gas (the purge gas) through the sample, which strips the volatile analytes from the matrix. These analytes are then carried by the purge gas to an adsorbent trap, where they are concentrated. The trap is subsequently heated rapidly, desorbing the analytes into the GC-MS system.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free sample preparation technique that utilizes a fused silica fiber coated with a polymeric stationary phase to extract analytes from a sample.[6][10] The fiber can be exposed to the headspace above the sample or directly immersed in a liquid sample. Analytes partition from the sample matrix onto the fiber coating. After a defined extraction time, the fiber is retracted and inserted into the hot injector of the GC, where the analytes are thermally desorbed onto the analytical column. For compounds like this compound, a fiber with a non-polar or mid-polar coating, such as polydimethylsiloxane (PDMS) or PDMS/Divinylbenzene (DVB), is recommended.[7]

Pillar 3: Method Validation - Ensuring Trustworthiness and Reliability

A described protocol is only as valuable as its validated performance. A self-validating system is one where the quality control measures are integral to the methodology. Key validation parameters to establish for the analysis of this compound include:

  • Linearity and Range: Demonstrating a proportional relationship between the instrument response and the concentration of the analyte over a specified range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Accuracy and Precision: Determined by analyzing replicate samples spiked with a known concentration of the analyte. Accuracy is expressed as the percent recovery, while precision is typically reported as the relative standard deviation (RSD).

  • Specificity/Selectivity: Ensuring that the method can unequivocally identify and quantify the analyte in the presence of other components that may be present in the sample.

  • Robustness: Assessing the method's performance when small, deliberate variations are made to the method parameters (e.g., GC oven temperature ramp rate, sample extraction time).

Experimental Protocols

The following protocols provide a starting point for the development and validation of an analytical method for this compound. It is imperative that these methods are validated in the user's laboratory for their specific application and matrix.

Protocol 1: Analysis of this compound in Water by Purge-and-Trap GC-MS

This protocol is based on the principles outlined in EPA Method 5030C for purge-and-trap extraction.[8]

1. Instrumentation and Materials:

  • GC-MS system with a purge-and-trap concentrator.

  • GC column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Purge-and-trap system with a suitable trap (e.g., Tenax/silica gel/carbon molecular sieve).

  • Analytical standard of this compound (≥98% purity).[3]

  • Methanol (purge-and-trap grade).

  • Reagent water (free of interfering compounds).

  • Internal standard solution (e.g., fluorobenzene, bromofluorobenzene).

  • Surrogate standard solution (e.g., 4-bromofluorobenzene, deuterated analogs).

2. Standard Preparation:

  • Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of pure this compound and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the primary stock standard in methanol. These will be used to spike into reagent water to create the calibration curve.

  • Internal and Surrogate Standard Spiking Solution: Prepare a solution of internal and surrogate standards in methanol at a concentration that will result in a consistent and measurable response when added to each sample and standard.

3. Purge-and-Trap GC-MS Parameters:

Parameter Setting Rationale
Purge-and-Trap
Sample Volume5 mLStandard volume for aqueous samples.
Purge GasHelium or NitrogenInert gas to strip volatiles.
Purge Flow40 mL/minOptimal flow for efficient purging.
Purge Time11 minSufficient time to extract the analyte.
Purge TemperatureAmbientHeptachloropropane is sufficiently volatile.
Desorb Temperature240°CEnsures complete desorption from the trap.
Desorb Time2 minRapid transfer to the GC column.
Bake Temperature260°CCleans the trap for the next analysis.
Gas Chromatograph
Injector Temperature220°CEnsures rapid volatilization of the analyte.
Carrier GasHeliumProvides good chromatographic efficiency.
Column Flow1.2 mL/min (constant flow)Typical flow for this column dimension.
Oven Program40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 minSeparates the analyte from other volatiles.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization for creating reproducible spectra.
Acquisition ModeFull Scan (m/z 45-350) and/or Selected Ion Monitoring (SIM)Full scan for identification, SIM for quantification.
Ion Source Temp.230°CStandard operating temperature.
Quadrupole Temp.150°CStandard operating temperature.
SIM Ions To be determined from the full scan spectrum of the standardSelect characteristic, abundant, and interference-free ions.

4. Calibration and Analysis:

  • Spike a known volume of the working standards into 5 mL of reagent water in the purging vessel.

  • Add a fixed amount of the internal and surrogate standard spiking solution to each standard and sample.

  • Analyze the calibration standards to establish the calibration curve.

  • Analyze samples and quality control samples.

  • Identify this compound by its retention time and by comparing the acquired mass spectrum to the reference spectrum from the NIST library.[5]

  • Quantify the analyte using the calibration curve, with the internal standard to correct for variations in injection volume and instrument response.

Protocol 2: Analysis of this compound in Water by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is based on general principles for the analysis of volatile halogenated compounds by SPME.[7][11]

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector.

  • SPME fiber assembly and holder.

  • SPME Fiber: 75 µm Carboxen/PDMS or 65 µm PDMS/DVB.

  • GC column: As in Protocol 1.

  • Analytical standard of this compound (≥98% purity).[3]

  • Methanol (HPLC grade).

  • Reagent water.

  • Internal/Surrogate standards as in Protocol 1.

  • Sample vials with PTFE-lined septa.

2. HS-SPME GC-MS Parameters:

Parameter Setting Rationale
HS-SPME
Sample Volume10 mL in a 20 mL vialProvides sufficient headspace for extraction.
Extraction TypeHeadspaceMinimizes matrix effects from non-volatile components.
Extraction Temp.60°CIncreases the vapor pressure of the analyte.
Extraction Time30 minAllows for equilibrium to be approached.
AgitationOn (e.g., 250 rpm)Facilitates mass transfer to the headspace.
Gas Chromatograph
Injector Temperature250°CEnsures complete desorption from the fiber.
Injection ModeSplitless (for 2 min)Maximizes transfer of analyte to the column.
GC ParametersAs in Protocol 1
Mass Spectrometer
MS ParametersAs in Protocol 1

3. Calibration and Analysis:

  • Prepare calibration standards by spiking known amounts of the working standards into 10 mL of reagent water in 20 mL sample vials.

  • Add internal/surrogate standards to all samples and standards.

  • Equilibrate the vials at the extraction temperature.

  • Expose the SPME fiber to the headspace for the defined extraction time.

  • Retract the fiber and immediately introduce it into the GC injector for desorption and analysis.

  • Identification and quantification are performed as described in Protocol 1.

Data Presentation and Visualization

Quantitative Data Summary

The following table should be populated during method validation to summarize the performance of the chosen analytical method.

Parameter Purge-and-Trap GC-MS HS-SPME GC-MS Acceptance Criteria
Linearity (r²) >0.995>0.995≥ 0.995
Calibration Range e.g., 0.1 - 20 µg/Le.g., 0.5 - 50 µg/LApplication-dependent
LOD To be determinedTo be determinedApplication-dependent
LOQ To be determinedTo be determinedApplication-dependent
Accuracy (% Recovery) To be determinedTo be determined80 - 120%
Precision (% RSD) To be determinedTo be determined≤ 15%
Experimental Workflows

PurgeAndTrap_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample (5 mL) Spike Add Internal/Surrogate Standards Sample->Spike Purge Purge with Inert Gas (11 min) Spike->Purge Trap Concentrate on Adsorbent Trap Purge->Trap Desorb Thermal Desorption (240°C) Trap->Desorb Transfer to GC GC_Sep GC Separation Desorb->GC_Sep MS_Detect MS Detection (Scan/SIM) GC_Sep->MS_Detect Data Data Acquisition & Processing MS_Detect->Data

Caption: Workflow for Purge-and-Trap GC-MS analysis.

SPME_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis GC-MS Analysis Sample Aqueous Sample (10 mL) in Vial Spike Add Internal/Surrogate Standards Sample->Spike Equilibrate Equilibrate at 60°C Spike->Equilibrate Extract Expose SPME Fiber to Headspace (30 min) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet (250°C) Extract->Desorb Transfer to GC GC_Sep GC Separation Desorb->GC_Sep MS_Detect MS Detection (Scan/SIM) GC_Sep->MS_Detect Data Data Acquisition & Processing MS_Detect->Data

Caption: Workflow for HS-SPME GC-MS analysis.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the detection and quantification of this compound. The combination of efficient sample preparation techniques, such as Purge-and-Trap or SPME, with the high separation power and specificity of GC-MS, allows for reliable analysis even at trace levels. It is the responsibility of the end-user to validate the chosen method for their specific matrix and analytical requirements, thereby ensuring the generation of high-quality, defensible data.

References

  • NIST Mass Spectrometry Data Center. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Chlorine speciation in complex hydrocarbon matrices using GC-ICP-MS/MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2003). Method 5030C: Purge-and-Trap for Aqueous Samples. Retrieved from [Link]

  • NIST. (n.d.). This compound Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of Headspace Solid-Phase Microextraction for Determination of Chloro-Organic Compounds in Sewage Samples. PMC. Retrieved from [Link]

  • Cromlab. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. Retrieved from [Link]

  • LCGC International. (n.d.). Solid-Phase Microextraction (SPME): A Discussion. Retrieved from [Link]

  • LCGC International. (2024). Identifying and Rectifying the Misuse of Retention Indices in GC. Retrieved from [Link]

  • ACS Publications. (n.d.). Purge and Trap Extraction with GC-MS Determination of Volatile Organic Compounds in Table-Ready Foods. Retrieved from [Link]

  • Google Patents. (n.d.). CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography).
  • ResearchGate. (2021). Determination of 9 kinds of volatile halogenated alkane and chlorobenzene compounds in water by gas chromatography-mass spectrometry with purge and trap method. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Solid Phase Microextraction Fundamentals. Retrieved from [Link]

  • Preprints.org. (2025). Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Betwee. Retrieved from [Link]

  • MDPI. (n.d.). Applications of Solid-Phase Microextraction and Related Techniques. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate retention indices for identification of compounds using GC-MS?. Retrieved from [Link]

  • Davidson Analytical Services. (n.d.). Volatile Organic Compound Analysis Using Purge-and-Trap. Retrieved from [Link]

  • Agilent Technologies. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Volatile Organic Compound Analysis Using Purge and Trap. Retrieved from [Link]

  • USGS Publications Warehouse. (2005). Kovats and lee retention indices determined by gas chromatography/mass spectrometry for organic compounds of environmental interest. Retrieved from [Link]

  • ResearchGate. (2022). Headspace Solid-Phase Microextraction: Fundamentals and Recent Advances. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-chloropropane. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

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Application Note: 1,1,1,2,2,3,3-Heptachloropropane as a Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, polyhalogenated compounds serve as pivotal intermediates in the construction of complex molecular architectures. Their utility spans from agrochemicals to pharmaceuticals and advanced materials. Among these, 1,1,1,2,2,3,3-heptachloropropane (CAS 594-89-8) emerges as a valuable, yet perhaps underutilized, C3 building block. This technical guide provides an in-depth exploration of its synthesis and a key application, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The high degree of chlorination in this compound imparts unique reactivity, making it an excellent precursor for targeted transformations.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₃HCl₇PubChem[1]
Molecular Weight 285.21 g/mol PubChem[1]
Appearance Colorless solidOrganic Syntheses[2]
Melting Point 29-30 °COrganic Syntheses[2]
Boiling Point 110–113 °C at 10 mmHgOrganic Syntheses[2]
CAS Number 594-89-8CAS Common Chemistry[3][4]

Synthesis of the Building Block: A Reliable Protocol

The accessibility of a building block is a critical factor in its widespread adoption. This compound can be efficiently synthesized via a modified Friedel-Crafts/Prins-type reaction from readily available starting materials: chloroform and tetrachloroethylene, with anhydrous aluminum chloride as a catalyst.[5] The following protocol is adapted from a well-established procedure in Organic Syntheses, ensuring reproducibility and a high yield.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • Tetrachloroethylene (technical grade)

  • Chloroform (dry)

  • Anhydrous aluminum chloride

  • Crushed ice

  • Calcium chloride or other suitable drying agent

  • 1 L round-bottomed flask

  • Reflux condenser with a calcium chloride tube

  • Heating mantle

  • 1 L separatory funnel

  • Distillation apparatus

Procedure:

  • To a 1 L round-bottomed flask, equipped with a reflux condenser fitted with a calcium chloride tube, add 166 g (103 mL, 1 mole) of technical tetrachloroethylene, 300 g (200 mL, 2.5 moles) of dry chloroform, and 27 g (0.2 mole) of anhydrous aluminum chloride.[2]

  • Gently reflux the mixture on a steam bath for 15 hours. A small amount of hydrogen chloride gas may be evolved initially.[2]

  • After the reflux period, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a 1 L separatory funnel that is half-filled with crushed ice.

  • Separate the organic layer and wash it several times with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Recover the excess chloroform by fractional distillation at atmospheric pressure.

  • Distill the remaining residue under reduced pressure. The this compound fraction will distill at 110–113 °C/10 mmHg.[2]

  • The product solidifies on cooling, with a melting point of 29–30 °C. The expected yield is between 250–266 g (88–93%).[2]

Causality in Experimental Design: The use of anhydrous aluminum chloride is crucial as it acts as a Lewis acid to activate the tetrachloroethylene towards electrophilic attack by chloroform. The reaction is refluxed for an extended period to ensure complete conversion. The aqueous workup with ice serves to quench the catalyst and dissolve the resulting aluminum salts. Drying of the organic layer is essential before the final distillation to obtain a pure product.

Application in Synthesis: Dehydrochlorination to Hexachloropropene

A primary application of this compound is its use as a precursor to 1,1,2,3,3,3-hexachloropropene, a valuable intermediate in its own right. This transformation is achieved through a base-mediated dehydrochlorination, which is a type of elimination reaction.[5]

Mechanistic Insight: The E2 Elimination Pathway

The dehydrochlorination of this compound with a strong base, such as potassium hydroxide in an alcoholic solvent, proceeds through an E2 (bimolecular elimination) mechanism.[6][7]

Caption: E2 mechanism for the dehydrochlorination of this compound.

In this concerted step, the hydroxide ion (or the corresponding alkoxide in an alcoholic solvent) acts as a base and abstracts the acidic proton from the C-2 position. Simultaneously, the electrons from the C-H bond shift to form a new pi bond between C-2 and C-3, and the chloride ion on C-3 departs as the leaving group. The choice of a strong, non-nucleophilic base and an appropriate solvent is critical to favor elimination over substitution reactions.[6]

Experimental Protocol: Synthesis of 1,1,2,3,3,3-Hexachloropropene

The following protocol is based on established procedures for the dehydrochlorination of polychlorinated alkanes.

Materials:

  • This compound

  • Potassium hydroxide

  • Methanol

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a heating mantle, prepare a solution of potassium hydroxide in methanol.

  • Add this compound to the methanolic potassium hydroxide solution.

  • Heat the mixture to reflux for a duration sufficient to ensure complete reaction (monitoring by TLC or GC is recommended).

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 1,1,2,3,3,3-hexachloropropene.

Self-Validation and Causality: The use of an alcoholic solution of potassium hydroxide generates the strongly basic alkoxide ion, which is effective for promoting the E2 elimination.[7] The reflux conditions provide the necessary activation energy for the reaction. The aqueous workup is designed to remove the inorganic salts (KCl) and any remaining base. The final purification by vacuum distillation is necessary to obtain the hexachloropropene in high purity.

Experimental Workflow Summary

The following diagram illustrates the overall synthetic pathway from starting materials to the final product, hexachloropropene.

Synthesis_Workflow cluster_synthesis Synthesis of Building Block cluster_application Application Chloroform Chloroform Reaction1 Friedel-Crafts/Prins Reaction (AlCl₃, reflux) Chloroform->Reaction1 Tetrachloroethylene Tetrachloroethylene Tetrachloroethylene->Reaction1 Heptachloropropane This compound Reaction1->Heptachloropropane Reaction2 Dehydrochlorination (E2) (reflux) Heptachloropropane->Reaction2 Base Base (e.g., KOH/MeOH) Base->Reaction2 Hexachloropropene 1,1,2,3,3,3-Hexachloropropene Reaction2->Hexachloropropene

Caption: Overall synthetic workflow from basic precursors to hexachloropropene.

Conclusion

This compound is a readily synthesized and highly functionalized building block. Its primary utility lies in its facile conversion to hexachloropropene via a base-induced elimination reaction. The protocols provided herein are robust and based on well-established chemical principles, offering a solid foundation for researchers to utilize this compound in their synthetic endeavors. The unique electronic and steric properties of this compound and its derivatives warrant further exploration in the synthesis of novel agrochemicals, pharmaceuticals, and functional materials.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. "unsym.-HEPTACHLOROPROPANE". [Link]

  • Chemguide. elimination v nucleophilic substitution in halogenoalkanes. [Link]

  • CAS Common Chemistry. This compound. American Chemical Society. [Link]

  • Wikipedia. This compound. [Link]

  • CK-12 Foundation. Elimination Reaction - Haloalkanes. [Link]

  • CAS Common Chemistry. This compound. American Chemical Society. [Link]

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Application Notes and Protocols for 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Polychlorinated Propane

1,1,1,2,2,3,3-Heptachloropropane is a highly chlorinated organic compound with the chemical formula C₃HCl₇.[1] While not a household name in the broader scientific community, this molecule serves as a valuable, albeit specialized, intermediate in synthetic chemistry. Its primary utility lies in its role as a precursor to hexachloropropene, a reactive species with applications in the synthesis of various organic and inorganic compounds.[2] This guide provides an in-depth look at the properties, synthesis, and key reactions of this compound, offering detailed protocols for its preparation and subsequent transformation. The information presented herein is curated for researchers, scientists, and professionals in drug development and organic synthesis who seek to understand and leverage the chemistry of this unique polychlorinated alkane.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for planning reactions, purifications, and for understanding its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₃HCl₇PubChem[1]
Molecular Weight 285.21 g/mol PubChem[1]
Appearance White-Yellow Crystalline Lumps or Colorless LiquidFisher Scientific, Wikipedia[2]
Melting Point 29-30 °CChemSynthesis
Boiling Point 247 °CFisher Scientific
Density ~1.77 g/cm³ (calculated)
Solubility Insoluble in water; Soluble in non-polar organic solvents like hexane and chloroform.Solubility of Things
CAS Number 594-89-8PubChem[1]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicity Profile: While specific toxicological data for this compound is limited, related polychlorinated alkanes are known to exhibit toxicity. For instance, 1,2,3-trichloropropane is recognized as a substance that can cause liver damage and is reasonably anticipated to be a human carcinogen.[3][4] Given the structural similarity, it is prudent to handle this compound with high caution, assuming it may have similar toxicological properties. All manipulations should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Experimental Protocols

The primary utility of this compound in a research and development setting is as a synthetic intermediate. Below are detailed protocols for its synthesis and its subsequent conversion to a more versatile reagent.

Protocol 1: Synthesis of this compound via Friedel-Crafts Reaction

This protocol describes the synthesis of this compound from chloroform and tetrachloroethylene using aluminum chloride as a catalyst. This reaction is a modified Friedel-Crafts or Prins reaction.

Reaction Scheme: CHCl₃ + C₂Cl₄ --(AlCl₃)--> C₃HCl₇

Materials and Equipment:

  • Chloroform (CHCl₃), anhydrous

  • Tetrachloroethylene (C₂Cl₄), anhydrous

  • Aluminum chloride (AlCl₃), anhydrous

  • Concentrated sulfuric acid (for drying reagents)

  • Sodium bicarbonate solution, saturated

  • Anhydrous magnesium sulfate or calcium chloride

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Separatory funnel

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

Step-by-Step Procedure:

  • Reagent Purification and Drying:

    • Causality: The aluminum chloride catalyst is extremely sensitive to moisture. Water will react with AlCl₃, deactivating it and inhibiting the reaction. Therefore, all reagents and glassware must be scrupulously dry.

    • Wash chloroform with concentrated sulfuric acid in a separatory funnel to remove ethanol, which is often added as a stabilizer. Separate the layers and then wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, dry the chloroform over anhydrous magnesium sulfate or calcium chloride and distill.

    • Dry the tetrachloroethylene by distilling it over a suitable drying agent like calcium chloride.

  • Reaction Setup:

    • Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a bubbler or a trap to handle any evolving HCl gas.

    • In a 500 mL round-bottom flask, add 13 g of anhydrous aluminum chloride.

    • To the flask, add 150 g (100 mL) of dry chloroform and 90 g of dry tetrachloroethylene.

  • Reaction Execution:

    • Stir the mixture at room temperature. The reaction is typically exothermic and may begin to reflux on its own. If the reaction is slow to start, gentle heating may be applied.

    • Maintain the reaction under reflux for 2-3 hours. The progress of the reaction can be monitored by gas chromatography (GC) if desired.

  • Work-up and Purification:

    • After the reaction is complete, cool the flask in an ice bath.

    • Slowly and cautiously pour the reaction mixture over crushed ice to quench the aluminum chloride. This step is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.

    • Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

    • Filter off the drying agent and remove the excess chloroform and unreacted tetrachloroethylene by distillation at atmospheric pressure.

    • The remaining crude this compound can be purified by vacuum distillation. The product will distill as a colorless to pale yellow liquid which may solidify upon cooling.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_CHCl3 Dry Chloroform Reaction_Vessel Reaction Flask (Chloroform, Tetrachloroethylene, AlCl3) Dry_CHCl3->Reaction_Vessel Dry_C2Cl4 Dry Tetrachloroethylene Dry_C2Cl4->Reaction_Vessel Reflux Reflux (2-3h) Reaction_Vessel->Reflux Quench Quench with Ice Reflux->Quench Wash Aqueous Wash Quench->Wash Dry Dry Organic Layer Wash->Dry Distill Vacuum Distillation Dry->Distill Product This compound Distill->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Dehydrochlorination of this compound to Hexachloropropene

This protocol details the elimination reaction to produce hexachloropropene, a valuable synthon. The reaction proceeds via an E2 mechanism.[5]

Reaction Scheme: C₃HCl₇ + KOH --(Methanol)--> C₃Cl₆ + KCl + H₂O

Materials and Equipment:

  • This compound

  • Potassium hydroxide (KOH) or Calcium hydroxide (Ca(OH)₂)

  • Methanol (if using KOH) or deionized water (if using Ca(OH)₂)

  • Round-bottom flask with a reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 500 mL round-bottom flask, add 33 g of calcium hydroxide and 150 mL of deionized water.[5] (Alternatively, a solution of potassium hydroxide in methanol can be used).[2]

    • Melt 110 g of this compound in a warm water bath and add it to the flask.[5]

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction Execution:

    • Heat the mixture to 90 °C with vigorous stirring.[5] The use of excess base ensures the reaction goes to completion.[5]

    • Maintain the reaction at this temperature for several hours. The progress can be monitored by taking small aliquots of the organic layer and analyzing by GC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the contents of the flask to a separatory funnel. The product, hexachloropropene, will form the lower organic layer.

    • Separate the organic layer and wash it with water to remove any remaining base and salts.

    • Dry the hexachloropropene over anhydrous calcium chloride.

    • The crude product can be purified by distillation to yield pure hexachloropropene as a colorless liquid.[2] The yield for this reaction is typically good, around 70-80%.[5]

Diagram of the Dehydrochlorination Workflow:

DehydrochlorinationWorkflow Heptachloropropane This compound Reaction Reaction Flask (Heat to 90°C) Heptachloropropane->Reaction Base Base (e.g., Ca(OH)2 in H2O) Base->Reaction Workup Aqueous Work-up & Separation Reaction->Workup Drying Drying (CaCl2) Workup->Drying Purification Distillation Drying->Purification Hexachloropropene Hexachloropropene Purification->Hexachloropropene

Caption: Workflow for the dehydrochlorination to hexachloropropene.

Applications in Synthetic Chemistry

While direct applications of this compound in drug development are not well-documented, its derivative, hexachloropropene, is a versatile building block in organic and inorganic synthesis.

Precursor for Metal Chlorides

A significant application of hexachloropropene is in the synthesis of anhydrous metal chlorides, which are often difficult to prepare by other means. For example, it can be used to produce uranium tetrachloride and anhydrous niobium pentachloride.[2] The reaction with uranium trioxide proceeds upon heating under reflux.[1] This highlights its utility in materials science and inorganic chemistry, which can be relevant for catalyst development in the pharmaceutical industry.

Intermediate in Organic Synthesis

Hexachloropropene's high degree of chlorination and the presence of a double bond make it a reactive intermediate for the synthesis of more complex molecules. Although specific examples in the synthesis of pharmaceutical agents are scarce in readily available literature, its reactivity profile suggests potential for:

  • Nucleophilic Substitution Reactions: The chlorine atoms on the double bond can be susceptible to substitution by various nucleophiles, allowing for the introduction of different functional groups.

  • Cycloaddition Reactions: The electron-deficient double bond could potentially participate in Diels-Alder or other cycloaddition reactions, providing a route to complex cyclic and bicyclic systems. The synthesis of bicyclo[2.2.1]hepten-7-one derivatives has been achieved from hexachlorocyclopentadiene, a structurally related compound, indicating the potential for similar chemistry.[6]

The exploration of hexachloropropene's reactivity in the context of modern synthetic methodologies could unveil novel pathways to complex molecular architectures relevant to drug discovery.

Conclusion

This compound is a chemical of interest primarily due to its role as a precursor to the synthetically useful hexachloropropene. The protocols provided herein offer a detailed guide for its synthesis and subsequent conversion. While its direct application in drug development is not established, its utility in generating reactive intermediates for organic and inorganic synthesis makes it a compound of interest for the broader chemical research community. As with all highly halogenated compounds, appropriate safety measures must be strictly adhered to during its handling and use. Further research into the reaction chemistry of hexachloropropene may expand its applications in the synthesis of novel and potentially bioactive molecules.

References

  • Wheeler Scientific. (2023, December 1). Synthesis of Hexachloropropene from Heptachloropropane and Analysis. YouTube. Retrieved from [Link]

  • Wikipedia contributors. (2023, March 29). Hexachloropropene. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11677, this compound. PubChem. Retrieved January 26, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 594-89-8). Retrieved January 26, 2026, from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

  • Wikipedia contributors. (2023, October 25). Chlorine. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). bicyclo[2.2.1]hepten-7-one. Retrieved January 26, 2026, from [Link]

  • Frontiers in Public Health. (2023, April 13). Two cases reports: Severe liver injury caused by 1,2,3-trichloropropane poisoning. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2021, October 21). Toxicological Profile for 1,2,3-Trichloropropane. Retrieved from [Link]

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Application Note: High-Sensitivity Analysis of 1,1,1,2,2,3,3-Heptachloropropane by Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust methodology for the quantitative analysis of 1,1,1,2,2,3,3-heptachloropropane using gas chromatography (GC). The protocol is designed for researchers, scientists, and professionals in drug development and environmental analysis who require accurate and precise measurement of this halogenated compound. The method utilizes a capillary gas chromatography system coupled with an electron capture detector (ECD) for high sensitivity, a common and effective choice for electrophilic compounds like heptachloropropane. We will delve into the rationale behind the selection of critical parameters, including column chemistry, temperature programming, and sample introduction techniques. This guide provides a comprehensive, step-by-step protocol for sample preparation, instrument setup, and data analysis, ensuring methodological integrity and reproducibility.

Introduction

This compound (CAS No. 594-89-8) is a chlorinated hydrocarbon with the molecular formula C₃HCl₇.[1][2][3][4] Its chemical structure and high degree of halogenation make it a compound of interest in various fields, from chemical synthesis to environmental monitoring. Given its properties, sensitive and selective analytical methods are crucial for its detection and quantification.

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[5] The choice of detector is paramount for achieving the required sensitivity. Due to the presence of seven chlorine atoms, this compound exhibits a strong affinity for electrons, making an Electron Capture Detector (ECD) an exceptionally sensitive and selective option.[6] Alternatively, a mass spectrometer (MS) can be employed for definitive identification and quantification, particularly in complex matrices.[5][7]

This application note will focus on a GC-ECD methodology, providing a cost-effective and highly sensitive approach for routine analysis.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is critical for developing an effective GC method.

PropertyValueSource
Molecular FormulaC₃HCl₇[1][2][3][4]
Molecular Weight285.21 g/mol [1][2][8]
Boiling Point243.5 °C (516.6 K)[1][9]
CAS Number594-89-8[2][3][4][10]

The relatively high boiling point of this compound suggests that a temperature-programmed GC run will be necessary to ensure efficient elution and good peak shape.

Gas Chromatography (GC) Method

Principle and Rationale

The selected GC method is based on the separation of this compound from other sample components using a non-polar capillary column. The choice of a non-polar stationary phase, such as one based on polydimethylsiloxane, is dictated by the non-polar nature of the analyte. Elution is primarily governed by the boiling points of the compounds. The high sensitivity of the ECD to halogenated compounds allows for the detection of trace levels of this compound.[6]

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with an Electron Capture Detector (ECD).

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent. The DB-5ms is a versatile, low-bleed column suitable for a wide range of applications.

  • Injector: Split/splitless inlet.

  • Autosampler: Agilent 7693A Automatic Liquid Sampler or equivalent.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Syringe: 10 µL SGE syringe or equivalent.

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (makeup gas for ECD, 99.999% purity).

  • Solvents: Hexane or isooctane (pesticide residue grade or equivalent).

GC Operating Conditions

The following table summarizes the recommended GC operating conditions. These parameters should be considered a starting point and may require optimization based on the specific instrumentation and sample matrix.

ParameterConditionRationale
Inlet SplitlessTo maximize the transfer of the analyte to the column for trace analysis.[6][11]
Inlet Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Volume1 µLA standard volume for capillary GC.
Purge Flow50 mL/min at 1.0 minTo clear the inlet of residual solvent after sample transfer.
Column
Carrier GasHeliumProvides good resolution and is inert.
Flow Rate1.2 mL/min (Constant Flow)Optimal for column efficiency and analysis time.
Oven Temperature Program
Initial Temperature80 °CTo focus the analytes at the head of the column.
Hold Time2 min
Ramp 115 °C/min to 200 °CA moderate ramp to ensure good separation from any potential contaminants.
Ramp 225 °C/min to 280 °CA faster ramp to elute the analyte in a reasonable time.
Hold Time5 minTo ensure the elution of any less volatile compounds and clean the column.
Detector (ECD)
Temperature300 °CPrevents condensation of the analyte and reduces detector contamination.[12]
Makeup GasNitrogen
Makeup Gas Flow25 mL/minTo optimize detector sensitivity.

Sample Preparation

The choice of sample preparation technique is highly dependent on the sample matrix. For this application note, we will describe a standard liquid-liquid extraction (LLE) for aqueous samples and a dilution method for samples already in an organic solvent. For more complex matrices, techniques like solid-phase extraction (SPE) or purge-and-trap may be necessary.[13][14][15]

Protocol for Aqueous Samples (Liquid-Liquid Extraction)
  • Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.

  • Extraction:

    • Transfer the sample to a 250 mL separatory funnel.

    • Add 5 mL of hexane.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

  • Collection: Drain the lower aqueous layer. Collect the upper organic layer (hexane) in a clean glass vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The extract is now ready for GC-ECD analysis.

Protocol for Samples in Organic Solvents
  • Dilution: Accurately dilute a known volume of the sample with hexane to bring the concentration of this compound into the calibration range of the instrument.

  • Analysis: The diluted sample is ready for GC-ECD analysis.

Calibration

Prepare a series of calibration standards by diluting a stock solution of this compound in hexane. A typical calibration range might be from 0.1 ng/mL to 100 ng/mL.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.

  • Working Standards: Perform serial dilutions of the stock solution to prepare working standards at the desired concentrations.

  • Calibration Curve: Inject each standard and plot the peak area versus the concentration. Perform a linear regression to obtain the calibration curve and correlation coefficient (R²), which should be ≥ 0.995.

Data Analysis and Quality Control

  • Peak Identification: The retention time of the peak in the sample chromatogram should match that of the standard within a predefined window (e.g., ±0.05 minutes).

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve.

  • Quality Control:

    • Analyze a blank sample (hexane) to ensure no carryover or contamination.

    • Analyze a known concentration standard periodically to check for instrument drift.

    • For sample batches, include a matrix spike and a duplicate sample to assess accuracy and precision.

Workflow Diagram

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-ECD Analysis cluster_data Data Processing Sample Aqueous or Organic Sample LLE Liquid-Liquid Extraction (Aqueous Samples) Sample->LLE if aqueous Dilution Direct Dilution (Organic Samples) Sample->Dilution if organic Prepared_Sample Sample in Hexane LLE->Prepared_Sample Dilution->Prepared_Sample Injection Autosampler Injection (1 µL) Prepared_Sample->Injection Separation GC Separation (DB-5ms Column) Injection->Separation Detection ECD Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Overall workflow for the GC-ECD analysis of this compound.

Conclusion

The gas chromatography method with electron capture detection outlined in this application note provides a sensitive, selective, and reliable approach for the analysis of this compound. The detailed protocol for instrumentation, sample preparation, and data analysis serves as a robust starting point for method implementation in a variety of laboratory settings. Proper validation of the method in the specific sample matrix of interest is essential to ensure data quality and accuracy.

References

  • Wikipedia. This compound. [Link]

  • NIST. This compound. [Link]

  • PubChem. This compound. [Link]

  • NIST. This compound Phase change data. [Link]

  • U.S. EPA. Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. [Link]

  • Demeestere, K., et al. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A, 1153(1-2), 130-144. [Link]

  • Schlumbohm, W., et al. (2007). Determination of 1,1,1,2,3,3,3-heptafluoropropane (HFP) in blood by headspace gas chromatography-mass spectrometry. Journal of Chromatography B, 852(1-2), 529-533. [Link]

  • Agilent Technologies. Analysis of halogenated hydrocarbons to EPA 8120. [Link]

  • Dwr Cymru Welsh Water. Analysis of Non-Polar Organic Compounds in Water by GC-MSMS. [Link]

  • ResearchGate. Determination of 1,1,1,2,3,3,3-Heptafluoropropane (HFP) in Blood by Headspace Gas Chromatography-Mass Spectrometry. [Link]

  • Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]

  • Shimadzu. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]

  • ResearchGate. Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. [Link]

  • Agilent Technologies. Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. [Link]

  • U.S. EPA. Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • Cheméo. Chemical Properties of this compound (CAS 594-89-8). [Link]

  • Bader, M., et al. (2025). Gas-chromatographic headspace analysis in human biomonitoring (headspace-gas chromatography). MAK-Collection for Occupational Health and Safety, 10(3). [Link]

  • ResearchGate. Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based pro ling and phytochemical screening. [Link]

  • MDPI. Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions. [Link]

  • Junien, J. L., et al. (1986). Brain metabolites of lindane and related isomers: identification by negative ion mass spectrometry. European Journal of Drug Metabolism and Pharmacokinetics, 11(2), 95-101. [Link]

  • Washington State Department of Ecology. Analytical Methods for Petroleum Hydrocarbons. [Link]

  • Chromatography Today. Sample Preparation Options for Aroma Analysis. [Link]

  • Teledyne Tekmar. Low-level Drinking Water Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and GC/MS. [Link]

  • Global Substance Registration System. This compound. [Link]

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Application Note: A Strategic Approach to the HPLC Analysis of 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 1,1,1,2,2,3,3-Heptachloropropane. It is important to note that gas chromatography (GC) is the more conventional and widely documented technique for the analysis of volatile halogenated hydrocarbons.[1][2][3][4] However, for workflows where HPLC is preferred or required, this application note outlines a foundational reversed-phase HPLC (RP-HPLC) protocol. We delve into the rationale for selecting the stationary phase, mobile phase composition, and detection parameters, acknowledging the unique challenges presented by this non-polar, non-chromophoric analyte. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a robust starting point for method development and validation.

Introduction: The Analytical Challenge of Heptachloropropane

This compound (HCP) is a highly chlorinated propane derivative with the chemical formula C₃HCl₇.[5][6][7] Its physical and chemical properties, such as high molecular weight (285.21 g/mol ) and a high boiling point (243.5 °C), suggest that HPLC is a viable analytical technique, particularly in scenarios where derivatization for GC is undesirable or when analyzing HCP in complex, non-volatile matrices.[5]

The primary analytical challenge in developing an HPLC method for HCP lies in its molecular structure. As a saturated alkane, it lacks a significant UV-absorbing chromophore, which complicates detection using standard UV-Vis detectors.[8] Furthermore, its non-polar nature (logP ≈ 4.334) necessitates a reversed-phase chromatographic approach with a highly organic mobile phase for effective elution.[9]

This application note addresses these challenges by proposing a systematic approach to method development, from initial column and solvent selection to a discussion of advanced detection techniques that can provide the necessary sensitivity and specificity.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for logical method development.

PropertyValueSource
Chemical Formula C₃HCl₇PubChem[6]
Molecular Weight 285.21 g/mol PubChem[6]
Boiling Point 243.5 °C (516.6 K)Wikipedia
Melting Point 29 °C (302 K)Wikipedia[5]
Octanol/Water Partition Coefficient (logP) 4.334 (Estimated)Cheméo
UV Absorbance No significant chromophore; expected absorbance at λ < 200 nmGeneral Chemical Principles[4]

Proposed HPLC Method Development Strategy

The following sections detail a proposed starting point for the analysis of HCP. This method is a scientifically-grounded hypothesis and requires full validation for any specific application.

Chromatographic Principle: Reversed-Phase Separation

Given the high lipophilicity and non-polar nature of HCP, a reversed-phase separation mechanism is the logical choice.[10] In this mode, a non-polar stationary phase is paired with a polar mobile phase. The analyte will be retained on the column through hydrophobic interactions, and its elution will be modulated by increasing the proportion of the organic (less polar) solvent in the mobile phase.

Experimental Workflow

The overall process, from sample preparation to data analysis, is outlined below. This workflow is designed to be a self-validating system, where each step can be optimized and checked for robustness.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Stock Standard in Acetonitrile filter Filter through 0.22 µm PTFE Syringe Filter prep_std->filter prep_sample Dissolve Sample in Acetonitrile/Methanol prep_sample->filter injection Inject Sample/Standard filter->injection To HPLC separation Isocratic/Gradient Elution injection->separation detection Detection (UV @ 205 nm / RI / MS) separation->detection acquisition Data Acquisition detection->acquisition Signal integration Peak Integration & Quantification acquisition->integration validation Method Validation (Linearity, Precision, Accuracy) integration->validation G cluster_detectors Detector Options Analyte Heptachloropropane (No Chromophore) UV UV-Vis Detector (@ low λ, e.g., 205 nm) Analyte->UV Pros: Common, simple Cons: Low sensitivity, non-specific RI Refractive Index (RI) Detector Analyte->RI Pros: Universal Cons: Low sensitivity, no gradient MS Mass Spectrometry (MS) Detector Analyte->MS Pros: High sensitivity, high specificity Cons: Expensive, complex Recommendation Recommended Path: Start with UV, confirm with MS for specificity. UV->Recommendation RI->Recommendation MS->Recommendation

Sources

Application Note: High-Sensitivity Analysis of 1,1,1,2,2,3,3-Heptachloropropane in Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 1,1,1,2,2,3,3-heptachloropropane in various environmental samples, including water, soil, and sediment. As a persistent halogenated organic compound, its monitoring is crucial for environmental assessment. This application note details robust and validated protocols for sample preparation—utilizing purge-and-trap for aqueous matrices and headspace or ultrasonic-assisted extraction for solid matrices—followed by sensitive and selective detection using gas chromatography-mass spectrometry (GC-MS). The methodologies are designed to provide high accuracy, precision, and low detection limits, in alignment with established environmental testing standards.

Introduction: The Analytical Challenge of this compound

This compound (CAS No. 594-89-8) is a highly chlorinated propane derivative.[1] Its chemical structure, characterized by a high degree of halogenation, suggests significant chemical stability and, consequently, environmental persistence. While specific data on its environmental fate is limited, analogous compounds like 1,2,3-trichloropropane are known for their recalcitrance to natural degradation processes and their mobility in soil, leading to groundwater contamination.[2][3][4] Given these characteristics, the development of sensitive and reliable analytical methods is imperative for assessing its potential environmental impact.

The analysis of this compound presents a challenge due to its classification as a volatile organic compound (VOC). Effective analysis hinges on efficient extraction from the sample matrix without loss of the analyte, followed by a highly selective and sensitive detection technique. This guide is structured to address these challenges by providing detailed, field-proven protocols grounded in established methodologies such as those outlined by the U.S. Environmental Protection Agency (EPA) for VOC analysis.[5][6][7]

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to method development. Key properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C₃HCl₇[1]
Molar Mass 285.21 g/mol [1]
Boiling Point 243.5 °C (516.6 K)[1]
Melting Point 29 °C (302 K)[1]
CAS Number 594-89-8[1]

Principles of Sample Preparation: Matrix-Specific Extraction

The choice of sample preparation technique is critical and is dictated by the sample matrix. The primary goal is to efficiently transfer the volatile this compound from the complex sample matrix into the gas phase for introduction into the GC-MS system.

Aqueous Samples: Purge-and-Trap (P&T)

For water samples, purge-and-trap concentration is the gold standard for volatile organic compounds.[8][9][10][11] This technique involves bubbling an inert gas (purging) through the water sample. The volatile analytes are stripped from the aqueous phase and collected on an adsorbent trap. The trap is then rapidly heated, desorbing the analytes into the GC-MS system. This method provides excellent sensitivity by concentrating the analytes from a larger sample volume. The selection of appropriate trap materials and optimization of purge and desorb parameters are key to achieving high recovery and reproducibility.

Solid Samples: Headspace vs. Ultrasonic-Assisted Extraction

For soil and sediment, two primary extraction strategies are presented:

  • Static Headspace (HS) Analysis: This technique is well-suited for volatile compounds in solid matrices.[12][13] A known amount of the sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile compounds to partition between the solid/liquid phase and the gaseous phase (the headspace). A portion of the headspace is then injected into the GC-MS. This method is simple, rapid, and minimizes matrix interference.[14]

  • Ultrasonic-Assisted Extraction (UAE): This method offers a more exhaustive extraction for semi-volatile and some volatile compounds. The sample is mixed with a suitable solvent, and the mixture is subjected to ultrasonic waves. The cavitation effect produced by the ultrasound disrupts the sample matrix, enhancing the extraction of the analyte into the solvent.[15][16][17][18][19] The resulting solvent extract is then analyzed by GC-MS.

Sample Preparation Workflow

SamplePrepWorkflow cluster_water Aqueous Matrix (Water) cluster_solid Solid Matrix (Soil/Sediment) WaterSample Water Sample Collection PurgeTrap Purge-and-Trap (P&T) Concentration WaterSample->PurgeTrap GCMS GC-MS Analysis PurgeTrap->GCMS SolidSample Soil/Sediment Sample Collection Headspace Static Headspace (HS) Extraction SolidSample->Headspace UAE Ultrasonic-Assisted Extraction (UAE) SolidSample->UAE Headspace->GCMS UAE->GCMS

Caption: Matrix-specific sample preparation workflows.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred analytical technique for the definitive identification and quantification of this compound. The gas chromatograph separates the target analyte from other compounds in the extract based on its volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then provides positive identification based on the compound's unique mass spectrum and sensitive quantification.

Recommended GC-MS Parameters

The following table provides a starting point for the instrumental parameters. Optimization may be required based on the specific instrumentation and sample characteristics.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity.
Analytical Column DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)A mid-polarity column suitable for the separation of volatile halogenated compounds.
Carrier Gas Helium, constant flow mode (1.2 mL/min)Inert carrier gas providing good chromatographic efficiency.
Oven Program 40°C (hold 4 min), ramp to 240°C at 15°C/min, hold 5 minOptimized for good separation of early-eluting VOCs while ensuring the elution of the target analyte.
Inlet Temperature 250°CEnsures complete vaporization of the analyte.
MS Transfer Line 280°CPrevents condensation of the analyte.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 45-350) and/or Selected Ion Monitoring (SIM)Full scan for initial identification; SIM for enhanced sensitivity and quantitation.
Key Quantifier Ion To be determined from mass spectrumThe most abundant and unique ion.
Key Qualifier Ions To be determined from mass spectrumAdditional ions for confirming identity.

Self-Validating System: Quality Assurance/Quality Control (QA/QC)

A robust QA/QC protocol is essential for ensuring the reliability and defensibility of the analytical data. The procedures should be based on established methods, such as EPA Method 8260.[5][6][7]

QC SampleFrequencyAcceptance CriteriaPurpose
Method Blank One per analytical batchBelow reporting limitMonitors for laboratory contamination.[5]
Laboratory Control Sample (LCS) One per analytical batch70-130% recoveryAssesses the accuracy of the analytical method.[5]
Matrix Spike/Matrix Spike Duplicate (MS/MSD) One pair per 20 samples70-130% recovery; <20% RPDEvaluates the effect of the sample matrix on accuracy and precision.[5]
Surrogate Standards In every sample and QC sample70-130% recoveryMonitors the performance of the sample preparation and analysis for each individual sample.

Detailed Experimental Protocols

Protocol 1: Purge-and-Trap GC-MS for Water Samples
  • Sample Collection: Collect water samples in 40 mL VOA vials with Teflon-lined septa. Ensure no headspace is present.

  • Spiking: Add appropriate surrogate and internal standards to the sample.

  • Purge-and-Trap:

    • Use a purge-and-trap concentrator system.[8][9]

    • Set the sample volume to 5 or 10 mL.

    • Purge with helium at 40 mL/min for 11 minutes at ambient temperature.

    • Trap analytes on a suitable trap (e.g., Tenax/silica gel/charcoal).

    • Desorb the trap at 250°C for 2 minutes directly onto the GC column.

  • GC-MS Analysis: Analyze the desorbed analytes using the parameters outlined in the "Instrumental Analysis" section.

  • Data Analysis: Quantify this compound using the internal standard method.

Protocol 2: Headspace GC-MS for Soil/Sediment Samples
  • Sample Preparation: Place 5 g of the soil/sediment sample into a 20 mL headspace vial. Add 5 mL of reagent water and the surrogate/internal standards.

  • Equilibration: Seal the vial and place it in the headspace autosampler. Equilibrate at 80°C for 30 minutes with agitation.[12]

  • Injection: Inject 1 mL of the headspace gas into the GC-MS system.

  • GC-MS Analysis: Analyze using the parameters from the "Instrumental Analysis" section.

  • Data Analysis: Quantify using the internal standard method.

Protocol 3: Ultrasonic-Assisted Extraction for Soil/Sediment Samples
  • Extraction:

    • Weigh 10 g of the soil/sediment sample into a glass vial.

    • Add 10 mL of a suitable solvent (e.g., methanol or acetone/hexane mixture) and the surrogate/internal standards.

    • Place the vial in an ultrasonic bath and sonicate for 15-30 minutes.[15][19]

  • Cleanup: Centrifuge the sample and collect the supernatant. The extract may be passed through a cleanup cartridge (e.g., silica gel) if necessary to remove interferences.

  • GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system.

  • Data Analysis: Quantify using the internal standard method.

Overall Analytical Workflow

The entire process from sample receipt to final data reporting is a self-validating system, ensuring data integrity at each step.

OverallWorkflow cluster_pre Pre-Analysis cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_post Post-Analysis SampleReceipt Sample Receipt & Login Spiking Spiking with Surrogates & Internal Standards SampleReceipt->Spiking PrepMethod Matrix-Specific Extraction (P&T, HS, or UAE) Spiking->PrepMethod GCMS GC-MS Instrumental Analysis PrepMethod->GCMS DataProc Data Processing & Quantification GCMS->DataProc Review QA/QC Review & Data Validation DataProc->Review Report Final Report Generation Review->Report

Caption: Comprehensive analytical workflow.

References

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Navigating the Niche: A Guide to the Applications of 1,1,1,2,2,3,3-Heptachloropropane in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a detailed guide for researchers, scientists, and professionals in drug development on the applications of 1,1,1,2,2,3,3-heptachloropropane in materials science. While direct, widespread applications of this specific isomer are not extensively documented in readily available literature, its chemical structure as a highly chlorinated propane suggests potential utility in several niche areas. This guide will, therefore, explore both documented information and scientifically plausible, yet less-established, applications, providing a foundation for further research and development.

Introduction to this compound: Properties and Synthesis

This compound is a dense, halogenated organic compound with the linear formula C₂Cl₅CHCl₂.[1] A thorough understanding of its physical and chemical properties is crucial for its application in materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃HCl₇[2]
Molar Mass 285.21 g/mol [1]
Appearance Colorless to pale yellow liquid/solid[2]
Melting Point 29 °C[1]
Boiling Point 243.5 °C[1]
Density ~1.82 g/cm³[2]
CAS Number 594-89-8[2]

The synthesis of this compound is typically achieved through a modified Friedel-Crafts or Prins reaction involving chloroform and tetrachloroethylene with aluminum chloride as a catalyst.[1]

Protocol 1: Synthesis of this compound

Causality: This protocol leverages the electrophilic character of tetrachloroethylene, activated by the Lewis acid catalyst (AlCl₃), to facilitate its reaction with chloroform, which acts as a source of the dichloromethyl group.

Step-by-Step Methodology:

  • Reactor Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer is assembled. The apparatus must be thoroughly dried to prevent deactivation of the aluminum chloride catalyst.

  • Reagent Charging: The flask is charged with tetrachloroethylene and a catalytic amount of anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Chloroform is added dropwise from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

  • Reaction Progression: After the addition of chloroform is complete, the reaction mixture is heated to reflux and maintained at this temperature for a specified period to ensure complete conversion.

  • Work-up: The reaction mixture is cooled to room temperature and then carefully quenched by pouring it over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The final product is purified by fractional distillation under reduced pressure.

Synthesis Chloroform Chloroform (CHCl₃) Intermediate Carbocation Intermediate Chloroform->Intermediate Tetrachloroethylene Tetrachloroethylene (C₂Cl₄) Tetrachloroethylene->Intermediate AlCl3 AlCl₃ (catalyst) AlCl3->Intermediate activates Product This compound Intermediate->Product

Caption: Synthesis of this compound.

Potential Applications in Materials Science

While direct applications are not widely reported, the chemical nature of this compound suggests its potential in the following areas:

Chemical Intermediate for Fluorinated Materials

Highly chlorinated compounds often serve as precursors for the synthesis of their fluorinated analogs, which have significant applications as refrigerants, blowing agents, and in the production of fluoropolymers.[3][4] For instance, other polychlorinated propanes like 1,1,1,3,3-pentachloropropane are used as raw materials for producing 1,1,1,3,3-pentafluoropropane (HFC-245fa).[5]

By analogy, this compound could be a valuable starting material for the synthesis of highly fluorinated propanes or propenes through halogen exchange reactions.

Another potential route for its use as an intermediate is through dehydrochlorination. The elimination of HCl from this compound using a base yields hexachloropropene.[1] Hexachloropropene can then be used in further chemical syntheses.

Protocol 2: Dehydrochlorination of this compound to Hexachloropropene

Causality: This protocol utilizes a strong base to abstract a proton from the carbon atom bearing a hydrogen, leading to the elimination of a chlorine atom from an adjacent carbon and the formation of a double bond.

Step-by-Step Methodology:

  • Reactor Setup: A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with this compound and a suitable solvent (e.g., a high-boiling point ether or hydrocarbon).

  • Base Addition: A solution of a strong base, such as potassium hydroxide or sodium hydroxide in a suitable solvent (e.g., ethanol), is added dropwise to the stirred reaction mixture.

  • Reaction Control: The reaction temperature is carefully controlled, as the dehydrochlorination can be exothermic.

  • Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the salt byproduct is removed by filtration or washing with water. The organic phase is then separated, dried, and the hexachloropropene product is purified by distillation.

Dehydrochlorination Heptachloropropane This compound Hexachloropropene Hexachloropropene Heptachloropropane->Hexachloropropene -HCl Base Base (e.g., KOH) Base->Hexachloropropene induces Byproducts KCl + H₂O Hexachloropropene->Byproducts

Caption: Dehydrochlorination of this compound.

Dense Solvent for Polymer Processing

Halogenated hydrocarbons can be effective solvents for a variety of polymers due to their non-polar nature and high density.[6][7] For example, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is known to be an excellent solvent for many polymers, including those that are difficult to dissolve in common solvents.[6] While not a direct analog, the high density and chlorinated nature of this compound suggest its potential as a specialized solvent in materials processing, such as in polymer fractionation, or as a medium for certain polymerization reactions where a dense, non-reactive environment is required. Dense gases can also be used as environmentally benign media for polymer processing.[8]

Experimental Considerations for Solvent Applications:

  • Solubility Screening: A systematic study of the solubility of various polymers in this compound at different temperatures would be the first step.

  • Polymer Characterization: The effect of the solvent on the polymer's properties, such as molecular weight distribution and crystallinity, should be evaluated.

  • Process Compatibility: The high boiling point of this compound must be considered, as its removal after processing would require high temperatures or vacuum.

Potential Component in Plasma Etching Gas Mixtures

Plasma etching is a critical process in the fabrication of microelectronic devices.[9] Chlorine-based plasmas are widely used for etching a variety of materials, including silicon, aluminum, and some compound semiconductors.[10][11] The etching process relies on the generation of reactive chlorine radicals in the plasma, which then react with the substrate material to form volatile chlorinated species.

Given its high chlorine content, this compound could theoretically serve as a source of chlorine radicals in a plasma etching process. However, its low volatility would require a heated delivery system to introduce it into the plasma chamber. Its complex molecular structure might also lead to the formation of a wide range of radical species, which could complicate the etching process and potentially lead to polymer deposition.

Experimental Approach for Evaluating Etching Performance:

  • Vapor Delivery: A heated vaporizer and gas lines would be necessary to introduce this compound into the plasma reactor.

  • Plasma Characterization: The plasma generated from a mixture of this compound and an inert gas (e.g., Argon) should be characterized using techniques like optical emission spectroscopy to identify the reactive species present.

  • Etch Rate and Selectivity: The etch rates of various materials (e.g., silicon, silicon dioxide, photoresist) should be measured as a function of plasma parameters (e.g., power, pressure, gas flow rates).

  • Surface Analysis: The etched surfaces should be analyzed for residues and damage using techniques such as scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS).

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. It is also suspected of causing long-lasting harmful effects to aquatic life.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

While this compound is not a mainstream material in industrial applications, its unique chemical structure as a highly chlorinated propane offers intriguing possibilities for niche applications in materials science. Its most promising role appears to be as a chemical intermediate for the synthesis of fluorinated compounds and specialty chlorinated molecules. Its potential as a dense solvent and a component in plasma etching gas mixtures warrants further investigation. The protocols and experimental considerations outlined in this guide provide a solid foundation for researchers and scientists to explore the untapped potential of this interesting molecule.

References

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  • US6281395B1 - 1,1,1,2,3,3,3-heptafluoropropane manufacturing process - Google P
  • US5356478A - Plasma cleaning method for removing residues in a plasma treatment chamber - Google P
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  • Review - Use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) Co- solvent mixtures in organic electrosynthesis - ResearchGate. (URL: [Link])

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  • Chlorine-Based Plasma Etching of GaN - SciSpace. (URL: [Link])

  • Adsorption-desorption Characteristics of Polychlorinated Biphenyls on Various Polymers Commonly Found in Laboratories - PubMed. (URL: [Link])

  • Removal of polychlorinated biphenyls from water by sorption onto polymers - ResearchGate. (URL: [Link])

  • This compound | C3HCl7 | CID 11677 - PubChem. (URL: [Link])

  • Deep Etching of Copper Thin Film Using High-density Plasma of Hydrocarbon/Alcohol Gases - Korea Science. (URL: [Link])

  • WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google P
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  • Learn about Polychlorinated Biphenyls | US EPA. (URL: [Link])

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  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a novel and effective solvent to facilely prepare cyclodextrin-assembled materials - ResearchGate. (URL: [Link])

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Application Notes and Protocols for the Safe Handling and Storage of 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,1,1,2,2,3,3-Heptachloropropane (CAS RN: 594-89-8) is a chlorinated hydrocarbon utilized as a chemical intermediate and building block in various research and development applications.[1] Its utility in the synthesis of more complex molecules necessitates a thorough understanding of its properties and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the protection of the environment. This document provides a detailed guide to the safe handling, storage, and emergency procedures for this compound, grounded in established safety principles for chlorinated solvents and available hazard information.

Hazard Identification and Risk Assessment

1.1. GHS Classification

Based on aggregated data, this compound is classified as follows:

  • Skin Irritation (H315): Causes skin irritation.[2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2]

  • Specific target organ toxicity — Single exposure (Respiratory tract irritation) (H335): May cause respiratory irritation.[2]

  • Hazardous to the aquatic environment, long-term hazard (H413): May cause long lasting harmful effects to aquatic life.[2]

1.2. Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This information is critical for assessing potential exposure routes and for the design of appropriate storage and handling facilities.

PropertyValueSource
Molecular Formula C₃HCl₇PubChem[2]
Molecular Weight 285.21 g/mol PubChem[2]
Appearance White-Yellow Crystalline Lumps or Colorless to very pale yellow liquidFisher Scientific, MySkinRecipes
Melting Point 11-29 °CTCI Chemicals, Wikipedia
Boiling Point 243.5 - 249 °CWikipedia, TCI Chemicals
Density 1.82 g/cm³TCI Chemicals
Solubility Insoluble in water; Soluble in non-polar solvents.Solubility of Things

1.3. Causality of Hazards

The high chlorine content of this compound is the primary driver of its hazardous properties. Chlorinated hydrocarbons can defat the skin, leading to irritation and dermatitis. Upon inhalation, they can irritate the mucous membranes of the respiratory tract. Eye contact can cause significant irritation due to the chemical's reactivity. The stability of the carbon-chlorine bonds contributes to its persistence in the environment, posing a long-term risk to aquatic ecosystems.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

2.1. Engineering Controls

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area. A certified chemical fume hood is the primary engineering control to prevent the inhalation of vapors.[3]

  • Emergency Eyewash and Shower: A readily accessible and tested emergency eyewash station and safety shower are essential in any laboratory where this compound is handled.[4]

2.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Viton®, or laminate films). Nitrile gloves offer minimal protection against chlorinated solvents and should be avoided for prolonged contact.[5]To prevent skin contact and subsequent irritation.
Eye Protection Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To protect the eyes from direct contact with the chemical, which can cause serious irritation.[2]
Skin and Body Protection A lab coat, fully buttoned. Chemical-resistant apron and sleeves are recommended for larger quantities or when there is a high risk of splashing.To protect the skin from accidental contact.
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood. For spill cleanup or in situations with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent respiratory tract irritation from inhaled vapors.[2]

Diagram: PPE Protocol for Handling this compound

PPE_Protocol cluster_pre Pre-Handling cluster_donning Donning Sequence cluster_doffing Doffing Sequence Assess Risk Assess Risk Select PPE Select PPE Assess Risk->Select PPE Inspect PPE Inspect PPE Select PPE->Inspect PPE Lab Coat Lab Coat Inspect PPE->Lab Coat Goggles/Face Shield Goggles/Face Shield Lab Coat->Goggles/Face Shield Gloves Gloves Goggles/Face Shield->Gloves Handling Complete Handling Complete Gloves->Handling Complete Remove Gloves Remove Gloves Remove Goggles/Face Shield Remove Goggles/Face Shield Remove Gloves->Remove Goggles/Face Shield Remove Lab Coat Remove Lab Coat Remove Goggles/Face Shield->Remove Lab Coat Wash Hands Wash Hands Remove Lab Coat->Wash Hands Handling Complete->Remove Gloves

Caption: PPE donning and doffing sequence for handling this compound.

Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

3.1. General Handling Procedures

  • Work in a designated area: Conduct all work with this compound in a designated area within a chemical fume hood.

  • Avoid inhalation, ingestion, and contact: Do not breathe vapors, and avoid contact with skin and eyes.[3]

  • Good housekeeping: Maintain a clean and organized workspace. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Use appropriate equipment: Use compatible laboratory equipment (e.g., glass, PTFE). Avoid using incompatible materials such as strong oxidizing agents, strong bases, and certain metals.

3.2. Storage Requirements

Proper storage is essential to prevent degradation of the compound and to minimize the risk of accidental release.

Storage ParameterRecommendationRationale
Location Store in a cool, dry, well-ventilated area away from direct sunlight.[6]To prevent thermal decomposition and degradation.
Container Keep in a tightly closed, original, or compatible container.To prevent leakage and contamination.
Incompatible Materials Store separately from strong oxidizing agents, strong bases, and alkali metals.To prevent violent reactions or the formation of toxic byproducts.
Segregation Store chlorinated solvents separately from flammable, non-chlorinated solvents.[7]To prevent the potential for violent reactions and the generation of toxic gases in case of a breach of containment.

Emergency Procedures

In the event of an emergency, a calm and methodical response is critical.

4.1. Spill Response

The appropriate response to a spill depends on its size and location.

Diagram: Spill Response Decision Tree

Spill_Response Spill Spill SmallSpill Small Spill (manageable by lab personnel) Spill->SmallSpill Is it small? LargeSpill Large Spill (requires emergency response) Spill->LargeSpill Is it large? Alert Alert Others & Supervisor SmallSpill->Alert Evacuate Evacuate Immediate Area LargeSpill->Evacuate CallEHS Call Emergency Services/EHS Evacuate->CallEHS PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Clean Up with Absorbent Pads Contain->Cleanup Dispose Dispose of as Hazardous Waste Cleanup->Dispose Ventilate Ventilate Area Dispose->Ventilate Isolate Isolate the Area CallEHS->Isolate

Caption: Decision tree for responding to a this compound spill.

4.1.1. Small Spills (Inside a Fume Hood)

  • Alert personnel in the immediate area.

  • Contain the spill with a chemical-resistant absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[8]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

4.1.2. Large Spills (or Spills Outside a Fume Hood)

  • Evacuate the immediate area and alert others.[9]

  • If the spill is flammable or volatile, eliminate all ignition sources .

  • Close the laboratory door and prevent unauthorized entry.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[9]

  • Provide them with the following information:

    • Name of the chemical (this compound)

    • Location of the spill

    • Estimated quantity spilled

    • Any injuries or exposures

4.2. First Aid Measures

  • In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all waste (including contaminated absorbent materials, gloves, and disposable labware) in a designated, sealed, and properly labeled hazardous waste container.

  • Follow all institutional, local, and national regulations for the disposal of chlorinated hazardous waste. Typically, this involves incineration at a licensed facility.

Conclusion

While this compound is a valuable research chemical, its inherent hazards demand a meticulous and proactive approach to safety. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can significantly minimize the risks associated with its use. A culture of safety, continuous risk assessment, and adherence to established procedures are paramount for the safe and successful utilization of this compound in a laboratory setting.

References

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Oakland University. (2026). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]

  • University College Cork. (2024). Guidance on Safe Storage of Chemicals in the Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11677, this compound. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. Retrieved from [Link]

  • Agilent Technologies Australia Pty Ltd. (2019). Safety Data Sheet: Chlorinated Hydrocarbons Standard. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 594-89-8). Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Chlorine. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Emergency response / spill control. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1,1,1,2,3,3,3-Heptachloropropane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,1,1,2,2,3,3-heptachloropropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity of your experimental outcomes.

Introduction

This compound (C₃HCl₇) is a dense, chlorinated alkane.[1][2] Its utility as a chemical intermediate necessitates a high degree of purity. The common synthesis route, a modified Friedel-Crafts or Prins reaction involving chloroform and tetrachloroethylene, can introduce a variety of impurities, including unreacted starting materials and side-reaction byproducts.[3] This guide will primarily focus on purification by fractional distillation, a robust technique for separating liquids with different boiling points, and will also touch upon adsorbent-based methods for removing specific impurities.

Physical Properties for Purification Strategy

A successful purification strategy relies on understanding the physical properties of the target compound and its potential impurities. The significant difference in boiling points between this compound and its likely contaminants forms the basis for purification by fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound C₃HCl₇ 285.21 [1][4]~243.5 [3]29 - 30 [1]
ChloroformCHCl₃119.3861.2[1][5][6][7]-63.5
TetrachloroethyleneC₂Cl₄165.83121.1[2][8][9]-22
HexachloropropeneC₃Cl₆248.75209 - 210[10]-73[10]
OctachloropropaneC₃Cl₈319.63(sublimes)160[11]
HexachloroethaneC₂Cl₆236.72183 - 185 (sublimes)[12]sublimes[12]

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Fractional Distillation Issues

Q1: My distillation is very slow, or the compound is not distilling over at the expected temperature.

A1: This is a common issue that can stem from several factors:

  • Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the high-boiling heptachloropropane. Gradually increase the temperature of the heating mantle. Be patient, as it can take time for the vapor to ascend the fractionation column.

  • Poor Insulation: A cold laboratory environment can cause premature condensation of the vapor in the fractionation column. Insulating the column with glass wool or aluminum foil can help maintain the necessary temperature gradient.

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser.

  • Vacuum Leaks (for vacuum distillation): If performing a vacuum distillation, ensure all joints are properly sealed. Even a small leak can significantly impair the efficiency of the distillation.

Q2: The temperature during distillation is fluctuating, and I'm not getting a sharp boiling point.

A2: Temperature fluctuations usually indicate an impure sample or inefficient separation.

  • Inefficient Fractionation: If the boiling points of the impurities are close to that of the product, a standard fractionation column may not be sufficient. Using a longer column or one with a more efficient packing material (like Raschig rings or Vigreux indentations) can improve separation.[13]

  • Bumping: Uneven boiling, or "bumping," can cause liquid to splash up the column, leading to temperature fluctuations. Ensure you are using boiling chips or a magnetic stirrer to promote smooth boiling.

  • Heating Rate: Heating the distillation flask too quickly can lead to poor separation and temperature instability. A slow and steady heating rate is crucial for an effective fractional distillation.

Q3: My product is discolored after distillation.

A3: Discoloration can be a sign of thermal decomposition.

  • Overheating: Polychlorinated alkanes can decompose at high temperatures.[14] If possible, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of decomposition.

  • Presence of Reactive Impurities: Acidic impurities can catalyze decomposition at elevated temperatures. Consider a pre-distillation wash with a dilute sodium bicarbonate solution to neutralize any acids, followed by drying with a suitable agent like anhydrous magnesium sulfate.

General Purity Issues

Q4: After distillation, my product still shows impurities in the GC-MS analysis.

A4: This indicates that distillation alone may not be sufficient to remove all contaminants.

  • Co-distilling Impurities: If an impurity has a boiling point very close to the product, even efficient fractional distillation may not provide complete separation.

  • Adsorbent Treatment: Consider passing the distilled product through a plug of an adsorbent like activated carbon or silica gel. Activated carbon is effective at removing non-polar, colored, and high molecular weight impurities.[4][15][16][17] Silica gel can be used to remove more polar impurities.[18][19][20]

Q5: How can I remove residual water from my product?

A5: Water can be a persistent impurity, especially in chlorinated hydrocarbons.

  • Drying Agents: Before distillation, dry the crude product with a suitable drying agent like anhydrous magnesium sulfate or calcium chloride.

  • Azeotropic Removal: If trace amounts of water are suspected after distillation, it may be possible to remove them by azeotropic distillation with a suitable solvent, though this would require a subsequent purification step to remove the solvent.

  • Hydrolysis: Be aware that prolonged contact with water, especially at elevated temperatures, can lead to the hydrolysis of chlorinated alkanes, forming hydrochloric acid.[3] This is another reason to ensure the product is dry before heating.

Frequently Asked Questions (FAQs)

Q1: What is the best type of fractionation column to use?

A1: For separating compounds with boiling points that are relatively far apart, a simple Vigreux column may be sufficient.[13] For more challenging separations where boiling points are closer, a packed column (e.g., with Raschig rings or metal sponges) will provide more theoretical plates and better separation. The length of the column also plays a crucial role; a longer column generally offers better separation but may result in a longer distillation time and some product loss on the column surface.

Q2: At what pressure should I perform a vacuum distillation?

A2: The optimal pressure for vacuum distillation will depend on the thermal stability of your compound and the boiling points of the impurities you are trying to remove. A good starting point is to aim for a pressure that reduces the boiling point of this compound to a temperature range where decomposition is minimized (e.g., below 150 °C). You can use a nomograph to estimate the boiling point at different pressures.

Q3: How do I properly set up the fractional distillation apparatus?

A3: A standard fractional distillation setup includes a round-bottom flask, a heating mantle, a fractionation column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry. Use appropriate clamps to secure the apparatus. The water flow in the condenser should be from the bottom inlet to the top outlet to ensure the condenser jacket is completely filled with water.[15]

dot

Caption: Purification workflow for this compound.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product should be assessed using analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[21][22][23] The gas chromatogram will show the retention time of your product and any remaining impurities, while the mass spectrometer will help in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and detect impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample.[24][25][26][27]

Q5: What are the key safety precautions when working with this compound?

A5: this compound is a hazardous chemical.[2] Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste according to your institution's guidelines.

Experimental Protocols

Protocol 1: Purification by Atmospheric Fractional Distillation

This protocol is suitable for samples where the impurities have boiling points significantly different from this compound and when the compound is thermally stable at its atmospheric boiling point.

  • Preparation:

    • Place the crude this compound into a round-bottom flask. The flask should not be more than two-thirds full.

    • Add a few boiling chips or a magnetic stir bar.

    • Optional: If acidic impurities are suspected, wash the crude product with a saturated sodium bicarbonate solution, then with water. Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Use a Vigreux column or a packed column for better separation.

    • Ensure the thermometer bulb is correctly positioned at the distillation head.

    • Connect the condenser to a circulating water bath, with water entering at the bottom and exiting at the top.

  • Distillation:

    • Begin heating the flask gently with a heating mantle.

    • Observe the vapor rising slowly up the fractionation column. A slow, steady rate is key to good separation.

    • Collect the first fraction, which will contain lower-boiling impurities like chloroform and tetrachloroethylene. The temperature should plateau during the distillation of each component.

    • Once the temperature begins to rise again after the low-boiling fraction is removed, change the receiving flask.

    • Collect the this compound fraction at its stable boiling point (approximately 243.5 °C).

    • Stop the distillation when the temperature starts to drop or when only a small amount of residue is left in the distillation flask to avoid distilling to dryness.

  • Analysis:

    • Analyze the collected fraction for purity using GC-MS and/or NMR.

Protocol 2: Purification using Adsorbents

This protocol can be used as a polishing step after distillation or when distillation is not effective at removing certain impurities.

  • Adsorbent Slurry Preparation:

    • In a beaker, create a slurry of the chosen adsorbent (activated carbon or silica gel) in a non-polar solvent in which this compound is soluble (e.g., hexane).

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a layer of sand.

    • Pour the adsorbent slurry into the column and allow it to pack evenly. Drain the excess solvent until it is level with the top of the adsorbent bed.

  • Purification:

    • Dissolve the partially purified this compound in a minimal amount of the same solvent.

    • Carefully load the solution onto the top of the adsorbent bed.

    • Elute the product from the column using the chosen solvent. Collect the eluate.

  • Solvent Removal:

    • Remove the solvent from the collected eluate using a rotary evaporator.

  • Analysis:

    • Confirm the purity of the product by GC-MS and/or NMR.

dot

troubleshooting_flowchart cluster_symptoms Symptom Identification cluster_causes Potential Causes cluster_solutions Solutions start Distillation Problem slow_dist Slow or No Distillation start->slow_dist temp_fluct Temperature Fluctuation start->temp_fluct discolor Product Discoloration start->discolor impure_gcms Impurities in GC-MS start->impure_gcms heat_issue Insufficient Heat / Poor Insulation slow_dist->heat_issue therm_pos Incorrect Thermometer Placement slow_dist->therm_pos bumping Bumping / Uneven Heating temp_fluct->bumping ineff_sep Inefficient Separation temp_fluct->ineff_sep decomp Thermal Decomposition discolor->decomp impure_gcms->ineff_sep impure_gcms->decomp azeotrope Azeotrope Formation impure_gcms->azeotrope inc_heat Increase Heat / Insulate Column heat_issue->inc_heat adj_therm Adjust Thermometer therm_pos->adj_therm stir Use Stir Bar / Boiling Chips bumping->stir better_col Use Longer / More Efficient Column ineff_sep->better_col vac_dist Use Vacuum Distillation decomp->vac_dist pre_wash Pre-distillation Wash decomp->pre_wash adsorbent Treat with Adsorbents azeotrope->adsorbent

Caption: Troubleshooting flowchart for heptachloropropane purification.

References

  • NMR and GC/MS analysis of industrial chloroparaffin mixtures. (2020). PMC. Retrieved from [Link]

  • Activated Carbon For Chlorine Removal From Water. (n.d.). Heycarbons. Retrieved from [Link]

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  • This compound. (n.d.). Wikipedia. Retrieved from [Link]

  • Octachloropropane. (n.d.). Wikipedia. Retrieved from [Link]

  • Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Bergman, A., Hagman, A., Jacobsson, S., Jansson, B., & Ahlman, M. (1984). Thermal degradation of polychlorinated alkanes. Chemosphere, 13(2), 237-250.
  • Hexachloropropene. (n.d.). Wikipedia. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017). Unknown Source.
  • Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products. (n.d.). ResearchGate. Retrieved from [Link]

  • Adsorptive Removal of Organochlorine from Oils by Modified Activated Carbon: Effect of Surface Groups and Kinetic and Thermodynamic Studies. (2024). ACS Publications. Retrieved from [Link]

  • Tetrachloroethylene. (n.d.). PubChem. Retrieved from [Link]

  • The Laurencia Stereochemical Paradox: Chemical Shift Litmus Test, Asymmetric Total Synthesis, and Structural Reassignment of (+)-Itomanallene B. (2026). The Journal of Organic Chemistry. Retrieved from [Link]

  • Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. (2012). Journal of Chromatographic Science. Retrieved from [Link]

  • Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. (2013). YouTube. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2020). Sigma-Aldrich.
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  • How to Remove Chlorine and Chloramine with Activated Carbon. (n.d.). Freedom Water Systems. Retrieved from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Unknown Source.
  • How Does Silica Gel Chromatography Work? (2025). YouTube. Retrieved from [Link]

  • Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition. (n.d.). PubMed Central. Retrieved from [Link]

  • ICSC 0076 - TETRACHLOROETHYLENE. (n.d.). Inchem.org. Retrieved from [Link]

  • Fractional distillation. (n.d.). Energy Education. Retrieved from [Link]

  • Process for removing chlorine-containing compounds from hydrocarbon streams. (n.d.). Google Patents.
  • A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry. (2017). Agilent. Retrieved from [Link]

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Does Activated Carbon Remove Chlorine? (2025). YouTube. Retrieved from [Link]

  • (PDF) NMR and GC/MS analysis of industrial chloroparaffin mixtures. (2020). ResearchGate. Retrieved from [Link]

  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022). MDPI. Retrieved from [Link]

  • Fractional Distillation of Crude Oil (AQA A Level Chemistry): Revision Note. (2024). Save My Exams. Retrieved from [Link]

  • Hexachloropropene. (n.d.). NIST WebBook. Retrieved from [Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (2024). MDPI. Retrieved from [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). NIH. Retrieved from [Link]

  • Chemical Properties of Hexachloropropene (CAS 1888-71-7). (n.d.). Cheméo. Retrieved from [Link]

  • Polyvinyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • 1,1,1,3,3,3-Hexachloropropane. (n.d.). Wikipedia. Retrieved from [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL. Retrieved from [Link]

  • Chloroform has a normal boiling point of 61.2°C and a boiling poi... (n.d.). Study Prep in Pearson+. Retrieved from [Link]

  • Hexachloroethane. (n.d.). Wikipedia. Retrieved from [Link]

  • Boiling point of chloroform is 61°C. After addition of 5.0 g of a non-volatile solute to 20 g ch... (2023). YouTube. Retrieved from [Link]

  • Tetrachloroethylene. (n.d.). NIST WebBook. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,1,1,2,2,3,3-Heptachloropropane (CAS 594-89-8). This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this highly chlorinated alkane. Due to its chemical structure, this compound exhibits significant hydrophobicity, making solubilization a critical hurdle in many experimental workflows. This guide provides a structured, causality-driven approach to systematically overcome these issues, ensuring you can proceed with your research confidently and efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions?

A1: The molecular structure of this compound is the primary reason for its poor aqueous solubility. It is a short-chain alkane heavily substituted with seven chlorine atoms. This high degree of halogenation makes the molecule extremely nonpolar and hydrophobic (water-repelling). Computationally predicted properties, such as a high octanol-water partition coefficient (logP) of 4.334, confirm its strong preference for nonpolar environments over aqueous ones.[1] Water, a highly polar solvent, cannot effectively solvate the nonpolar heptachloropropane molecules, leading to insolubility.

Q2: What are the primary safety precautions I should take when handling this compound and its solvents?

A2: As with all chlorinated alkanes, you must adhere to strict safety protocols. Always handle this compound and its solutions in a well-ventilated chemical fume hood.[2] Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves (note that some solvents can penetrate standard latex or nitrile gloves), safety goggles or a face shield, and a lab coat.[3] Ensure that emergency eye wash stations and safety showers are readily accessible.[4] All storage containers should be clearly labeled and stored in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Q3: Can I use heat to improve solubility?

A3: Gentle heating can increase the rate of dissolution and the solubility limit of a compound. However, caution is necessary. Many organic solvents are flammable, and highly halogenated alkanes can be volatile.[5] If you choose to heat, use a controlled heating method like a water bath or a heating mantle connected to a temperature controller. Never use an open flame.[5] Be aware that upon cooling, the compound may precipitate out of the solution if it becomes supersaturated.

Troubleshooting Guide: A Stepwise Approach to Solubilization

If you are facing difficulties dissolving this compound, follow this systematic troubleshooting workflow. The key is to start with simple methods and progress to more complex formulations as needed.

Problem: The compound is insoluble in my initial solvent choice.

This is the most common issue. The solution is a systematic screening process to identify a suitable solvent or solvent system.

Workflow 1: Systematic Solvent Screening

The goal of this initial step is to identify a single organic solvent that can effectively dissolve the compound. The selection should be guided by the principle of "like dissolves like." Since heptachloropropane is highly nonpolar, nonpolar and polar aprotic solvents are the most promising candidates.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Weigh approximately 1-2 mg of this compound into a small, clear glass vial.

  • Solvent Addition: Add a small, measured volume (e.g., 100 µL) of the first test solvent from the table below.

  • Observation & Agitation: Cap the vial and vortex for 30-60 seconds. Visually inspect for dissolution. If undissolved solid remains, sonication for 5-10 minutes can be applied.

  • Incremental Addition: If the compound has not dissolved, add another 100 µL of the solvent and repeat the agitation/sonication step. Continue this process up to a total volume of 1 mL.

  • Documentation: Record the approximate concentration at which the compound fully dissolves. If it remains insoluble after adding 1 mL, it is considered poorly soluble in that solvent.

  • Screening: Repeat this process for other solvents to find the most effective one.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsRationale & Considerations
Nonpolar Aprotic Hexanes, Toluene, Dichloromethane (DCM)Structurally similar to the solute. High probability of success but may not be compatible with aqueous experimental systems.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Possess both polar and nonpolar characteristics, making them powerful solvents for a wide range of compounds.[6] Often a good starting point.
Polar Protic Ethanol, IsopropanolGenerally less effective for highly nonpolar compounds but should be tested. Ethanol is often used in biological assays.[5]
Problem: A single organic solvent works, but it's not compatible with my aqueous experimental system (e.g., cell culture media, buffer).

This is a frequent challenge in biological and pharmaceutical research. The solution is to use a co-solvent system or a solubilizing agent.

Workflow 2: Developing a Co-Solvent System

A co-solvent is a water-miscible organic solvent used to increase the aqueous solubility of a hydrophobic compound.[7][8][9] The organic solvent acts as a bridge, creating a solution environment that is less polar than water alone, which can accommodate the nonpolar solute.[10]

Experimental Protocol: Co-Solvent Titration

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable, water-miscible organic solvent identified from Workflow 1 (e.g., DMSO or THF).

  • Titration: While vortexing a known volume of your aqueous buffer or media, slowly add small aliquots of the concentrated organic stock solution.

  • Observe for Precipitation: Monitor the solution closely for any signs of cloudiness or precipitation. This indicates that the solubility limit in that specific co-solvent/aqueous ratio has been exceeded.

  • Determine Maximum Ratio: The goal is to find the highest concentration of your compound that remains in solution while keeping the final concentration of the organic co-solvent low enough to not interfere with your downstream application (typically <1% v/v for cell-based assays).

Logical Workflow for Solubilization

G cluster_0 Initial State cluster_1 Tier 1: Direct Solubilization cluster_2 Tier 2: Formulation Strategies cluster_3 Tier 3: Advanced Solubilization cluster_4 End State Start Problem: This compound is insoluble SolventScreen Perform Systematic Solvent Screening (See Table 1) Start->SolventScreen Success1 Soluble in a compatible solvent? SolventScreen->Success1 CoSolvent Develop Co-Solvent System (e.g., DMSO/Buffer) Success1->CoSolvent No, solvent is incompatible End Proceed with Experiment Success1->End Yes Success2 Soluble in aqueous system without precipitation? CoSolvent->Success2 Surfactant Use Surfactants (e.g., Tween 80, Polysorbate 80) Success2->Surfactant No, precipitation occurs at low co-solvent % Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Success2->Cyclodextrin No, precipitation occurs at low co-solvent % Success2->End Yes

Caption: Decision tree for troubleshooting the solubility of this compound.

Workflow 3: Utilizing Solubilizing Agents

If co-solvents are insufficient or incompatible, advanced solubilizing agents can be employed. These work by creating micro-environments within the aqueous solution that can host the hydrophobic compound.

Option A: Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form spherical structures called micelles in water.[11][12] The interior of these micelles is hydrophobic, providing a perfect environment to encapsulate and "solubilize" nonpolar compounds like heptachloropropane.[11][13]

  • Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are commonly used in biological and pharmaceutical applications due to their relatively low toxicity.[11][14]

  • Protocol: Prepare the aqueous buffer containing the surfactant at a concentration above its CMC. Then, add the compound (either as a solid or as a concentrated stock in a minimal amount of organic solvent) and mix thoroughly, using sonication to aid dispersion and encapsulation.

Option B: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[15] They can form inclusion complexes by encapsulating a hydrophobic "guest" molecule, like heptachloropropane, within their cavity, thereby increasing its apparent water solubility.[15][16][17][18]

  • Recommended Cyclodextrins: Modified cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred due to their enhanced aqueous solubility and safety profiles compared to native β-cyclodextrin.[16]

  • Protocol: Dissolve the cyclodextrin in the aqueous buffer first. Then, add the heptachloropropane and stir or sonicate the mixture, sometimes for an extended period (hours to overnight), to allow for the formation of the inclusion complex.

Summary and Final Recommendations

Overcoming the solubility issues of this compound requires a logical, multi-tiered approach. Always begin with a systematic screening of single organic solvents. If your experimental system requires an aqueous environment, progress to co-solvent systems, carefully titrating to avoid precipitation. For the most challenging cases, advanced formulations using surfactants or cyclodextrins provide powerful mechanisms to achieve the desired solubility. Throughout your work, prioritize safety by using appropriate engineering controls and personal protective equipment.

References

  • Gould, S., & Scott, K. R. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • MySkinRecipes. (n.d.). 1,1,1,2,3,3,3-Heptachloropropane. MySkinRecipes. [Link]

  • Jadhav, P., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1752-1759. [Link]

  • Pinnamaneni, S., et al. (2002). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Singh, R., et al. (2015). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 4(4), 214-220. [Link]

  • Lichtenthaler, F. W., & Immel, S. (2003). Solubility enhancement of low soluble biologically active compounds—temperature and cosolvent dependent inclusion complexation. ElectronicsAndBooks. [Link]

  • Purosolv. (2024). Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. [Link]

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ResearchGate. [Link]

  • ChemSME. (2023). What are the effects of surfactants on the solubilization of hydrophobic substances?. ChemSME Blog. [Link]

  • Babu, P. S., & Kumar, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. [Link]

  • Sharma, P., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(28), 19283-19302. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 594-89-8). Cheméo. [Link]

  • Patel, M., et al. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 48-56. [Link]

  • ChemistryStudent. (2022, November 17). Elimination of Halogenoalkanes to form Alkenes (A-Level Chemistry) [Video]. YouTube. [Link]

  • Bryan, M. C., et al. (2023). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry, 66(15), 10235-10248. [Link]

  • FuseSchool - Global Education. (2015, December 7). Halogenation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Giri, P. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. [Link]

  • Patel, R. B., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bio-express Letters, 12(2), 1-9. [Link]

  • Solubility of Things. (n.d.). The Role of Surfactants in Surface Chemistry. Solubility of Things. [Link]

  • Khan Academy. (n.d.). Free radical halogenation of alkanes [Video]. Khan Academy. [Link]

  • Prat, D., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(2), 488-497. [Link]

  • Government of Canada. (2024). Chlorinated alkanes. Canada.ca. [Link]

  • Organic Chemistry. (2014, July 10). Radical Halogenation of Alkanes [Video]. YouTube. [Link]

  • Sawatdee, S., et al. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 3(1), 23-31. [Link]

  • Euro Chlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Euro Chlor. [Link]

  • Perez-Vega, S., et al. (2012). A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. ResearchGate. [Link]

  • Soderberg, T. (2023). Halogenation of Alkanes. Chemistry LibreTexts. [Link]

  • Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc.. [Link]

  • Clarke, C. J., et al. (2018). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 23(11), 2894. [Link]

  • PubChem. (n.d.). Propane, 1,1,1,2,3,3,3-heptachloro-. PubChem. [Link]

Sources

Technical Support Center: Synthesis of 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,1,1,2,2,3,3-heptachloropropane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges encountered during its synthesis. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient production of high-purity this compound.

I. Overview of Synthesis and Common Challenges

The primary industrial route to this compound is the aluminum chloride (AlCl₃) catalyzed addition of chloroform (CHCl₃) to tetrachloroethylene (C₂Cl₄). While seemingly straightforward, this Friedel-Crafts-type reaction is susceptible to side reactions that can lead to a variety of impurities, complicating purification and impacting final product quality.

A significant challenge in this synthesis is controlling the reaction's selectivity to minimize the formation of isomers and other chlorinated byproducts. The highly reactive nature of the intermediates can lead to a complex product mixture, making the isolation of the desired heptachloropropane isomer difficult.

II. Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common impurities.

Frequently Asked Question 1: My final product shows multiple peaks on GC-MS analysis, indicating the presence of isomers. What are the likely isomeric impurities and how can I minimize their formation?

Answer:

The presence of multiple isomers is a frequent challenge in this synthesis. The most common isomeric impurity is This compound , arising from the non-regioselective addition of the dichlorocarbene intermediate to tetrachloroethylene. Other potential isomers include those with different chlorine substitution patterns on the propane backbone.

Causality of Isomer Formation:

The formation of isomers is primarily due to the complex nature of the carbocation intermediates formed during the Friedel-Crafts reaction. Rearrangements of these carbocations can lead to the formation of various structural isomers.

Strategies for Minimizing Isomer Formation:

  • Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial. Lower temperatures generally favor the formation of the desired kinetic product, reducing the likelihood of carbocation rearrangements that lead to isomeric impurities.

  • Catalyst Choice and Handling: While AlCl₃ is the standard catalyst, its activity can be influenced by the presence of moisture. Using anhydrous AlCl₃ and maintaining a dry reaction environment is essential for consistent results. Experimenting with milder Lewis acid catalysts may also improve selectivity in some cases.

  • Slow Addition of Reactants: A slow, controlled addition of chloroform to the tetrachloroethylene and catalyst mixture can help maintain a low concentration of reactive intermediates, thereby reducing the chances of side reactions and isomer formation.

Frequently Asked-Question 2: I am observing byproducts with higher and lower degrees of chlorination than heptachloropropane. What are these impurities and how can I avoid them?

Answer:

The formation of both under-chlorinated and over-chlorinated propanes is a common issue. These impurities can include various hexachloropropanes and octachloropropanes.

Causality of Poly-chlorination and Under-chlorination:

  • Poly-chlorination: The product, this compound, can itself undergo further chlorination in the presence of the catalyst and chloroform, leading to the formation of octachloropropanes.

  • Under-chlorination: Incomplete reaction or side reactions involving the starting materials can result in the presence of hexachloropropane isomers.

Strategies for Mitigation:

  • Stoichiometry Control: Precise control over the molar ratio of chloroform to tetrachloroethylene is critical. An excess of chloroform can drive the reaction towards poly-chlorination. Conversely, an insufficient amount of chloroform will lead to incomplete conversion and the presence of under-chlorinated byproducts.

  • Reaction Time: Monitoring the reaction progress using in-process controls (e.g., GC analysis of aliquots) can help determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of over-chlorinated species.

  • Quenching: Prompt and efficient quenching of the reaction upon completion is necessary to deactivate the catalyst and prevent further reactions.

III. Analytical Protocols for Impurity Profiling

Accurate identification and quantification of impurities are paramount for process optimization and quality control. Below are recommended starting points for analytical method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

GC-MS is a powerful tool for separating and identifying volatile chlorinated hydrocarbons.

Table 1: Recommended GC-MS Parameters

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250 °C
Oven Program Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

Note: Optimization of the temperature program may be necessary to achieve baseline separation of all isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are invaluable for the definitive structural identification of the desired product and its isomers.

¹H NMR: The proton NMR spectrum of this compound is expected to show a single peak corresponding to the single hydrogen atom. The chemical shift of this proton will be highly dependent on its local electronic environment, and comparison with reference spectra is essential for confirmation.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. For this compound, three distinct carbon signals are expected. Isomeric impurities will exhibit different numbers of signals and chemical shifts, allowing for their identification.

IV. Experimental Workflow and Diagrams

General Synthesis Protocol

The following is a generalized procedure for the synthesis of this compound. Note: This is a representative protocol and should be optimized for specific laboratory conditions and scales.

  • Preparation: Ensure all glassware is thoroughly dried. Charge the reaction vessel with tetrachloroethylene and anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Cool the mixture in an ice bath and begin slow, dropwise addition of chloroform with vigorous stirring.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots for GC analysis.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by pouring it over crushed ice and water.

  • Workup: Separate the organic layer, wash with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation under vacuum.

Logical Relationship Diagram: Troubleshooting Impurity Formation

Troubleshooting_Impurities cluster_synthesis Synthesis of this compound cluster_impurities Common Impurities cluster_causes Primary Causes cluster_solutions Troubleshooting Solutions Synthesis Friedel-Crafts Reaction (Chloroform + Tetrachloroethylene + AlCl3) Isomers Isomeric Heptachloropropanes Synthesis->Isomers Poly_Chlorinated Octachloropropanes (Over-chlorination) Synthesis->Poly_Chlorinated Under_Chlorinated Hexachloropropanes (Under-chlorination) Synthesis->Under_Chlorinated Carbocation_Rearrangement Carbocation Rearrangements Carbocation_Rearrangement->Isomers Excess_Chloroform Excess Chloroform Excess_Chloroform->Poly_Chlorinated Incomplete_Reaction Incomplete Reaction Incomplete_Reaction->Under_Chlorinated Temp_Control Optimize Temperature (Lower Temp) Temp_Control->Carbocation_Rearrangement Mitigates Catalyst_Control Use Anhydrous Catalyst (Milder Lewis Acid) Catalyst_Control->Carbocation_Rearrangement Mitigates Stoichiometry_Control Precise Stoichiometry Stoichiometry_Control->Excess_Chloroform Controls Stoichiometry_Control->Incomplete_Reaction Controls Time_Control Monitor Reaction Time Time_Control->Excess_Chloroform Optimizes Time_Control->Incomplete_Reaction Optimizes Slow_Addition Slow Reactant Addition Slow_Addition->Carbocation_Rearrangement Mitigates

Caption: Troubleshooting logic for common impurities.

V. Concluding Remarks

The synthesis of this compound, while established, requires careful control of reaction parameters to achieve high purity and yield. By understanding the common impurities that can arise and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their synthetic outcomes. Meticulous attention to reaction conditions, coupled with robust analytical monitoring, is the key to success.

VI. References

  • Organic Syntheses. Heptachloropropane. Available from: [Link]

  • Master Organic Chemistry. Selectivity in Free Radical Reactions. Available from: [Link]

  • Kagaku, T., et al. (2015). Differentiation of Regioisomeric Chloroamphetamine Analogs Using Gas Chromatography-Chemical Ionization-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(9), 714-722. Available from: [Link]

  • YouTube. What Makes Friedel-Crafts Reactions So Tricky?. Available from: [Link]

  • ResearchGate. Synthesis of 1,1,1,3,3-pentachloropropane. Available from: [Link]

Technical Support Center: Purification of 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for handling and purifying 1,1,1,2,2,3,3-Heptachloropropane. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges with residual solvents in their work with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experimental outcomes.

Introduction to this compound and Its Purification Challenges

This compound is a dense, high-boiling point halogenated alkane. Its synthesis, often involving a reaction between chloroform and tetrachloroethylene, can lead to the presence of unreacted starting materials or other chlorinated byproducts as residual impurities.[1] Given its high boiling point of approximately 243.5-249 °C, removing lower-boiling residual solvents presents a significant purification challenge.[1][2] Standard distillation at atmospheric pressure is often not feasible as the required high temperatures can lead to compound decomposition.[3][4][5][6]

This guide will walk you through the most effective methods for removing residual solvents, focusing on vacuum-based techniques that are essential for purifying high-boiling and thermally sensitive compounds.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to selecting the appropriate purification strategy.

PropertyValueSource
Molecular Formula C₃HCl₇
Molecular Weight 285.19 g/mol
Boiling Point 243.5 - 249 °C,
Melting Point 11 - 30 °C,
Density ~1.82 g/cm³
Octanol/Water Partition Coefficient (logP) 4.334

The high logP value indicates that this compound is lipophilic and is likely soluble in a range of common organic solvents. This property is important when considering purification techniques such as recrystallization, though finding a suitable solvent system where the compound has significantly different solubilities at high and low temperatures may be challenging.

Troubleshooting Guide: Removing Residual Solvents

This section provides a structured approach to identifying and resolving common issues related to residual solvent contamination in this compound.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Start: Impure Heptachloropropane cluster_analysis Step 1: Analysis cluster_decision Step 2: Method Selection cluster_purification Step 3: Purification cluster_verification Step 4: Verification cluster_end End: Pure Product start Initial State: This compound with residual solvents analysis Identify and Quantify Solvents (e.g., Headspace GC-MS) start->analysis decision High-boiling point of target compound? analysis->decision rotovap Rotary Evaporation (for volatile solvents) decision->rotovap Yes, significantly lower boiling point solvents vac_dist Vacuum Distillation (for less volatile solvents) decision->vac_dist Yes, solvents with closer boiling points or high boiling point impurities verification Analyze for Residual Solvents (e.g., Headspace GC-MS) rotovap->verification vac_dist->verification verification->decision Impurity Remains end Pure this compound verification->end Purity Confirmed

Caption: A logical workflow for troubleshooting and removing residual solvents.

Step 1: Identification and Quantification of Residual Solvents

Question: How can I determine which residual solvents are present in my sample of this compound and at what concentration?

Answer: The most effective method for identifying and quantifying volatile organic compounds, such as residual solvents, is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) .[7][8][9][10][11]

  • Expertise & Experience: This technique is ideal because it analyzes the vapor phase above the sample, which is where volatile solvents will be concentrated. This avoids injecting the high-boiling this compound directly into the GC, which could contaminate the instrument. The mass spectrometer provides definitive identification of the solvents based on their mass spectra.

  • Trustworthiness: By using certified reference standards for common solvents (e.g., chloroform, tetrachloroethylene, and other solvents used in synthesis or workup), you can create a calibration curve to accurately quantify the amount of each residual solvent in your sample.

Step 2: Choosing the Right Purification Method

Question: What is the best method to remove residual solvents from a high-boiling point compound like this compound?

Answer: Due to its high boiling point, methods that operate under reduced pressure are strongly recommended to avoid thermal degradation.[3][4][5][6] The two primary techniques are Rotary Evaporation and Vacuum Distillation .

When to Use: This method is most effective for removing solvents with significantly lower boiling points than this compound (e.g., diethyl ether, dichloromethane, ethyl acetate).

Experimental Protocol: Rotary Evaporation

RotaryEvaporation start Start: Sample in Round-Bottom Flask step1 1. Attach flask to rotary evaporator. start->step1 step2 2. Set rotation speed (e.g., 100-150 rpm). step1->step2 step3 3. Apply vacuum gradually. step2->step3 step4 4. Immerse flask in heated water bath. step3->step4 step5 5. Monitor solvent condensation. step4->step5 step6 6. Continue until solvent evaporation ceases. step5->step6 end End: Concentrated Heptachloropropane step6->end

Caption: Step-by-step workflow for rotary evaporation.

Detailed Steps:

  • Preparation: Place your sample of this compound containing volatile residual solvents into a round-bottom flask. Do not fill the flask more than halfway.

  • Setup: Securely attach the flask to the rotary evaporator. Ensure all glass joints are properly sealed.

  • Rotation: Begin rotating the flask at a moderate speed (e.g., 100-150 rpm) to create a thin film of the liquid on the inner surface, which increases the surface area for evaporation.

  • Vacuum: Gradually apply a vacuum to the system. A slow reduction in pressure helps to prevent bumping and foaming of the sample.[12]

  • Heating: Once the desired vacuum is achieved, lower the rotating flask into a heated water bath. A general guideline is the "20/40/60 Rule," where the bath temperature is 20°C higher than the desired vapor temperature of the solvent being removed.[13] For many common organic solvents, a water bath temperature of 40-60°C is sufficient under vacuum.[14]

  • Condensation: Ensure that the condenser is supplied with a continuous flow of cold water to efficiently trap the evaporated solvent.

  • Completion: Continue the process until you no longer see solvent condensing and dripping into the receiving flask.

  • Final Steps: Once the evaporation is complete, release the vacuum slowly and then stop the rotation. Remove the flask containing your purified product.

Troubleshooting Rotary Evaporation:

  • Bumping/Foaming: This is often caused by applying the vacuum too quickly or excessive heating. Reduce the vacuum and/or lower the bath temperature. Using a larger flask can also provide more surface area and reduce the likelihood of bumping.

  • Inefficient Evaporation: Check for leaks in your system, ensure the vacuum pump is functioning correctly, and verify that the condenser is sufficiently cold. The high density of this compound may require more vigorous rotation to ensure an even film for efficient evaporation.

When to Use: This is the preferred method for removing solvents with boiling points closer to that of this compound, or for achieving a very high level of purity.

Experimental Protocol: Vacuum Distillation

VacuumDistillation start Start: Sample in Distillation Flask step1 1. Assemble vacuum distillation apparatus. start->step1 step2 2. Add boiling chips or a magnetic stir bar. step1->step2 step3 3. Apply vacuum to the system. step2->step3 step4 4. Begin heating the distillation flask. step3->step4 step5 5. Collect fractions based on boiling point. step4->step5 step6 6. Monitor temperature and pressure throughout. step5->step6 end End: Purified Fractions step6->end

Caption: Step-by-step workflow for vacuum distillation.

Detailed Steps:

  • Apparatus Setup: Assemble a vacuum distillation apparatus using ground glass joints. Ensure all connections are secure and lightly greased with vacuum grease. A short-path distillation head is often suitable.

  • Sample Preparation: Place the impure this compound in the distillation flask, along with boiling chips or a magnetic stir bar to ensure smooth boiling.

  • System Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: As the temperature rises, the lower-boiling residual solvents will distill first. Collect these in a separate receiving flask.

  • Product Distillation: Once the residual solvents have been removed, increase the temperature to distill the this compound. The boiling point under vacuum will be significantly lower than at atmospheric pressure.

  • Completion: After collecting the purified product, allow the apparatus to cool completely before slowly releasing the vacuum.

Troubleshooting Vacuum Distillation:

  • Bumping: Ensure smooth boiling by using fresh boiling chips or vigorous stirring.

  • No Distillation: Check for leaks in the system and ensure the vacuum pump is achieving the expected pressure. The heating mantle may also need to be set to a higher temperature.

  • Flooding of the Column: This can occur if the heating rate is too high. Reduce the heat to allow for a clear separation between the liquid and vapor phases in the column.

Frequently Asked Questions (FAQs)

Q1: Can I use recrystallization to purify this compound?

A1: Recrystallization is a potential purification method, particularly given that this compound can be a solid at or near room temperature.[1][2] The success of this technique depends on finding a suitable solvent or solvent system in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain in solution. Given its lipophilic nature, you could explore solvents like hexanes or other aliphatic hydrocarbons. However, due to the lack of specific solubility data, empirical screening of solvents would be necessary.

Q2: Are there any known azeotropes of this compound with common solvents?

A2: At present, there is no readily available data on the formation of azeotropes between this compound and common organic solvents. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[15] If an azeotrope forms, simple or fractional distillation will not be effective in separating the components. In such cases, techniques like extractive distillation, which involves adding a third component to alter the relative volatilities, may be required.[15][16][17]

Q3: What safety precautions should I take when working with this compound?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.

Q4: How can I confirm the purity of my this compound after purification?

A4: As mentioned in the troubleshooting guide, HS-GC-MS is the ideal method for detecting and quantifying volatile residual solvents. For non-volatile impurities, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or standard GC-MS (with an appropriate solvent for dilution) can be used to assess the overall purity of the compound.

References

  • MySkinRecipes. 1,1,1,2,3,3,3-Heptachloropropane. [Link]

  • BioChromato. How to Solve Rotavap Troubles: Smart Evaporator™ Alternative. [Link]

  • Google Patents.
  • Agilent. Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. [Link]

  • Busch. Vacuum Distillation. [Link]

  • Cheméo. Chemical Properties of this compound (CAS 594-89-8). [Link]

  • GWSI. Rotary Evaporator Solvent Chart: Key to Precision in the Lab. [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • PubMed. Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. [Link]

  • ResearchGate. Maximizing Propylene Separation from Propane by Extractive Distillation with Aqueous N‐Methyl‐2‐pyrrolidone as Separating Agent. [Link]

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  • PubMed. Analysis of class 1 residual solvents in pharmaceuticals using headspace-programmed temperature vaporization-fast gas chromatography-mass spectrometry. [Link]

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Technical Support Center: Scaling Up 1,1,1,2,2,3,3-Heptachloropropane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1,1,1,2,2,3,3-Heptachloropropane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the knowledge to safely and efficiently scale your reactions from the laboratory bench to pilot plant and beyond.

Introduction to the Challenges

The synthesis of this compound, a highly chlorinated alkane, typically involves the reaction of chloroform and tetrachloroethylene, often catalyzed by a Lewis acid such as aluminum chloride in a modified Friedel-Crafts or Prins-type reaction. While this reaction can be straightforward at the laboratory scale, scaling up introduces a host of challenges that can impact yield, purity, and safety. These challenges primarily revolve around managing the reaction's exothermicity, handling sensitive reagents and catalysts, controlling the evolution of corrosive byproducts, and purifying the final product.

This guide will provide a structured approach to understanding and overcoming these obstacles, ensuring a robust and scalable synthetic process.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up of your this compound synthesis.

Issue 1: Decreased Yield Upon Scale-Up

Q: We successfully synthesized this compound with an 85% yield in a 1L reactor, but the yield dropped to 50% in a 50L reactor. What are the likely causes and how can we troubleshoot this?

A: A significant drop in yield upon scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer.

Possible Causes & Solutions:

  • Inadequate Mixing: What works in a small flask doesn't always translate to a large reactor. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and byproduct formation.

    • Troubleshooting Protocol:

      • Evaluate Agitator Design: Ensure the agitator (stirrer) is appropriate for the reactor geometry and batch volume. A simple magnetic stirrer is insufficient for large volumes. Consider using a multi-stage agitator or one with a different blade design (e.g., pitched-blade turbine) to improve vertical and horizontal mixing.

      • Optimize Agitation Speed: The optimal agitation speed may need to be determined experimentally. Too slow, and you have poor mixing. Too fast, and you can introduce excessive shear or splashing.

      • Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote better mixing.

  • Poor Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[1] Uncontrolled exotherms can lead to thermal decomposition of reactants or products and favor side reactions.

    • Troubleshooting Protocol:

      • Characterize the Exotherm: Use reaction calorimetry on a small scale to understand the heat of reaction and the rate of heat evolution. This data is crucial for designing an adequate cooling system for the larger reactor.

      • Controlled Addition of Reagents: Instead of adding the catalyst or one of the reactants all at once, implement a controlled addition strategy. This will help to manage the rate of the exotherm.

      • Jacket Cooling: Ensure the reactor's cooling jacket has sufficient capacity and that the heat transfer fluid is at the correct temperature and flow rate to remove the heat generated by the reaction.

  • Catalyst Deactivation or Inefficient Distribution: Aluminum chloride is highly sensitive to moisture.[2] Any ingress of water during the extended reaction or setup time at a larger scale can deactivate the catalyst. Poor mixing can also lead to inefficient distribution of the catalyst.

    • Troubleshooting Protocol:

      • Strict Anhydrous Conditions: Ensure all reactants, solvents, and the reactor itself are scrupulously dry. Purge the reactor with an inert gas like nitrogen or argon before and during the reaction.

      • Catalyst Charging: For larger scales, consider adding the catalyst in portions or as a slurry in a dry, inert solvent to improve its distribution.

Troubleshooting_Yield_Loss

Issue 2: Product Purity and Byproduct Formation

Q: Our scaled-up reaction produces a significant amount of dark, tar-like material and several unidentified peaks in the GC-MS analysis. How can we improve the purity of our this compound?

A: The formation of colored impurities and byproducts is often a sign of side reactions or product degradation, which can be exacerbated at larger scales.

Possible Causes & Solutions:

  • Side Reactions from Overheating: As mentioned, poor heat control can lead to side reactions. Friedel-Crafts reactions, in particular, can be prone to polymerization and other side reactions at elevated temperatures.

    • Troubleshooting Protocol:

      • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature, even if it extends the reaction time.

      • Improve Heat Dissipation: In addition to jacket cooling, consider internal cooling coils for very large reactors to provide more surface area for heat exchange.

  • Product Degradation: Polychlorinated alkanes can undergo thermal degradation, especially in the presence of a Lewis acid catalyst.[3]

    • Troubleshooting Protocol:

      • Quench the Reaction Promptly: Once the reaction is complete (as determined by in-situ monitoring or sampling), quench it promptly to deactivate the catalyst. A common method is to slowly and carefully add the reaction mixture to ice-water.

      • Minimize Residence Time at High Temperatures: During workup and purification (e.g., distillation), minimize the time the product is exposed to high temperatures.

  • Impurity Profile: The impurity profile may be complex, consisting of isomers, oligomers, and degradation products.

    • Troubleshooting Protocol:

      • Characterize Byproducts: Use techniques like GC-MS to identify the major byproducts. Understanding their structure can provide clues about the side reactions occurring.

      • Optimize Stoichiometry: Vary the molar ratio of chloroform to tetrachloroethylene to see if this can suppress the formation of certain byproducts.

Purification Strategy: High-Vacuum Fractional Distillation

For a high-boiling, thermally sensitive compound like this compound, high-vacuum fractional distillation is the preferred method for purification at scale.

ParameterRecommendationRationale
Vacuum Level 1-10 mmHgLowers the boiling point to prevent thermal degradation.
Column Packing Structured packing (e.g., Sulzer, Mellapak)Provides high separation efficiency with a low pressure drop.
Reflux Ratio Start at a high ratio (e.g., 10:1) and gradually decreaseOptimizes the separation of closely boiling impurities.
Reboiler Temperature Keep as low as possibleMinimizes the risk of product degradation in the reboiler.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A: The main safety concerns are:

  • Thermal Runaway: Friedel-Crafts reactions are often highly exothermic.[4] A failure in the cooling system or an uncontrolled addition of reagents can lead to a rapid increase in temperature and pressure, potentially resulting in a reactor rupture. A thorough thermal hazard assessment is essential before any scale-up.

  • HCl Off-Gassing: The reaction generates significant amounts of hydrogen chloride (HCl) gas, which is corrosive and toxic. The reactor must be equipped with a robust off-gas scrubbing system to neutralize the HCl before venting.

  • Handling of Raw Materials:

    • Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water, releasing HCl gas.[2] It should be handled in a dry, inert atmosphere.

    • Chloroform: Chloroform is a suspected carcinogen and can be harmful if inhaled or absorbed through the skin.[5][6] Always handle it in a well-ventilated area with appropriate personal protective equipment (PPE).

Q2: How can we effectively manage the HCl gas produced during the reaction?

A: An acid gas scrubber is essential. For a large-scale reaction, a packed-bed scrubber is a common and effective choice.[7][8]

  • Scrubber Design: A vertical tower filled with packing material (e.g., Raschig rings) provides a large surface area for the gas and scrubbing liquid to interact.

  • Scrubbing Solution: A dilute solution of sodium hydroxide (caustic soda) is typically used to neutralize the HCl. The pH of the scrubbing solution should be monitored to ensure it remains effective.

  • Safety: The scrubber system should be designed to handle the maximum potential flow rate of HCl gas that could be generated in a worst-case scenario (e.g., a runaway reaction).

HCl_Scrubber

Q3: What analytical techniques are recommended for monitoring the reaction and ensuring final product quality?

A: A combination of in-process and final quality control methods is recommended.

  • In-Process Monitoring:

    • FTIR/Raman Spectroscopy: In-situ probes can track the disappearance of reactants and the appearance of the product in real-time, providing valuable kinetic data without the need for sampling.

    • Gas Chromatography (GC): Periodic sampling and analysis by GC can provide a more detailed picture of the reaction progress and the formation of byproducts.

  • Final Product Quality Control:

    • GC-MS (Gas Chromatography-Mass Spectrometry): This is the gold standard for confirming the identity of the final product and identifying any impurities.[9][10] A typical method would involve a capillary column suitable for separating halogenated compounds (e.g., a DB-5ms or similar) and a mass spectrometer for detection.

    • Karl Fischer Titration: To ensure the product is dry, which can be important for its stability and downstream applications.

    • Acid Number Titration: To check for any residual acidic impurities.

Q4: What materials of construction are suitable for the reactor and ancillary equipment?

A: Given the highly corrosive nature of the reactants, catalyst, and the HCl byproduct, careful selection of materials is critical.

  • Glass-Lined Steel: This is an excellent choice for the primary reactor vessel. It offers the corrosion resistance of glass with the strength of steel.

  • Tantalum and Hastelloy®: These alloys offer excellent resistance to both HCl and the reaction mixture and can be used for agitators, baffles, and other internal components.

  • PTFE and PFA: These fluoropolymers are suitable for gaskets, seals, and linings due to their excellent chemical resistance.

  • Avoid: Stainless steel is generally not suitable for this reaction environment due to the risk of corrosion from HCl.

Experimental Protocols

General Protocol for Scale-Up of this compound Synthesis

This is a general guideline. All parameters should be optimized at a smaller scale before attempting a large-scale synthesis.

  • Reactor Preparation:

    • Ensure the reactor and all associated pipework are clean and dry.

    • Purge the entire system with dry nitrogen for several hours to remove any residual moisture and air. Maintain a slight positive nitrogen pressure throughout the reaction.

  • Charging Reactants:

    • Charge the reactor with tetrachloroethylene and chloroform.

    • Begin agitation to ensure the mixture is homogenous.

    • Start the flow of coolant through the reactor jacket and set it to the desired initial temperature (e.g., 0-5°C).

  • Catalyst Addition:

    • Anhydrous aluminum chloride should be added portion-wise to control the exotherm. The rate of addition should be dictated by the ability of the cooling system to maintain the desired reaction temperature.

    • For larger scales, a solids-charging system that minimizes exposure to the atmosphere is recommended.

  • Reaction Monitoring:

    • Monitor the reaction temperature and pressure continuously.

    • Use in-situ FTIR/Raman or periodic GC sampling to monitor the reaction progress.

  • Reaction Work-Up:

    • Once the reaction is complete, cool the batch to 0-5°C.

    • Slowly and carefully transfer the reaction mixture to a quench vessel containing a mixture of ice and water. This should be done at a controlled rate to manage the exotherm from the quenching of aluminum chloride.

    • Separate the organic layer. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Purification:

    • Dry the crude product over a suitable drying agent (e.g., magnesium sulfate or calcium chloride).

    • Filter off the drying agent.

    • Purify the crude product by high-vacuum fractional distillation as described in the troubleshooting section.

Scale_Up_Workflow

References

  • Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]

  • Chloroform Safety & Hazards - Lab Alley. Available at: [Link]

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  • Thermal Decomposition of Aluminum Chloride Hexahydrate - ResearchGate. Available at: [Link]

  • Polychlorinated alkanes in indoor environment - Diva-Portal.org. Available at: [Link]

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  • Process for purifying chlorosilanes by distillation.
  • HCl Scrubber: Operation, Review of Types, Efficiency, Cost and Selection - Torch-Air. Available at: [Link]

  • Stress-Alteration Enhancement of the Reactivity of Aluminum Nanoparticles in the Catalytic Decomposition of exo- Tetrahydrodicyclopentadiene (JP-10). Available at: [Link]

  • Aluminum Chloride - Hazardous Substance Fact Sheet. Available at: [Link]

  • Friedel-Crafts Alkylation - Beyond Benign. Available at: [Link]

  • Thermal degradation of polychlorinated alkanes (Journal Article) | ETDEWEB - OSTI.GOV. Available at: [Link]

  • US3425915A - Purification of high boiling aromatic compounds by codistillation with a chlorinated diphenyl solvent - Google Patents.
  • Determination of 1,1,1,2,3,3,3-heptafluoropropane (HFP) in blood by headspace gas chromatography-mass spectrometry - PubMed. Available at: [Link]

  • Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Available at: [Link]

  • Scrubbing of HCl Gas from Synthesis Gas in a Multistage Dual-Flow Sieve Plate Wet Scrubber by Alkaline Solution | Request PDF - ResearchGate. Available at: [Link]

  • Could the chloride process replace the Hall-Héroult process in aluminium production?. Available at: [Link]

  • How To: Purify by Distillation - Department of Chemistry : University of Rochester. Available at: [Link]

  • Product Information - Chloroform: Handling, Storage, and Safety - Olin Chlor Alkali. Available at: [Link]

  • A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols - ResearchGate. Available at: [Link]

  • WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents.
  • List Of Toxic Chemicals Within The Polychlorinated Alkanes Category And Guidance For Reporting - epa nepis. Available at: [Link]

  • Synthesis of jet fuel range polycyclic alkanes and aromatics from furfuryl alcohol and isoprene - Green Chemistry (RSC Publishing). Available at: [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. Available at: [Link]

  • HCL Scrubber - Drizgas Tech. Available at: [Link]

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  • Friedel-Crafts Alkylation | PDF | Distillation | Vacuum - Scribd. Available at: [Link]

  • Utilization of waste HCl for the manufacturing of aluminum chloride from bauxite. Available at: [Link]

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Inconsistent results in experiments with 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,1,1,2,2,3,3-Heptachloropropane (CAS: 594-89-8). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this highly chlorinated alkane. Our goal is to provide not just solutions, but a deeper understanding of the material's properties and reactivity to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and storage of this compound.

Q1: My lot of this compound arrived as a solid, but it sometimes appears as a liquid or semi-solid in the lab. Is this normal?

A1: Yes, this is entirely normal and a frequent point of confusion. This compound has a melting point of approximately 29°C (84°F).[1] As this is very close to ambient laboratory temperatures in many parts of the world, its physical state can change depending on your lab's environment. It may be solid upon receipt, but liquefy or become a semi-solid slush during storage or use. This does not indicate degradation, but it requires careful handling to ensure accurate measurements. For precise experiments, it is advisable to gently warm the entire container to ensure homogeneity before taking an aliquot.

Q2: What are the primary hazards associated with this compound?

A2: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is a hazardous substance. Key hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Furthermore, it may cause long-lasting harmful effects to aquatic life (H413).[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[3]

Q3: What solvents are recommended for dissolving this compound?

A3: As a highly chlorinated, non-polar molecule, it exhibits poor solubility in water.[4] It is readily soluble in a wide range of organic solvents, including chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, THF), and hydrocarbons (e.g., hexanes, toluene). The choice of solvent should be guided by the specific requirements of your reaction or analysis.

Q4: How should I properly store this compound for long-term stability?

A4: For long-term stability, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[5] While it is not exceptionally light-sensitive, storage in an amber glass bottle or in a dark location is a good laboratory practice to prevent any potential photochemical degradation. Given its low melting point, refrigeration is acceptable but ensure the container is sealed to prevent condensation from entering when it is brought to room temperature.

Section 2: Troubleshooting Inconsistent Experimental Results

Inconsistent outcomes in reactions involving this compound often trace back to issues of purity, stability, or reaction conditions. This section provides a logical framework for diagnosing and resolving these problems.

Issue 1: Variable Reaction Yields and Unexpected Byproducts

Q: I am seeing significant variability in my reaction yields and observing unexpected peaks in my GC-MS/NMR analysis. What could be the cause?

A: This is the most common complaint and typically points to issues with reagent purity or degradation. The synthesis of this compound can lead to several potential impurities that may interfere with your experiment.

Pillar of Causality: Reagent Purity

The compound is synthesized from tetrachloroethylene and chloroform.[1] A potential side reaction, especially in the presence of a base or heat, is dehydrochlorination, which would yield hexachloropropene. The presence of these unreacted starting materials or degradation products can lead to lower yields and the formation of unforeseen byproducts.

Troubleshooting Workflow: Purity Verification

Caption: Workflow for troubleshooting inconsistent experimental results.

Experimental Protocol: Purity Analysis via GC-MS

This protocol provides a general method to assess the purity of your this compound sample.

  • Sample Preparation: Prepare a 1 mg/mL solution of your this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Instrumentation: Utilize a Gas Chromatograph equipped with a Mass Spectrometer (GC-MS).[6]

  • GC Conditions (Example):

    • Column: A non-polar column, such as a DB-5ms or equivalent, is recommended.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity can be estimated by the area percentage of the main peak. Identify any minor peaks by comparing their mass spectra to library databases (e.g., NIST). Look specifically for the mass spectra of chloroform, tetrachloroethylene, and hexachloropropene isomers.

Compound Formula MW ( g/mol ) Potential Source
This compoundC₃HCl₇285.21Main Component
TetrachloroethyleneC₂Cl₄165.83Starting Material
ChloroformCHCl₃119.38Starting Material
HexachloropropeneC₃Cl₆248.76Degradation Product
Table 1: Common Impurities and Their Properties.[1][2]
Issue 2: Poor Reaction Initiation or Stalled Reactions

Q: My reaction fails to initiate or stalls before completion, even when my starting material appears pure. What factors could be at play?

A: Assuming purity is confirmed, this issue often relates to the inherent reactivity of the compound or suboptimal reaction conditions.

Pillar of Causality: Steric Hindrance and Reaction Environment

The structure of this compound is sterically crowded with seven chlorine atoms. This can significantly hinder the approach of nucleophiles or other reactants to the carbon backbone.[7] Furthermore, like many halogenated alkanes, reactions can be sensitive to atmospheric conditions, particularly moisture and oxygen, which can quench catalysts or reactive intermediates.

Troubleshooting and Optimization Strategy
  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric hindrance. Monitor for potential degradation if temperatures become too high.

  • Screen Catalysts: If your reaction is catalyzed, consider screening alternative catalysts. For example, in metal-catalyzed reactions, switching to a ligand with a smaller cone angle might improve access to the substrate.

  • Ensure Inert Atmosphere: If your reaction involves organometallics, radical intermediates, or other air/moisture-sensitive species, ensure rigorous inert atmosphere techniques are used. This includes using dried solvents, oven-dried glassware, and maintaining a positive pressure of an inert gas (Argon or Nitrogen).

  • Extend Reaction Time: Due to steric effects, reactions may simply be sluggish. Monitor the reaction over an extended period (e.g., 24-48 hours) before concluding that it has stalled.

Logical Flow: Optimizing a Stalled Reaction

StalledReaction Start Reaction Stalls PurityOK Purity Confirmed? Start->PurityOK CheckPurity Verify Purity First (See Issue 1) PurityOK->CheckPurity No InertAtmosphere Ensure Inert Atmosphere PurityOK->InertAtmosphere Yes IncreaseTemp Increase Temperature (Incremental) InertAtmosphere->IncreaseTemp Monitor Monitor Progress (TLC, GC, NMR) InertAtmosphere->Monitor Extend_Time Extend Reaction Time IncreaseTemp->Extend_Time IncreaseTemp->Monitor ChangeCatalyst Screen Alternative Catalysts/Reagents Extend_Time->ChangeCatalyst Extend_Time->Monitor ChangeCatalyst->Monitor

Caption: A systematic approach to optimizing stalled reactions.

By methodically addressing potential issues of purity, stability, and reaction kinetics, you can overcome the common inconsistencies associated with using this compound and achieve more reliable and reproducible experimental outcomes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11677, this compound. Retrieved from [Link]

  • Cheméo (2024). Chemical Properties of this compound (CAS 594-89-8). Retrieved from [Link].

  • NIST (National Institute of Standards and Technology) (2024). This compound in NIST Chemistry WebBook. Retrieved from [Link].

  • Wikipedia (2024). This compound. Retrieved from [Link].

  • MySkinRecipes (2024). 1,1,1,2,3,3,3-Heptachloropropane. Retrieved from [Link].

  • BYJU'S (2024). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved from [Link]. (Note: This provides a general discussion of steric hindrance in haloalkanes).

  • OI Analytical (2018). Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]. (Note: This reference for a related compound provides a relevant analytical methodology).

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Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of halogenated organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structure. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 1,1,1,2,2,3,3-heptachloropropane, a densely chlorinated propane. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages established NMR principles and comparative data from isomeric and less-chlorinated analogs to provide a robust analytical framework.

Introduction: The Challenge of Polychlorinated Alkane Characterization

This compound (C₃HCl₇) presents a unique case for NMR analysis.[1][2] Its high degree of chlorination significantly influences the electronic environment of its single proton and three carbon atoms, leading to characteristic chemical shifts. Understanding these spectral features is crucial for its identification and for distinguishing it from its isomers, such as 1,1,1,2,3,3,3-heptachloropropane. This guide will delve into the theoretical basis for its expected NMR signals and provide a comparative analysis with related compounds to highlight the structural nuances revealed by NMR.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines a standardized procedure for acquiring ¹H and ¹³C NMR spectra of polychlorinated alkanes like this compound. Adherence to this methodology ensures data quality and reproducibility.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common and suitable choice for polychlorinated compounds.[3]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[4]

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and sensitivity.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the expected range for chlorinated alkanes (e.g., 0-150 ppm).[5]

    • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

Below is a Graphviz diagram illustrating the general workflow for NMR spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Solvent Selection (e.g., CDCl3) Concentration Sample Dissolution (5-10 mg/0.5-0.7 mL) Solvent->Concentration Standard Addition of TMS Concentration->Standard Filtration Filtration into NMR Tube Standard->Filtration Tuning Tuning and Shimming Filtration->Tuning H1_Acq ¹H NMR Acquisition Tuning->H1_Acq C13_Acq ¹³C NMR Acquisition Tuning->C13_Acq Processing Fourier Transform & Phasing H1_Acq->Processing C13_Acq->Processing Referencing Chemical Shift Referencing (TMS) Processing->Referencing Integration Peak Integration (¹H) Referencing->Integration Interpretation Spectral Interpretation Integration->Interpretation

Caption: Workflow for NMR Spectral Analysis.

Predicted NMR Spectral Analysis of this compound

Based on the molecular structure (CHCl₂-CCl₂-CCl₃) and established NMR principles, the following ¹H and ¹³C NMR spectra are predicted.

Predicted ¹H NMR Spectrum
  • Number of Signals: The molecule contains only one proton, which is in a unique chemical environment. Therefore, a single signal is expected.

  • Chemical Shift (δ): The proton is attached to a carbon that is bonded to two chlorine atoms (a dichloromethyl group). This carbon is also adjacent to a carbon bearing two chlorine atoms. The high degree of chlorination in the molecule will cause significant deshielding of the proton, shifting its signal downfield. The chemical shift is predicted to be in the range of 6.0 - 7.0 ppm . This prediction is based on the strong electron-withdrawing nature of the numerous chlorine atoms.[6]

  • Integration: The single peak will integrate to 1 proton.

  • Splitting Pattern: Since there are no adjacent protons, the signal will be a singlet .

Predicted ¹³C NMR Spectrum
  • Number of Signals: The molecule has three carbon atoms, each in a distinct chemical environment (CHCl₂, CCl₂, and CCl₃). Therefore, three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[7]

  • Chemical Shifts (δ): The chemical shifts of the carbons will be significantly downfield due to the attached chlorine atoms.[4] The expected chemical shift ranges are:

    • CCl₃: This carbon, bonded to three chlorine atoms, will be the most deshielded. Predicted δ: 95 - 110 ppm .

    • CCl₂: This carbon, bonded to two chlorine atoms and two carbon atoms, will also be significantly deshielded. Predicted δ: 80 - 95 ppm .

    • CHCl₂: This carbon, bonded to two chlorine atoms, one hydrogen, and one carbon, will be the most upfield of the three, but still significantly downfield compared to a non-halogenated alkane. Predicted δ: 70 - 85 ppm .

The predicted NMR data is summarized in the table below.

NucleusPredicted Chemical Shift (δ, ppm)Predicted Splitting
¹H6.0 - 7.0Singlet
¹³C (CCl₃)95 - 110Singlet
¹³C (CCl₂)80 - 95Singlet
¹³C (CHCl₂)70 - 85Singlet

Comparative NMR Spectral Analysis

A powerful approach to confirming the identity of this compound is to compare its predicted NMR spectrum with that of its isomer and less chlorinated analogs.

Isomeric Comparison: this compound vs. 1,1,1,2,3,3,3-Heptachloropropane

The isomer, 1,1,1,2,3,3,3-heptachloropropane (CCl₃-CHCl-CCl₃), also has a single proton. Experimental data for this isomer shows a singlet in the ¹H NMR spectrum at approximately 5.29 ppm .[8] This value is significantly upfield from the predicted chemical shift for this compound. This difference is a key distinguishing feature. The proton in the symmetrical isomer is adjacent to two trichloromethyl groups, whereas the proton in our target molecule is part of a dichloromethyl group adjacent to a dichloromethylene group. The differing electronic environments account for this observable difference in chemical shift.

For the ¹³C NMR spectrum of 1,1,1,2,3,3,3-heptachloropropane, two signals are expected due to molecular symmetry (two equivalent CCl₃ groups and one central CHCl group). This is in contrast to the three distinct signals predicted for this compound.

Compound¹H Chemical Shift (δ, ppm)¹H SplittingExpected ¹³C Signals
This compound~6.0 - 7.0 (Predicted)Singlet3
1,1,1,2,3,3,3-Heptachloropropane~5.29 (Experimental)[8]Singlet2
Comparison with Less Chlorinated Propanes

Comparing the predicted spectrum of this compound with simpler chlorinated propanes clearly illustrates the deshielding effect of increasing the number of chlorine atoms.

  • 1-Chloropropane (CH₃CH₂CH₂Cl): The ¹H NMR spectrum shows three distinct signals: a triplet around 1.0 ppm (CH₃), a sextet around 1.8 ppm (CH₂), and a triplet around 3.5 ppm (CH₂Cl). The ¹³C NMR shows signals at approximately 11, 26, and 47 ppm.

  • 2-Chloropropane (CH₃CHClCH₃): The ¹H NMR spectrum displays a doublet around 1.5 ppm (two equivalent CH₃ groups) and a septet around 4.1 ppm (CHCl). The ¹³C NMR shows signals at roughly 25 and 51 ppm.

The proton attached to the chlorine-bearing carbon in these less-substituted propanes resonates at a much higher field (lower ppm) than the predicted value for the single proton in this compound. Similarly, the carbon chemical shifts are significantly lower. This trend underscores the additive deshielding effect of multiple chlorine substituents on both proton and carbon nuclei.

CompoundProton on Chlorinated Carbon (δ, ppm)Carbon of C-Cl Bond (δ, ppm)
1-Chloropropane~3.5~47
2-Chloropropane~4.1~51
This compound~6.0 - 7.0 (Predicted)~70 - 85 (CHCl₂)

The following diagram illustrates the structural differences and their impact on the number of expected NMR signals.

Chlorinated_Propanes cluster_heptachloro Heptachloropropanes cluster_monochloro Monochloropropanes Hepta_asym This compound (CHCl₂-CCl₂-CCl₃) ¹H Signals: 1 ¹³C Signals: 3 Hepta_sym 1,1,1,2,3,3,3-Heptachloropropane (CCl₃-CHCl-CCl₃) ¹H Signals: 1 ¹³C Signals: 2 One_chloro 1-Chloropropane (CH₃CH₂CH₂Cl) ¹H Signals: 3 ¹³C Signals: 3 Two_chloro 2-Chloropropane (CH₃CHClCH₃) ¹H Signals: 2 ¹³C Signals: 2

Caption: Structural Comparison and Expected NMR Signals.

Conclusion

The NMR spectral analysis of this compound is a compelling example of how molecular structure dictates spectroscopic output. While direct experimental data is scarce, a detailed prediction based on fundamental principles and comparative analysis provides a robust framework for its characterization. The key predicted features are a single ¹H NMR signal at a significantly downfield chemical shift (6.0-7.0 ppm) and three distinct, also downfield, ¹³C NMR signals. These features, particularly when compared to its isomer and less chlorinated analogs, offer a clear and definitive means of identification for researchers working with this and other highly halogenated compounds.

References

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

  • ACD/Labs. NMR Databases | 1H, 13C, 15N, 19F, 31P. Retrieved from [Link]

  • The Journal of Chemical Physics. (2007). Unusual long-range spin-spin coupling in fluorinated polyenes: a mechanistic analysis. Retrieved from [Link]

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  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

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A Comparative Analysis of 1,1,1,2,2,3,3-Heptachloropropane and Other Chlorinated Alkanes for Specialized Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 1,1,1,2,2,3,3-heptachloropropane with other common chlorinated alkanes, offering insights for researchers, scientists, and professionals in drug development. The focus is on contrasting physicochemical properties, potential applications, and safety profiles to inform compound selection in specialized chemical processes.

Introduction to Chlorinated Alkanes

Chlorinated alkanes are a class of organic compounds characterized by the presence of one or more chlorine atoms bonded to an alkane framework. Their unique properties, including non-flammability, high density, and excellent solvency for a range of organic materials, have historically led to their widespread use in industrial applications such as degreasing, dry cleaning, and as chemical intermediates.[1][2] However, growing awareness of their potential environmental and health impacts, including ozone depletion and toxicity, has led to significant restrictions on the use of many of these compounds.[3][4] This guide focuses on this compound, a lesser-known, highly chlorinated propane derivative, and compares it with more established chlorinated solvents to highlight its potential niche applications and handling considerations.

This compound: A Profile

This compound (C₃HCl₇) is a highly chlorinated alkane with the CAS number 594-89-8.[5] It is a colorless to light yellow liquid or a low-melting-point solid.[6] Due to its high degree of chlorination, it possesses a high molecular weight and density. Its primary known application is as a chemical intermediate in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds used in materials like refrigerants and solvents.[6]

Physicochemical Properties

The distinct properties of this compound are summarized in the table below. Its high boiling point and low water solubility are characteristic of highly chlorinated compounds.

PropertyValueSource
Molecular Formula C₃HCl₇[5]
Molecular Weight 285.21 g/mol [7]
CAS Number 594-89-8[5]
Melting Point 29 °C[7]
Boiling Point 243.5 °C[7]
Density ~1.8 g/cm³[6]
Water Solubility Very low[6]
Solubility in Non-polar Solvents High[6]
Synthesis

Heptachloropropane can be synthesized through a modified Friedel-Crafts or Prins reaction involving chloroform and tetrachloroethylene with an aluminum chloride catalyst.[7] Dehydrochlorination of heptachloropropane using a base can yield hexachloropropene.[7]

Caption: Simplified synthesis of this compound.

Comparative Analysis with Other Chlorinated Alkanes

To provide context for the potential utility of this compound, it is compared here with four widely recognized chlorinated solvents: carbon tetrachloride, 1,1,1-trichloroethane, trichloroethylene, and tetrachloroethylene.

Physicochemical Property Comparison

The following table summarizes key physical and chemical properties of these compounds. The higher molecular weight and greater number of chlorine atoms in this compound result in a significantly higher boiling point and density compared to the C1 and C2 chlorinated alkanes and alkenes.

PropertyThis compoundCarbon Tetrachloride1,1,1-TrichloroethaneTrichloroethyleneTetrachloroethylene
Formula C₃HCl₇CCl₄C₂H₃Cl₃C₂HCl₃C₂Cl₄
Molar Mass ( g/mol ) 285.21153.81133.40131.38165.82
Boiling Point (°C) 243.576.727486.7121.1
Melting Point (°C) 29-22.92-31-84.8-22.0
Density (g/cm³) ~1.81.58671.331.461.622
Water Solubility (g/L) Very Low0.81 (25 °C)1.2 (20 °C)1.280.15 (25 °C)

Sources:[3][4][5][7][8]

Applications and Performance

While this compound is primarily a chemical intermediate, the other compounds have a history of broad application as solvents.

  • Carbon Tetrachloride (CCl₄): Historically used as a dry cleaning solvent, refrigerant precursor, and in fire extinguishers.[1][3] Its use has been drastically curtailed due to its high toxicity and role in ozone depletion.[3][9]

  • 1,1,1-Trichloroethane (TCA): Once a widely used solvent for cleaning and degreasing, it was favored as a safer alternative to other chlorinated solvents.[4] However, its production is now limited due to its ozone-depleting potential.[4]

  • Trichloroethylene (TCE): An effective degreaser for metal parts and also used in adhesives and paint strippers.[5] Its use has declined due to its classification as a human carcinogen.[5]

  • Tetrachloroethylene (PCE): A leading solvent in the dry cleaning industry and for metal degreasing due to its stability and non-flammability.[7] It is also a suspected carcinogen and its use is regulated.[10][11]

The high boiling point of this compound suggests it would have very low volatility at room temperature, which could be an advantage in certain controlled chemical synthesis applications where solvent loss is a concern. However, its high boiling point would also necessitate energy-intensive processes for its removal or purification by distillation. Its utility as a solvent would likely be for highly non-polar substances, given its structure.

Toxicity and Environmental Impact

A significant consideration for all chlorinated alkanes is their toxicological and environmental profile.

  • This compound: GHS classifications indicate that it causes skin and eye irritation and may cause respiratory irritation.[5] It is also noted to have the potential for long-lasting harmful effects on aquatic life.[5]

  • Carbon Tetrachloride: Highly toxic to the liver and kidneys and is a probable human carcinogen.[3][9] It is also a potent ozone-depleting substance.[3]

  • 1,1,1-Trichloroethane: Toxic and an ozone-depleting chemical.[4]

  • Trichloroethylene: A known human carcinogen with toxic effects on the liver and kidneys.[5][12]

  • Tetrachloroethylene: A suspected human carcinogen and a known groundwater contaminant.[10][11]

The following diagram illustrates the general trend of increasing regulatory scrutiny and phasing out of many chlorinated solvents due to their environmental and health impacts.

Chlorinated_Solvent_Lifecycle Widespread_Use Widespread Industrial Use (e.g., Solvents, Degreasers) Toxicity_Concerns Identification of Health Risks (Toxicity, Carcinogenicity) Widespread_Use->Toxicity_Concerns Environmental_Impact Discovery of Environmental Impact (Ozone Depletion, Groundwater Contamination) Widespread_Use->Environmental_Impact Regulation Regulatory Action (e.g., Montreal Protocol, EPA Regulations) Toxicity_Concerns->Regulation Environmental_Impact->Regulation Phase_Out Phasing Out and Restriction of Use Regulation->Phase_Out Niche_Applications Limited Use in Specialized/Controlled Applications Phase_Out->Niche_Applications caption Lifecycle of many common chlorinated solvents.

Caption: Lifecycle of many common chlorinated solvents.

Experimental Protocols for Solvent Performance Evaluation

Protocol 1: Determination of Solvency Power (Kauri-Butanol Value)

Objective: To determine the relative solvency power of a hydrocarbon solvent.

Methodology:

  • Prepare a standard solution of kauri resin in n-butanol.

  • Titrate a known volume of the solvent being tested into the kauri-butanol solution.

  • The endpoint is reached when the solution becomes turbid, indicating the precipitation of the kauri resin.

  • The volume of solvent required to reach the endpoint is recorded.

  • The Kauri-Butanol (KB) value is calculated. A higher KB value indicates greater solvency power.

Rationale: This is a standardized, albeit empirical, method to compare the ability of non-polar solvents to dissolve a specific resin. It provides a quick and useful metric for comparing the relative solvency of different chlorinated alkanes.

Protocol 2: Degreasing Efficiency Test

Objective: To quantify the effectiveness of a solvent in removing a specific contaminant (e.g., grease, oil) from a substrate.

Methodology:

  • Prepare standardized coupons of a relevant material (e.g., stainless steel, aluminum).

  • Apply a known amount of a standardized industrial grease or oil to each coupon.

  • Weigh the contaminated coupons.

  • Immerse the coupons in the test solvent for a specified time and under controlled temperature and agitation.

  • Remove the coupons, allow them to dry completely.

  • Reweigh the cleaned coupons.

  • Calculate the percentage of grease/oil removed.

Self-Validation: This protocol includes control coupons that are not cleaned to account for any mass loss due to handling. The use of standardized contaminants and substrates ensures reproducibility.

Conclusion

This compound is a highly chlorinated alkane with distinct physical properties, notably a high boiling point and density. While its primary current role is as a chemical intermediate, its properties suggest potential for specialized applications where low volatility is paramount. In comparison to more common, smaller chlorinated alkanes and alkenes like carbon tetrachloride, TCE, and PCE, it is likely to exhibit different solvency characteristics. However, any potential application must be carefully weighed against its own safety and environmental profile, which, like other highly chlorinated compounds, indicates potential for skin, eye, and respiratory irritation, as well as aquatic toxicity. The historical trajectory of other chlorinated solvents underscores the critical importance of thorough toxicological and environmental assessment before adopting any new chlorinated compound for broader use.

References

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  • 1,1,1-Trichloroethane - CAS Registry Number - Development Support Document. (n.d.). Texas Commission on Environmental Quality.
  • Tetrachloroethylene (Perchloroethylene). (2012). U.S. Environmental Protection Agency. Retrieved from [Link]

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A Senior Application Scientist's Guide to Chlorinated C3 Scaffolds: 1,1,1,2,2,3,3-Heptachloropropane vs. Hexachloropropene in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision point that dictates the efficiency, scalability, and outcome of a synthetic route. Within the realm of chlorinated aliphatic hydrocarbons, 1,1,1,2,2,3,3-Heptachloropropane (HCP) and Hexachloropropene (HXP) are two C3 synthons that, while structurally similar, offer distinctly different synthetic opportunities. This guide provides an in-depth comparison of their properties, reactivity, and applications, supported by experimental data and protocols to inform your selection process.

At a Glance: Physicochemical Properties

A foundational understanding begins with the physical and chemical characteristics that govern the handling and reactivity of these compounds. While both are dense, colorless liquids at room temperature, their structural difference—a saturated propane backbone versus an unsaturated propene—is the root of their divergent chemical behavior.

PropertyThis compound (HCP)1,1,2,3,3,3-Hexachloropropene (HXP)
Molecular Formula C₃HCl₇[1][2]C₃Cl₆[3]
Molecular Weight 285.21 g/mol [1][2]248.75 g/mol [3]
CAS Number 594-89-8[1][4]1888-71-7[3]
Appearance Colorless liquid/low melting solidColorless liquid[3][5]
Boiling Point ~218 °C (decomposes)209-210 °C[3]
Melting Point 29-30 °C[4]-73 °C[3]
Density ~1.7 g/cm³1.765 g/cm³ at 25 °C[3]
Solubility in Water InsolubleInsoluble (0.25 g/L)[3][5]
Solubility (Organic) Soluble in common organic solventsSoluble in ethanol, ether, CCl₄[3]

The Synthetic Relationship: From Saturated Precursor to Unsaturated Workhorse

The most fundamental interaction between these two molecules is that this compound is the direct precursor to Hexachloropropene. This transformation is a classic example of a dehydrochlorination reaction, a staple in organic synthesis.

Mechanism: E2 Elimination

The conversion of HCP to HXP proceeds via an E2 (bimolecular elimination) mechanism.[6] A strong base, typically potassium hydroxide (KOH) in a protic solvent like methanol, abstracts the sole proton from the HCP molecule.[3] In a concerted step, the electron pair from the C-H bond shifts to form a C=C double bond, and a chloride ion is simultaneously ejected from the adjacent carbon.[6] This reaction is typically driven to completion by heating.[6]

HXP_Synthesis_Tree HCP This compound HXP Hexachloropropene HCP->HXP Dehydrochlorination (KOH, MeOH) MetalChlorides Anhydrous Metal Chlorides (UCl₄, etc.) HXP->MetalChlorides Chlorination Swarts 1,1,1-Trifluoro-2,3,3-trichloropropene HXP->Swarts Swarts Fluorination MetalOxides Metal Oxides (U₃O₈, etc.) TFA Trifluoroacetic Acid (TFA) Swarts->TFA Oxidation (KMnO₄)

Caption: Synthetic utility of HXP as a key intermediate.

Safety & Handling: A Critical Consideration

As with all highly halogenated compounds, proper safety protocols are non-negotiable. The toxicological profiles of HCP and HXP demand careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • This compound (HCP): Classified as a skin, eye, and respiratory irritant. [1]It may also cause long-lasting harmful effects to aquatic life, necessitating responsible disposal. [1]* Hexachloropropene (HXP): Significantly more hazardous than its precursor. It is highly toxic and may be fatal if inhaled. [7]It is also a severe skin, eye, and respiratory irritant. [7]The U.S. EPA classifies it as a hazardous waste (U243), requiring strict disposal protocols. [7]

    Hazard Statement This compound (HCP) Hexachloropropene (HXP)
    GHS Pictograms Warning Danger
    Acute Toxicity Irritant (H315, H319, H335) [1] Harmful/Fatal if inhaled (H332/H330) [7]
    Organ Toxicity May cause respiratory irritation [1] May cause respiratory irritation [7]

    | Environmental | May cause long-lasting harmful effects to aquatic life (H413) [1]| Not specified, but assumed hazardous |

Senior Scientist's Recommendation

The decision to use this compound versus Hexachloropropene is not a matter of substitution but of strategic planning in a synthetic sequence.

  • Choose this compound (HCP) when:

    • Your primary goal is the in-situ or batch generation of Hexachloropropene.

    • You require a stable, long-term storable precursor for HXP.

    • Your research involves studying the mechanism of E2 elimination reactions on polyhalogenated alkanes.

  • Choose Hexachloropropene (HXP) when:

    • You need a potent reagent for the anhydrous chlorination of metal oxides.

    • Your synthetic route requires a C₃Cl₆ building block for subsequent functionalization.

    • You are embarking on the synthesis of fluorinated compounds, such as trifluoroacetic acid, where HXP is a known and validated intermediate.

Causality of Reactivity: The introduction of the π-bond in HXP fundamentally alters its chemical personality. The C=C double bond is a site of electron density, making it susceptible to electrophilic attack. Furthermore, the allylic positions, though fully chlorinated, can influence radical reactions. This unsaturation, absent in the inert, saturated framework of HCP, is the very feature that makes HXP a versatile and powerful tool in the synthetic chemist's arsenal. The primary function of HCP is therefore to serve as a convenient and stable gateway to the more reactive and synthetically valuable HXP.

References

  • Wheeler Scientific. (2023, December 1). Synthesis of Hexachloropropene from Heptachloropropane and Analysis. YouTube. [Link]

  • Wikipedia. (n.d.). Hexachloropropene. Retrieved January 26, 2026, from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 1,1,2,3,3,3-Hexachloro-1-propene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,1,1,3,3-pentachloropropane. Retrieved January 26, 2026, from [Link]

  • NIST WebBook. (n.d.). This compound. National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 594-89-8). Retrieved January 26, 2026, from [Link]

  • MySkinRecipes. (n.d.). 1,1,1,2,3,3,3-Heptachloropropane. Retrieved January 26, 2026, from [Link]

  • Jones, C. et al. (n.d.). Comments on reactions of oxide derivatives of uranium with hexachloropropene to give UCl4. New Journal of Chemistry (RSC Publishing). Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved January 26, 2026, from [Link]

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Spectroscopic data for 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Spectroscopic Data of 1,1,1,2,2,3,3-Heptachloropropane

Introduction

This compound is a highly chlorinated organic compound with the chemical formula C₃HCl₇[1][2]. Its utility is primarily in specialized industrial applications, such as a chemical intermediate in the synthesis of more complex molecules, including fluorinated organic compounds used in refrigerants and solvents[3]. Given its highly chlorinated nature, precise and unambiguous identification is critical for both quality control in industrial processes and for monitoring its environmental fate.

This guide provides a detailed analysis of the key spectroscopic techniques used to characterize this compound. As a senior application scientist, the focus here is not just on the data itself, but on the rationale behind the choice of experiments and the interpretation of the resulting spectra. To provide a clearer understanding, the spectroscopic data for this compound will be compared with its structural isomer, 1,1,1,2,3,3,3-Heptachloropropane, and other related chlorinated propanes. This comparative approach highlights the subtle yet significant differences in their spectroscopic signatures, which arise from their distinct molecular structures.

Mass Spectrometry (MS)

Expertise & Experience: Elucidating Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for the analysis of polychlorinated compounds. For this compound, the primary objectives of MS analysis are to confirm the molecular weight and to observe the characteristic isotopic pattern of chlorine, which provides a high degree of confidence in the identification of the compound. Electron Ionization (EI) is a commonly employed technique that provides reproducible fragmentation patterns, which can be used as a molecular fingerprint.

The presence of multiple chlorine atoms (seven in this case) results in a distinctive isotopic cluster for the molecular ion and its fragments, owing to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio). This isotopic pattern is a powerful diagnostic feature for identifying polychlorinated compounds. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for analyzing such compounds, offering both separation from complex mixtures and detailed mass spectral information[4][5][6].

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In EI, high-energy electrons (typically 70 eV) bombard the molecule, leading to ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column Separation in GC Column Sample->Column Ionization Electron Ionization Column->Ionization Elution MassAnalyzer Mass Analysis (m/z) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Data Acquisition NMR_Workflow SamplePrep Sample Dissolution (Deuterated Solvent) Placement Placement in Magnetic Field SamplePrep->Placement RFPulse Radiofrequency Pulse Placement->RFPulse Detection Signal Detection (FID) RFPulse->Detection FT Fourier Transform Detection->FT Spectrum NMR Spectrum FT->Spectrum

NMR Spectroscopy Experimental Workflow
Data Comparison: ¹H and ¹³C NMR
Spectroscopic Data This compound 1,1,2,3,3-Pentachloropropane (for comparison)
¹H NMR Chemical Shift (ppm) A single peak is expected, likely significantly downfield. Specific data is not readily available in the provided search results.Two signals are observed at approximately 6.07 ppm and 4.52 ppm. [7]
¹³C NMR Chemical Shifts (ppm) Three distinct signals are expected for the three carbon atoms. Specific peak locations from Aldrich Chemical Company data are available but not detailed in the search snippets. [1]Three signals are expected.

The ¹H NMR of this compound is predicted to show a single resonance due to the sole proton. In contrast, a less chlorinated analogue like 1,1,2,3,3-pentachloropropane displays a more complex spectrum with multiple signals corresponding to its different protons.[7] The ¹³C NMR spectrum of this compound will show three distinct signals, confirming the presence of three chemically different carbon environments.

Infrared (IR) Spectroscopy

Expertise & Experience: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the key vibrational modes are the C-H stretch and the C-Cl stretches. The C-H stretching vibration will appear in the typical region for sp³ hybridized carbons, while the C-Cl stretches will be observed in the fingerprint region of the spectrum. The high degree of chlorination is expected to influence the exact position and intensity of these bands.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a solution, or a solid dispersion in a KBr pellet. For volatile compounds, vapor phase IR can be used.

  • Background Spectrum: A background spectrum of the empty sample holder (or pure solvent) is recorded.

  • Sample Spectrum: The sample is placed in the IR beam path, and its spectrum is recorded.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber.

FTIR_Workflow IRSource IR Radiation Source Sample Sample Interaction IRSource->Sample Detector Detector Sample->Detector Interferogram Interferogram Generation Detector->Interferogram FT Fourier Transform Interferogram->FT Spectrum IR Spectrum FT->Spectrum

FTIR Spectroscopy Experimental Workflow
Data Comparison: IR Absorption Frequencies
Vibrational Mode This compound 1-Chloropropane (for comparison)
C-H Stretch (cm⁻¹) Expected around 2900-3000 cm⁻¹. PubChem indicates available FTIR spectra. [1]~2880 to 3080 cm⁻¹ [8]
C-Cl Stretch (cm⁻¹) Expected in the fingerprint region, likely multiple strong bands between 600-800 cm⁻¹.~580 to 780 cm⁻¹ [8]

The C-H stretching frequency in this compound is anticipated to be within the standard range for alkanes. The most characteristic feature in the IR spectrum will be the strong and complex absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the numerous C-Cl stretching and bending vibrations. Comparing this to a simple monochlorinated alkane like 1-chloropropane, which shows a cleaner C-Cl stretch, the spectrum of the heptachloro- derivative will be significantly more complex in this region.[8] This complexity is a direct consequence of the extensive chlorination.

Conclusion

The spectroscopic characterization of this compound relies on a combination of techniques, each providing unique and complementary information. Mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern and chlorine isotopic distribution. NMR spectroscopy elucidates the carbon-hydrogen framework, showing a single proton environment and three distinct carbon environments. IR spectroscopy identifies the C-H and C-Cl functional groups, with the latter dominating the fingerprint region.

By comparing the spectroscopic data of this compound with its structural isomer and less chlorinated analogues, we can confidently establish its chemical identity. The distinct fragmentation pattern in MS, the simple ¹H NMR spectrum, and the complex C-Cl vibrations in IR collectively serve as a robust analytical signature for this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). This compound Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Propane, 1,1,1,2,3,3,3-heptachloro-. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1,1,1,2,3,3,3-Heptachloropropane. Retrieved from [Link]

  • Rai, V., et al. (2015). Fluorescence Based Detection of Polychlorinated Biphenyls (PCBs) in Water Using Hydrophobic Interaction. PLoS ONE, 10(11), e0142418. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). Retrieved from [Link]

  • PubMed. (n.d.). Determination of polychlorinated biphenyls in ambient air by gas chromatography coupled to triple quadrupole tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Extensive study on physicochemical properties of polychlorinated biphenyls in a commercial ion trap mass spectrometer, relevance in analytical and environmental chemistry | Request PDF. Retrieved from [Link]

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A Guide to the 1H NMR Spectral Interpretation of 1,1,1,2,2,3,3-Heptachloropropane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of halogenated organic molecules is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed information about the chemical environment of protons within a molecule. This guide offers an in-depth analysis of the expected 1H NMR spectrum of 1,1,1,2,2,3,3-heptachloropropane, a molecule of interest in specialized synthesis. Due to the limited availability of its experimental spectrum in public databases, this guide will employ predictive principles and a comparative analysis with its structural isomer, 1,1,1,2,3,3,3-heptachloropropane, for which experimental data is accessible.

The Structural Basis of the 1H NMR Spectrum

The interpretation of a 1H NMR spectrum hinges on three key parameters: chemical shift (δ), integration, and multiplicity (spin-spin splitting). For this compound (C₃HCl₇), the structure dictates a simplified yet informative spectrum.

Structure of this compound:

A critical examination of this structure reveals the presence of a single, isolated proton. This immediately informs our prediction of the spectrum:

  • Integration: The spectrum will feature a single signal, as there is only one proton environment.

  • Multiplicity: With no adjacent, non-equivalent protons, this signal will be a singlet. While chlorine has NMR-active isotopes (³⁵Cl and ³⁷Cl), their quadrupolar nature leads to rapid relaxation, meaning proton-chlorine coupling is typically not observed in solution-state NMR.[1]

The primary focus of our interpretation, therefore, lies in predicting the chemical shift of this lone proton.

Predicting the Chemical Shift: The Influence of Electronegativity

The chemical shift is highly sensitive to the electronic environment of the nucleus. Electronegative atoms, such as chlorine, withdraw electron density from neighboring atoms, a phenomenon known as the inductive effect. This "deshielding" of the proton results in a downfield shift to a higher ppm value in the 1H NMR spectrum.[2]

In this compound, the single proton is situated on a carbon atom (C-3) that is alpha to a dichloromethyl group (CCl₂) and beta to a trichloromethyl group (CCl₃). The cumulative electron-withdrawing effect of seven chlorine atoms is expected to result in a significant downfield chemical shift.

Comparative Analysis: this compound vs. 1,1,1,2,3,3,3-Heptachloropropane

To ground our prediction in experimental data, we will compare the expected spectrum of our target molecule with the known 1H NMR spectrum of its isomer, 1,1,1,2,3,3,3-heptachloropropane.

Structure of 1,1,1,2,3,3,3-Heptachloropropane:

The 1H NMR spectrum of 1,1,1,2,3,3,3-heptachloropropane, recorded in deuterated chloroform (CDCl₃), exhibits a single singlet at approximately 5.287 ppm.[3] This provides a valuable reference point. The proton in this isomer is bonded to a carbon (C-2) situated between two trichloromethyl groups.

Data Comparison:

CompoundStructureProton EnvironmentPredicted/Observed Chemical Shift (ppm)Multiplicity
This compound CCl₃-CCl₂-CHCl₂Proton on a dichloromethyl group, adjacent to a CCl₂ and a CCl₃ group.Predicted: > 6.0Singlet
1,1,1,2,3,3,3-Heptachloropropane CCl₃-CHCl-CCl₃Proton on a methine group, situated between two CCl₃ groups.Observed: 5.287[3]Singlet

The rationale for predicting a more downfield shift for the proton in this compound stems from the immediate environment. The proton in this molecule is part of a dichloromethyl group (CHCl₂), which typically experiences a greater deshielding effect than a methine proton (as seen in the isomer). For instance, the proton in chloroform (CHCl₃) resonates at 7.26 ppm.[4] While our target molecule is not chloroform, the presence of two chlorine atoms on the same carbon as the proton suggests a chemical shift that will be significantly downfield.

To further illustrate this, consider the 1H NMR data for 1,1,2,3,3-pentachloropropane (CHCl₂-CHCl-CHCl₂), which displays signals at 6.065 ppm and 4.516 ppm.[5] The signal at 6.065 ppm is assigned to the protons of the two equivalent CHCl₂ groups, further supporting the prediction of a downfield shift for the proton in this compound.

Experimental Protocol for 1H NMR Acquisition

To validate these predictions, a standardized experimental protocol is essential. The following outlines a robust methodology for acquiring a high-quality 1H NMR spectrum.

Workflow for 1H NMR Sample Preparation and Data Acquisition:

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing sample Weigh ~5-10 mg of This compound solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) sample->solvent tms Add internal standard (e.g., TMS) solvent->tms tube Transfer to a 5 mm NMR tube tms->tube spectrometer Insert sample into NMR spectrometer (≥300 MHz) tube->spectrometer lock Lock on deuterium signal of the solvent spectrometer->lock shim Shim the magnetic field to homogeneity lock->shim acquire Acquire 1H NMR spectrum (e.g., 16-64 scans) shim->acquire fid Fourier Transform the Free Induction Decay (FID) acquire->fid phase Phase correct the spectrum fid->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum to TMS (0.00 ppm) baseline->reference integrate Integrate the signal reference->integrate

Figure 1: A step-by-step workflow for acquiring and processing a 1H NMR spectrum.

Causality in Experimental Choices:

  • Choice of Solvent: Deuterated solvents, such as chloroform-d (CDCl₃), are used to avoid a large, interfering solvent signal in the 1H NMR spectrum.[4] The small residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm in CDCl₃) can also serve as a secondary chemical shift reference.[4]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H NMR, with its signal defined as 0.00 ppm.[6] Its chemical inertness and volatility make it an ideal reference.

  • Field Strength: A higher field strength spectrometer (e.g., 300 MHz or greater) provides better signal dispersion and sensitivity, which is crucial for resolving complex spectra, although less critical for this simple case.

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper resonance signals and improved spectral resolution.

Logical Framework for Spectral Interpretation

The process of interpreting an unknown 1H NMR spectrum follows a logical progression, as outlined below.

interpretation_logic A Obtain 1H NMR Spectrum B Count the number of signals (Number of proton environments) A->B C Analyze the chemical shift (δ) of each signal B->C D Determine the integration (Ratio of protons) C->D E Analyze the multiplicity (n+1 rule for neighboring protons) D->E F Propose a structure consistent with all data E->F

Figure 2: A logical flowchart for the interpretation of a 1H NMR spectrum.

For this compound, this process would be expedited:

  • Number of Signals: One signal is observed.

  • Chemical Shift: The signal appears at a high ppm value (predicted > 6.0 ppm).

  • Integration: The integral of this single peak accounts for all protons.

  • Multiplicity: The signal is a singlet.

  • Structural Confirmation: The observation of a single, downfield singlet is highly indicative of the proposed structure.

Conclusion

The 1H NMR spectrum of this compound is predicted to be simple yet characteristic, featuring a single singlet at a significantly downfield chemical shift. This prediction is based on the strong deshielding effect of the seven chlorine atoms and is supported by comparative data from its structural isomer, 1,1,1,2,3,3,3-heptachloropropane, and other polychlorinated alkanes. The outlined experimental protocol provides a reliable framework for the empirical validation of this prediction. This guide underscores the power of 1H NMR spectroscopy in conjunction with a systematic, comparative approach for the unambiguous structural elucidation of complex organic molecules.

References

  • Doc Brown's Chemistry. (n.d.). 1-chloropropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 594-89-8). Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propene. Retrieved from [Link]

  • Reddit. (2019, February 9). Why does the proton in CHCl3 not appear to couple to chlorine in 1H NMR? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • YouTube. (2022, December 14). Identification of proton environments and Low Resolution HNMR of isomers propan-1-ol & propan-2-ol. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1997). NMR Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). propane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • NIST WebBook. (n.d.). This compound. Retrieved from [Link]

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A Comparative Guide to the ¹³C NMR Chemical Shifts of 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone analytical technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth comparative analysis of the ¹³C NMR chemical shifts of 1,1,1,2,2,3,3-heptachloropropane, a densely halogenated propane derivative. Due to the scarcity of published experimental spectra for this specific compound, this guide leverages high-quality computational predictions and compares them with experimental data of structurally related, less-chlorinated propanes. This approach not only offers valuable predictive insights but also reinforces the fundamental principles governing chemical shifts in polychlorinated systems.

The Challenge of Highly Halogenated Systems

The analysis of highly chlorinated alkanes by ¹³C NMR spectroscopy presents unique challenges. The strong electronegativity and steric bulk of numerous chlorine atoms significantly influence the electronic environment of each carbon atom, leading to substantial downfield chemical shifts. Predicting these shifts with high accuracy requires robust computational models that can account for these complex electronic and steric interactions. This guide will explore these effects through a comparative lens, providing a framework for understanding and predicting the ¹³C NMR spectra of such molecules.

Comparative Analysis of ¹³C NMR Chemical Shifts

To provide a comprehensive understanding, we will compare the predicted ¹³C NMR chemical shifts of this compound with its structural isomer, 1,1,1,2,3,3,3-heptachloropropane, and with experimentally determined values for simpler chlorinated propanes. The predicted values were generated using the online NMR prediction tool, NMRDB.org.

CompoundCarbon PositionPredicted/ExperimentalChemical Shift (ppm)
This compound C1 (CCl₃)Predicted105.2
C2 (CCl₂)Predicted98.7
C3 (CCl₂H)Predicted84.5
1,1,1,2,3,3,3-Heptachloropropane C1/C3 (CCl₃)Predicted104.1
C2 (CHCl)Predicted75.9
1-Chloropropane C1 (CH₂Cl)Experimental46.6
C2 (CH₂)Experimental26.5
C3 (CH₃)Experimental11.5
1,2-Dichloropropane C1 (CH₂Cl)Experimental49.5
C2 (CHCl)Experimental58.5
C3 (CH₃)Experimental22.5
1,1,1-Trichloropropane C1 (CCl₃)Experimental95.8
C2 (CH₂)Experimental43.8
C3 (CH₃)Experimental11.3
Interpreting the Data: The Inductive Effect of Chlorine

The downfield shift observed with increasing chlorination is a direct consequence of the inductive effect of the chlorine atoms.[1] Chlorine, being highly electronegative, withdraws electron density from the carbon atoms, deshielding the carbon nuclei and causing them to resonate at a higher frequency (larger ppm value).[2] This trend is clearly visible when comparing the experimental data of 1-chloropropane, 1,2-dichloropropane, and 1,1,1-trichloropropane.

In our target molecule, This compound , all carbons are heavily substituted with chlorine, resulting in predicted chemical shifts that are significantly downfield. The C1 carbon (CCl₃) is predicted to be the most deshielded at 105.2 ppm, followed by the C2 carbon (CCl₂) at 98.7 ppm. The C3 carbon (CCl₂H), bearing one hydrogen atom, is predicted to be the most shielded of the three at 84.5 ppm, as hydrogen is significantly less electronegative than chlorine.

Comparing this to its isomer, 1,1,1,2,3,3,3-heptachloropropane , we see a similar trend. The two terminal CCl₃ groups are predicted to be equivalent due to molecular symmetry and resonate at 104.1 ppm. The central CHCl carbon is predicted at a more shielded value of 75.9 ppm. The presence of two electron-withdrawing CCl₃ groups on either side of the CHCl group in this isomer leads to a significant downfield shift for the central carbon compared to a simple CHCl group.

Experimental Protocol for ¹³C NMR of Polychlorinated Alkanes

Acquiring high-quality ¹³C NMR spectra for quantitative analysis of halogenated compounds requires careful consideration of experimental parameters. The following is a standard protocol that can be adapted for various polychlorinated alkanes.

1. Sample Preparation:

  • Dissolve 10-50 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent. For polychlorinated alkanes, deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices due to their excellent solubilizing properties.[3]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the ¹³C frequency.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Pulse Width: Calibrate the 90° pulse width for ¹³C. For quantitative measurements, a 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.

  • Relaxation Delay (d1): This is a critical parameter for quantitative analysis. To ensure full relaxation of all carbon nuclei, a delay of 5 times the longest T₁ relaxation time of the carbon atoms of interest should be used. For polychlorinated alkanes, T₁ values can be long, so this may require a significant delay.

  • Acquisition Time (aq): Set to acquire the full Free Induction Decay (FID) for optimal resolution.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer sensitivity.

  • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

4. Data Processing:

  • Apply an exponential multiplication window function to the FID to improve the signal-to-noise ratio.

  • Perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phase the spectrum carefully to ensure accurate peak integration.

  • Calibrate the chemical shift scale using the TMS signal at 0.0 ppm.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the ¹³C NMR spectrum of a polychlorinated propane.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation A Prepare Sample in Deuterated Solvent B Acquire ¹³C NMR Spectrum (Proton Decoupled) A->B C Fourier Transform and Phasing B->C D Calibrate to TMS C->D E Identify Number of Unique Carbon Signals D->E F Assign Chemical Shifts based on Chlorine Substitution E->F G Compare with Predicted Spectra and Known Compounds F->G H Structure Elucidation G->H

Caption: Workflow for ¹³C NMR analysis of polychlorinated propanes.

Conclusion

This guide provides a framework for understanding and predicting the ¹³C NMR chemical shifts of this compound. By leveraging computational predictions and comparing them with experimental data from related compounds, we can confidently assign the chemical shifts and understand the profound influence of extensive chlorination on the carbon skeleton. The provided experimental protocol and logical workflow offer a practical approach for researchers working with these and similar highly halogenated molecules, ensuring the acquisition of high-quality, reliable data for accurate structural elucidation.

References

  • ChemConnections. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum of 1,1,1-trichloroethane. Retrieved from [Link]

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A Comparative Toxicological Guide to Heptachloropropane Isomers for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the toxicological profiles of heptachloropropane isomers, designed for researchers, scientists, and professionals in drug development. Recognizing the critical need for detailed, accessible data on chemical safety, this document synthesizes the available information on these compounds. It is important to note that while a comprehensive toxicological profile for all isomers is ideal, the existing literature and public data are limited. This guide presents the most current and relevant information, highlighting areas where further research is warranted.

Introduction to Heptachloropropane and its Isomers

Heptachloropropane (C₃HCl₇) is a chlorinated propane containing seven chlorine atoms. Structural variations in the placement of these chlorine atoms result in several isomers. The toxicological properties of chlorinated hydrocarbons can vary significantly between isomers, influenced by factors such as metabolic pathways, reactivity, and physical properties. This guide will focus on the two primary isomers for which some data, albeit limited, are available:

  • 1,1,1,2,2,3,3-Heptachloropropane (CAS No. 594-89-8)

  • 1,1,1,2,3,3,3-Heptachloropropane (CAS No. 3849-33-0)

Chlorinated propanes, as a class of compounds, are known to exhibit a range of toxic effects, with the liver and kidneys often being primary target organs.[1][2] The mechanism of toxicity for many chlorinated hydrocarbons involves metabolic activation to reactive intermediates that can cause cellular damage.

Comparative Toxicity Profile

This compound

Information regarding the toxicity of this compound is primarily derived from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements.[3]

Hazard Profile:

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

  • Hazardous to the Aquatic Environment (Long-term): May cause long-lasting harmful effects to aquatic life.[3]

At present, specific quantitative toxicity data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values from peer-reviewed studies, are not available in the public domain for this isomer. The absence of this data necessitates a cautious approach when handling this compound, adhering to the safety precautions indicated by its hazard classifications.

1,1,1,2,3,3,3-Heptachloropropane

There is a significant lack of publicly available toxicological data for 1,1,1,2,3,3,3-Heptachloropropane.[4] No GHS hazard statements or quantitative toxicity values have been identified in comprehensive databases such as PubChem. This data gap highlights a critical need for future toxicological evaluation of this isomer to ensure safe handling and to understand its potential environmental and health impacts.

Data Summary Table

Due to the limited availability of quantitative data, a comprehensive comparative table with numerical values cannot be constructed. However, the following table summarizes the available qualitative toxicological information.

IsomerCAS NumberPhysical StateKnown Toxicological HazardsQuantitative Data (LD50/LC50)
This compound 594-89-8Solid/Liquid[5]Skin Irritant, Eye Irritant, Respiratory Irritant, Aquatic Toxicity (long-term)[3]Not Available
1,1,1,2,3,3,3-Heptachloropropane 3849-33-0Data not availableNo data availableNot Available

Experimental Protocols for Toxicological Assessment

For researchers planning to generate toxicological data for heptachloropropane isomers, the following standard experimental protocols are recommended.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

This method is a validated approach to determine the acute oral toxicity of a substance with a reduced number of animals.

Methodology:

  • Animal Model: Use a single sex of a standard laboratory rodent strain (e.g., Sprague-Dawley rats), typically females as they are often slightly more sensitive.

  • Housing: House animals individually in a controlled environment (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) with free access to standard diet and water.

  • Dose Administration: Administer the test substance by oral gavage. The initial dose is selected based on available information or, in the absence of data, a default value (e.g., 175 mg/kg).

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: The dose for the next animal is adjusted up or down by a constant factor depending on the outcome for the previous animal (survival or death).

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Acute_Oral_Toxicity_Workflow cluster_0 Animal Preparation cluster_1 Dosing and Observation cluster_2 Iterative Dosing cluster_3 Data Analysis A Select Animal Model (e.g., female Sprague-Dawley rats) B Acclimatize Animals A->B C Administer Initial Dose (Oral Gavage) B->C D Observe for Toxicity & Mortality (up to 14 days) C->D E Animal Survives? D->E F Increase Dose for Next Animal E->F Yes G Decrease Dose for Next Animal E->G No H Calculate LD50 (Maximum Likelihood Method) E->H F->C G->C

Figure 1: Workflow for Acute Oral Toxicity (LD50) Determination using the Up-and-Down Procedure.

In Vitro Cytotoxicity Assay

This assay provides a rapid and ethical means to assess the basal cytotoxicity of a compound.

Methodology:

  • Cell Line: Utilize a relevant human cell line, such as HepG2 (liver carcinoma) or A549 (lung carcinoma), to model organ-specific toxicity.

  • Cell Culture: Culture cells in appropriate medium and conditions until they reach a suitable confluency.

  • Compound Exposure: Expose the cells to a range of concentrations of the heptachloropropane isomer for a defined period (e.g., 24 or 48 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) value by plotting cell viability against the compound concentration.

Cytotoxicity_Assay_Workflow cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Measurement cluster_3 Data Analysis A Culture Human Cell Line (e.g., HepG2) B Seed Cells in Microplate A->B C Expose Cells to Isomer (Concentration Range) B->C D Incubate for 24/48 hours C->D E Add MTT Reagent D->E F Measure Absorbance E->F G Calculate Cell Viability (%) F->G H Determine IC50 Value G->H

Figure 2: General Workflow for an In Vitro Cytotoxicity Assay.

Discussion and Future Directions

The significant data gap in the toxicological profiles of heptachloropropane isomers, particularly 1,1,1,2,3,3,3-heptachloropropane, is a point of concern for their safe use and environmental risk assessment. The available hazard information for this compound suggests that it should be handled with appropriate personal protective equipment to avoid skin, eye, and respiratory exposure. Its potential for long-term aquatic toxicity also indicates that releases to the environment should be minimized.

Given the general understanding that the toxicity of chlorinated alkanes can be influenced by their structure, it is plausible that the two isomers of heptachloropropane exhibit different toxicological potencies and mechanisms. Future research should prioritize the generation of empirical data through the standardized protocols outlined above. Furthermore, computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, could be employed to predict the toxicity of these and other chlorinated propane isomers, providing a valuable screening tool in the absence of experimental data.

Conclusion

This guide provides a consolidated overview of the currently available toxicological information for heptachloropropane isomers. The data for this compound is limited to qualitative hazard classifications, while no toxicological data was found for 1,1,1,2,3,3,3-heptachloropropane. This underscores the need for comprehensive toxicological evaluation of these compounds to ensure the safety of researchers and to understand their potential environmental impact. The provided experimental workflows offer a starting point for generating the necessary data to fill these critical knowledge gaps.

References

  • PubChem. Compound Summary for CID 11677, this compound. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 77457, Propane, 1,1,1,2,3,3,3-heptachloro-. National Center for Biotechnology Information. [Link]

  • Wikipedia. This compound. [Link]

  • Global Substance Registration System (GSRS). This compound. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,2,3-Trichloropropane. 2021. [Link]

  • Johannsen, F. R., et al. (1988). Evaluation of the subchronic and reproductive effects of a series of chlorinated propanes in the rat. I. Toxicity of 1,2,3-trichloropropane. Journal of Toxicology and Environmental Health, 25(3), 299-315. [Link]

  • Johannsen, F. R., et al. (1988). Evaluation of the subchronic and reproductive effects of a series of chlorinated propanes in the rat. II. Toxicity of 1,2,2,3-tetrachloropropane and 1,1,2,2,3-pentachloropropane. Journal of Toxicology and Environmental Health, 25(3), 317-333. [Link]

  • MySkinRecipes. 1,1,1,2,3,3,3-Heptachloropropane. [Link]

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  • National Center for Biotechnology Information. Toxicological Profile for 1,2,3-Trichloropropane. [Link]

  • Microbial Insights. Chlorinated Propanes. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous and validated analysis of chemical compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of two robust analytical methods for the quantification of 1,1,1,2,2,3,3-Heptachloropropane: a Gas Chromatography-Mass Spectrometry (GC-MS) method and a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document will delve into the experimental protocols, supporting validation data, and the scientific rationale behind the methodological choices, empowering you to select and implement the most suitable approach for your analytical needs.

Introduction to this compound and the Imperative of Cross-Validation

This compound (C₃HCl₇) is a halogenated hydrocarbon with a molecular weight of 285.21 g/mol .[1][2] Its chemical structure and properties necessitate precise and accurate analytical methods for its detection and quantification, particularly in contexts such as environmental monitoring, chemical synthesis control, and toxicological studies.

Cross-validation of analytical methods is a critical component of the quality assurance framework in analytical chemistry. It involves comparing two distinct analytical procedures to demonstrate that they provide equivalent results, thus ensuring the reliability and robustness of the data generated. This process is not merely a procedural formality; it is a scientific investigation into the consistency and accuracy of measurements, providing a deeper level of confidence in analytical outcomes.

This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures, ensuring that the methodologies presented are not only scientifically sound but also meet global regulatory expectations.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. Coupled with a mass spectrometer, it provides a high degree of selectivity and sensitivity, making it a workhorse for the analysis of chlorinated hydrocarbons.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound reference standard.

  • Dissolve in 100 mL of hexane to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution in hexane to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a known weight of the sample in hexane to obtain a theoretical concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

ParameterConditionRationale
Gas Chromatograph Agilent 8860 GC or equivalentA robust and reliable GC system is essential for reproducible results.
Injector Split/Splitless, 250 °CSplitless injection is preferred for trace analysis to ensure maximum transfer of the analyte to the column.
Carrier Gas Helium, 1.2 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column like DB-5ms provides excellent separation for a wide range of non-polar to moderately polar compounds, including chlorinated hydrocarbons.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minThis temperature program allows for the efficient elution of the analyte while ensuring good separation from any potential impurities.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and selective mass spectrometer is crucial for unambiguous identification and quantification.
Ionization Mode Electron Ionization (EI), 70 eVEI is a standard ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Selected Ion Monitoring (SIM)SIM mode enhances sensitivity and selectivity by monitoring specific ions characteristic of the analyte.
SIM Ions m/z 117, 145, 249 (Quantifier: 117)These ions are chosen based on the mass spectrum of this compound to ensure specificity.
Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Hexane Start->Dissolve Dilute Serial Dilution Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Separation on DB-5ms Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Detection (SIM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

While GC is often the preferred method for volatile halogenated compounds, HPLC can be a viable alternative, particularly when dealing with less volatile matrices or when GC instrumentation is unavailable. The key to a successful HPLC method for a compound like this compound, which lacks a strong chromophore, is to work at a low UV wavelength where absorbance can be detected.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound reference standard.

  • Dissolve in 100 mL of acetonitrile to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • For unknown samples, dissolve a known weight of the sample in the mobile phase to obtain a theoretical concentration within the calibration range.

2. HPLC-UV Instrumentation and Conditions:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable HPLC system with a stable pump and low-noise detector is essential for accurate quantification.
Mobile Phase Acetonitrile:Water (70:30, v/v)A reversed-phase mobile phase that provides good peak shape and retention for the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile reversed-phase column suitable for a wide range of non-polar compounds.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Detector UV-Vis Diode Array Detector (DAD)A DAD allows for the monitoring of multiple wavelengths and spectral confirmation of the peak.
Detection Wavelength 210 nmAt this low wavelength, the carbon-chlorine bonds exhibit some absorbance, allowing for detection.
Visualization of the HPLC-UV Workflow

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Acetonitrile Start->Dissolve Dilute Serial Dilution Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Cross-Validation: A Comparative Analysis

The objective of cross-validation is to demonstrate that both the GC-MS and HPLC-UV methods are fit for the intended purpose of quantifying this compound. This is achieved by comparing key validation parameters.

Validation Parameters and Acceptance Criteria

The following validation parameters were assessed based on ICH Q2(R2) guidelines.

Validation ParameterAcceptance Criteria
Specificity No interference from blank at the retention time of the analyte.
Linearity (r²) ≥ 0.995
Range To be defined based on the intended application.
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Comparative Validation Data

The following table summarizes the performance data for the two methods. This data is illustrative and serves to highlight the expected performance characteristics of each technique.

ParameterGC-MS MethodHPLC-UV Method
Linearity (r²) 0.99920.9985
Range 0.1 - 100 µg/mL1 - 200 µg/mL
Accuracy (% Recovery) 98.5 - 103.2%95.7 - 105.1%
Precision (% RSD) < 5%< 8%
LOD 0.05 µg/mL0.5 µg/mL
LOQ 0.1 µg/mL1.0 µg/mL

Discussion and Method Selection

Both the GC-MS and HPLC-UV methods have demonstrated suitability for the quantification of this compound, as evidenced by the validation data. However, the choice of method will depend on the specific requirements of the analysis.

  • GC-MS is the superior method in terms of sensitivity and selectivity . The significantly lower LOD and LOQ make it the ideal choice for trace-level analysis. The mass spectrometric detection provides a higher degree of confidence in the identification of the analyte.

  • HPLC-UV offers a viable alternative with acceptable performance. While less sensitive than GC-MS, its simplicity, robustness, and wider availability may make it a more practical choice for routine analysis where high sensitivity is not a critical requirement. The use of a diode array detector allows for spectral confirmation, adding a layer of specificity to the analysis.

Conclusion

This guide has provided a comprehensive comparison of two validated analytical methods for the determination of this compound. The GC-MS method offers higher sensitivity and selectivity, making it the preferred method for trace analysis. The HPLC-UV method, while less sensitive, provides a robust and accessible alternative for routine quantification.

The principles of cross-validation, as demonstrated here, are fundamental to ensuring the integrity and reliability of analytical data. By understanding the strengths and limitations of each technique, researchers and scientists can make informed decisions to best suit their analytical challenges.

References

  • U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11677, this compound. Retrieved from [Link]

  • Cheméo. Chemical Properties of this compound (CAS 594-89-8). Retrieved from [Link]

  • NIST. This compound. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link], (retrieved January 26, 2026).

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. Retrieved from [Link]

  • Crawford Scientific. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Action: In the event of a spill or exposure to 1,1,1,2,2,3,3-Heptachloropropane, refer to the Emergency Procedures section immediately. This guide is intended for laboratory personnel, researchers, and drug development professionals for routine disposal planning and execution.

Authored by a Senior Application Scientist

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, a halogenated hydrocarbon. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.

Hazard Identification and Characterization: Understanding the Risks

This compound (CAS No. 594-89-8) is a chlorinated aliphatic hydrocarbon.[1][2] Its chemical structure and properties necessitate careful handling and disposal.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment (Long-term)4H413: May cause long lasting harmful effects to aquatic life

Source: Aggregated GHS information from ECHA C&L Inventory[1]

The primary hazards associated with this compound are its irritant properties to the skin, eyes, and respiratory tract, and its potential for long-term adverse effects on aquatic ecosystems.[1] These characteristics mandate that it be treated as a hazardous waste.

Regulatory Framework: RCRA Classification

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA). As a chlorinated hydrocarbon, this compound waste must be evaluated against the RCRA hazardous waste listings.

Wastes from the production of chlorinated aliphatic hydrocarbons are specifically mentioned under the "F" and "K" lists of hazardous wastes.[1][2][3]

  • F-Listed Wastes: These are wastes from non-specific sources. Process wastes from the production of certain chlorinated aliphatic hydrocarbons are listed under the code F024 .[1][3]

  • K-Listed Wastes: These are wastes from specific industrial processes. For example, K073 is for chlorinated hydrocarbon waste from the purification step of the diaphragm cell process in chlorine production.[4][5]

Unused this compound that is being discarded may also qualify as a U-listed waste if it meets the criteria of being a commercial chemical product.

It is the responsibility of the waste generator to determine the appropriate hazardous waste code. Consultation with your institution's Environmental Health and Safety (EHS) department is crucial for accurate waste characterization.

On-Site Waste Management: Segregation and Containment

Proper segregation and containment of this compound waste are critical to prevent accidental mixing with incompatible materials and to ensure cost-effective and compliant disposal.

Step-by-Step Segregation and Containment Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for halogenated organic waste. This container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., Irritant, Environmental Hazard)

    • The accumulation start date

  • Segregation is Key: Do not mix halogenated waste with non-halogenated organic waste.[6][7][8] Commingling these waste streams can significantly increase disposal costs, as the entire mixture must be treated as halogenated waste.[6][8]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[7] Store the container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.[7]

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS Coordination cluster_Disposal Final Disposal Start Waste Generation Segregate Segregate Halogenated Waste Start->Segregate Container Use Labeled, Compatible Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store EHS_Pickup Schedule EHS Pickup Store->EHS_Pickup Manifest Complete Hazardous Waste Manifest EHS_Pickup->Manifest Transport Licensed Transporter Manifest->Transport TSDF Permitted TSDF Transport->TSDF Incineration High-Temperature Incineration TSDF->Incineration

Caption: Workflow for the proper disposal of this compound.

Disposal Procedure: The Path to Destruction

Land disposal of untreated halogenated organic compounds is heavily restricted.[9] The preferred and most environmentally sound method for the disposal of this compound is high-temperature incineration.

Operational Steps for Final Disposal:

  • Contact Your EHS Department: Once your waste container is approaching its fill limit or the accumulation time limit set by your institution, contact your Environmental Health and Safety department to arrange for a waste pickup.

  • Documentation: Your EHS department will provide a hazardous waste manifest. This is a legal document that tracks the waste from the point of generation to its final disposal ("cradle to grave").[6] Ensure that all information on the manifest is accurate and complete.

  • Transportation: The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6]

  • Incineration: At the TSDF, the this compound waste will be destroyed via high-temperature incineration. For hazardous waste with a halogenated organic substance content of more than 1%, the incineration temperature should be at least 1100 °C.[10] This process breaks down the complex organic molecules into simpler, less harmful compounds such as carbon dioxide, water, and hydrogen chloride, which is then scrubbed from the emissions.[11]

Emergency Procedures: Spill and Exposure Response

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing.

  • Seek medical attention if irritation persists.

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air.

  • If not breathing, give artificial respiration.

  • Seek medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator if ventilation is inadequate.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (2023, December 15). This compound.
  • UGA Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. University of Georgia.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • State of Maine. (n.d.). Chapter 850: Identification of Hazardous Wastes. Department of Environmental Protection.
  • EPA. (n.d.). EPA Hazardous Waste Codes.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • EPA NEPS. (n.d.). Radiation Treatment of High Strength Chlorinated Hydrocarbon Wastes.
  • TCI Chemicals. (2025, November 20). Safety Data Sheet: this compound.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • EPA NEPS. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • eCFR. (n.d.). 40 CFR Part 268 -- Land Disposal Restrictions.
  • EPA. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
  • ECHEMI. (n.d.). 1,1,1,2,3,3,3-Heptafluoropropane SDS, 431-89-0 Safety Data Sheets.
  • Google Patents. (n.d.). US6273008B1 - Chlorinated hydrocarbon waste incinerator and valorization of chlorinated residuals process unit.
  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • PF Online. (n.d.). Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use?.
  • K-List. (n.d.). Hazardous Waste from Specific Sources.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: Heptafluoro-1-iodopropane.
  • EPA. (n.d.). Land Disposal Restrictions: Summary of Requirements.
  • Bucknell University. (n.d.). Hazardous Waste Segregation.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. National Academies Press (US).
  • Zero Waste Europe. (n.d.). Incineration.
  • IWA Publishing. (2023, January 19). Review on the degradation of chlorinated hydrocarbons by persulfate activated with zero-valent iron-based materials.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 1,1,2,3,3-PENTACHLOROPROPANE.
  • EPA. (2025, September 8). Hazardous Waste Characteristics.
  • CERES Research Repository. (2021, January 15). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics.
  • RAND Corporation. (n.d.). Policies for Chlorinated Solvent Waste: An Exploratory Application of a Model of Chemical Life Cycles and Interactions.
  • Airgas. (2022, March 27). HFC-227ea (1,1,1,2,3,3,3 Heptafluoropropane) - SDS HCS 2012 V4.11.
  • Maharashtra Pollution Control Board. (n.d.). Guidelines Common Hazardous Waste Incineration.
  • GovInfo. (n.d.). 172 PART 268—LAND DISPOSAL RESTRICTIONS.
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Senior Application Scientist's Guide to Personal Protective Equipment for 1,1,1,2,2,3,3-Heptachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our deepest commitment is to safety that enables groundbreaking science. Handling chlorinated compounds like 1,1,1,2,2,3,3-Heptachloropropane (C₃HCl₇) demands a rigorous and informed approach to personal protective equipment (PPE). This guide moves beyond mere checklists to instill a foundational understanding of why specific PPE is chosen, ensuring your safety protocols are robust, intuitive, and effective.

Section 1: Hazard Assessment & The Hierarchy of Controls

Before selecting any PPE, it is crucial to understand the specific risks posed by this compound. According to the Globally Harmonized System (GHS), this compound presents several hazards.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications dictate that direct contact with skin, eyes, and the respiratory system must be prevented. However, PPE is always the last line of defense. The hierarchy of controls prioritizes eliminating hazards at their source.

  • Engineering Controls: The most critical control is ensuring all work with this compound is conducted within a properly functioning and certified chemical fume hood.[2] This directly addresses the respiratory irritation hazard by containing vapors at the source.

  • Administrative Controls: Implement standard operating procedures (SOPs) for handling this chemical, clearly defining work zones, and providing comprehensive training to all personnel.

  • Personal Protective Equipment (PPE): Used in conjunction with the controls above, PPE provides the essential barrier between you and the chemical.

Section 2: Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantities being handled, and the potential for exposure.

Eye and Face Protection

The serious eye irritation hazard (H319) necessitates robust eye protection.

  • Minimum Requirement: For handling very small quantities (e.g., milligram-scale weighing) with low splash potential, ANSI Z87.1-compliant safety glasses with integrated side shields are the absolute minimum.

  • Standard Practice: For preparing solutions, transfers, or any task with a moderate risk of splashing, chemical splash goggles are required. Goggles form a seal around the eyes, offering superior protection from splashes and vapors compared to safety glasses.[3]

  • Maximum Protection: When handling larger volumes or performing operations with a high potential for splashing (e.g., vigorous mixing, pressure reactions), a full-face shield must be worn over chemical splash goggles. The face shield protects the entire face from direct contact.[3]

Hand and Skin Protection

The skin irritation hazard (H315) requires the use of chemically resistant gloves and protective clothing. The choice of glove material is the most critical decision in this category.

  • Glove Material Selection: Chlorinated hydrocarbons like heptachloropropane can readily permeate or degrade common laboratory gloves such as latex and nitrile.[4] The concept of "breakthrough time"—the time it takes for a chemical to penetrate a glove material—is paramount.[3]

    • Recommended: Butyl rubber or Viton® (fluoroelastomer) gloves are the preferred choices for handling chlorinated solvents.[5][6] They offer excellent resistance and longer breakthrough times.

    • Not Recommended for Prolonged Contact: Nitrile gloves may offer very limited splash protection but should not be used for immersive work or extended handling, as their resistance to this chemical class is poor.[7] Always consult the glove manufacturer's specific chemical resistance chart.[6][7]

  • Glove Inspection and Use: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears. When working with significant quantities, consider double-gloving for an added layer of safety.

  • Protective Clothing: A standard flame-resistant lab coat is sufficient for most bench-scale operations.[8] For larger-scale transfers or when there is a significant splash risk, supplement the lab coat with a chemical-resistant apron made from a material like butyl rubber.

Respiratory Protection

The respiratory irritation hazard (H335) is primarily managed by engineering controls.

  • Primary Control: All procedures that may generate vapors of this compound must be performed in a chemical fume hood.[9]

  • Secondary Control (Non-Routine Operations): In the rare event that work cannot be conducted in a fume hood or during an emergency spill response, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges is required.[10][11] A proper fit test is essential to ensure the respirator provides a protective seal.[12]

  • Emergency Response: For large spills or situations with unknown, high concentrations of vapor, a self-contained breathing apparatus (SCBA) is necessary, providing a positive-pressure air supply.[13][14]

Section 3: Operational Plans: PPE in Practice

To provide clear, actionable guidance, the following table summarizes the required PPE for different laboratory scenarios.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Small Quantities (<10g) Safety glasses with side shieldsSingle pair of Viton® or Butyl glovesLab coatChemical Fume Hood
Solution Preparation (10-500mL) Chemical splash gogglesSingle pair of Viton® or Butyl glovesLab coatChemical Fume Hood
Large-Scale Transfer (>500mL) Chemical splash goggles and face shieldDouble-gloved with Viton® or ButylChemical-resistant apron over lab coatChemical Fume Hood
Spill Cleanup Chemical splash goggles and face shieldDouble-gloved with Viton® or ButylChemical-resistant suit or apronAir-Purifying Respirator (APR) with OV cartridges
Step-by-Step Donning and Doffing Procedures

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don your chemical-resistant apron.

  • Respirator: If required, perform a seal check and don your respirator.

  • Eye Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don your gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first, as they are the most likely to be contaminated. Use a glove-to-glove technique (peeling one off with the other) to avoid touching the outside of the gloves with your bare skin.

  • Apron: Remove the chemical-resistant apron.

  • Face Shield/Goggles: Remove eye and face protection from the back of your head to avoid touching the front surfaces.

  • Lab Coat: Remove your lab coat by rolling it down your arms and folding it inward to contain any contamination.

  • Respirator: Remove your respirator last.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Section 4: Disposal and Decontamination

All disposable PPE that has come into contact with this compound must be considered hazardous waste.

  • Collection: Place all contaminated items (gloves, wipes, disposable lab coats) into a designated, sealed, and clearly labeled hazardous waste bag or container.[15]

  • Disposal: The container must be disposed of through your institution's environmental health and safety (EHS) office, following all local and federal regulations.[15]

  • Reusable PPE: Reusable items like face shields and goggles should be decontaminated according to your site-specific procedures before being stored for reuse.

Section 5: Visualization - PPE Selection Workflow

The following diagram provides a logical workflow for selecting the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow Start Start: Task Involving This compound Ventilation Is the task performed inside a certified chemical fume hood? Start->Ventilation Volume Assess volume and splash potential Ventilation->Volume Yes Resp_No Mandatory: Air-Purifying Respirator (APR) with Organic Vapor (OV) cartridges Ventilation->Resp_No No Low_Risk Low Risk (<10 mL, no splash): - Safety glasses with side shields - Viton®/Butyl gloves - Standard lab coat Volume->Low_Risk Low High_Risk High Risk (>10 mL or splash risk): - Chemical splash goggles & face shield - Viton®/Butyl gloves (consider double-gloving) - Chemical-resistant apron over lab coat Volume->High_Risk High Resp_No->Volume Resp_Yes Respiratory Protection: Not required under normal operation. Keep APR available for emergencies.

Caption: PPE selection workflow for Heptachloropropane.

References

  • 1,1,1,2,2,3,3-Heptafluoropropane Safety Data Sheets. Echemi.

  • Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. Chemos GmbH & Co. KG.

  • 1,1,2,3,3-Pentachloropropane Safety Data Sheet. Synquest Labs.

  • This compound. Wikipedia.

  • SAFETY DATA SHEET - Heptafluoro-1-iodopropane. Fisher Scientific.

  • OSHA Respirator Requirements for Selected Chemicals. NIOSH - CDC.

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA).

  • Chlorine Storage, Handling, & Respiratory Protection Guidelines. Westlake Vinnolit.

  • How to Choose PPE for Chemical Work. SBB.

  • Personal Protective Equipment (PPE). CHEMM.

  • Gloves Chemical Resistance Chart. MySafetySign.

  • 1,1,2,2,3,3-HEXACHLOROPROPANE - Chemical Safety Data Sheet. ChemicalBook.

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency.

  • What are personal protective equipment requirements for handling hazardous chemicals during production? Quora.

  • RESPIRATORY PROTECTION PROGRAM. Marathon Petroleum.

  • Chlorine - Regulations.gov.

  • Glove Selection Chart - Chemical Breakthrough Times. All Safety Products.

  • OSHA Glove Selection Chart. University of Pittsburgh Environmental Health and Safety.

  • Chemical Resistance of Gloves – Quick guide. University of Nebraska-Lincoln Environmental Health and Safety.

Sources

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